3,3-Dimethylglutaric acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(2,3-5(8)9)4-6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHQIGLHYXLKAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063617 | |
| Record name | Pentanedioic acid, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; [Alfa Aesar MSDS], Solid | |
| Record name | 3,3-Dimethylglutarate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19715 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3,3-Dimethylglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4839-46-7 | |
| Record name | 3,3-Dimethylglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4839-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004839467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-DIMETHYLGLUTARIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3-DIMETHYLGLUTARIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedioic acid, 3,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentanedioic acid, 3,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylglutaric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIMETHYLGLUTARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TF8F62R475 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,3-Dimethylglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
103.5 °C | |
| Record name | 3,3-Dimethylglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002441 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3,3-Dimethylglutaric Acid for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,3-Dimethylglutaric acid, a key chemical intermediate with applications in various research and development sectors, including the synthesis of bioactive molecules. This document details its chemical identity, physicochemical properties, and established experimental protocols for its synthesis and use.
Chemical Identity and Synonyms
CAS Number: 4839-46-7
This compound is a dicarboxylic acid characterized by a pentanedioic acid backbone with two methyl groups substituted at the third carbon. Its systematic and common names are provided below.
| Identifier Type | Value |
| IUPAC Name | 3,3-dimethylpentanedioic acid |
| Synonyms | β,β-Dimethylglutaric acid, Pentanedioic acid, 3,3-dimethyl-, Glutaric acid, 3,3-dimethyl-, 3,3-Dimethylpentanedioic acid |
| Molecular Formula | C₇H₁₂O₄ |
| SMILES | CC(C)(CC(=O)O)CC(=O)O |
| InChI Key | DUHQIGLHYXLKAE-UHFFFAOYSA-N |
Physicochemical Properties
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Weight | 160.17 g/mol | PubChem |
| Melting Point | 100-102 °C | Sigma-Aldrich |
| Physical Description | White crystalline powder | Alfa Aesar MSDS |
| Purity | ≥98% | ChemScene |
| Storage Temperature | 4°C | ChemScene |
Experimental Protocols
Detailed methodologies for the synthesis of this compound are crucial for its application in further research. Two established protocols are provided below.
Synthesis from Isophorone
One industrial method for the preparation of this compound involves the oxidation of isophorone.
Experimental Protocol:
-
In a three-necked flask, 166.3 g of 95% sulfuric acid is introduced.
-
The flask is cooled to approximately 10°C, and 200 g of 30% hydrogen peroxide is added dropwise while maintaining the temperature.
-
Over a period of one hour, 40 g of 99% isophorone is added at a rate that keeps the reaction temperature constant at 25°C.
-
Following the addition, the reaction temperature is gradually increased to 58°C.
-
The reaction mixture is stirred at this temperature for an additional 16 hours.
-
After the reaction is complete, the mixture is cooled to -10°C to induce crystallization.
-
The resulting crystal slurry is filtered by suction to isolate the this compound crystals. This process yields a product with a purity of over 80%.
Synthesis from Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
A laboratory-scale synthesis can be achieved through the oxidation of dimedone.
Experimental Protocol:
-
A solution of sodium hypochlorite is prepared by passing chlorine gas through a cooled solution of sodium hydroxide.
-
Dimedone is dissolved in a potassium hydroxide solution.
-
The dimedone solution is then slowly added to the sodium hypochlorite solution with stirring.
-
The reaction is allowed to proceed, and any excess sodium hypochlorite is decomposed using sodium sulfite.
-
The solution is then acidified with concentrated hydrochloric acid.
-
The product, this compound, is extracted from the aqueous solution using ether.
-
The ether is removed by distillation, and the resulting solid is crystallized from benzene to yield pure this compound.
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of complex molecules with therapeutic potential. Notably, it is a reactant in the synthesis of derivatives of betulinic acid, which have shown anti-HIV activity. Specifically, it is used to create a succinyl linker at the C-3 position of the betulinic acid scaffold.
The general application involves the esterification of a hydroxyl group on a lead compound with 3,3-dimethylglutaric anhydride to introduce a dicarboxylic acid moiety. This modification can alter the pharmacokinetic and pharmacodynamic properties of the parent molecule.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships involving this compound.
Caption: Workflow for the synthesis of this compound from isophorone.
Caption: Role of 3,3-Dimethylglutaric anhydride in the synthesis of bioactive betulinic acid derivatives.
The Elusive Endogenous Metabolite: A Technical Overview of 3,3-Dimethylglutaric Acid in Humans
For the attention of researchers, scientists, and professionals in drug development, this document provides a concise technical summary of the current scientific understanding of the natural occurrence of 3,3-Dimethylglutaric acid in the human body.
Introduction
This compound, a dicarboxylic acid with the chemical formula C7H12O4, is recognized as an endogenous metabolite in humans.[1][2][3] As a member of the methyl-branched fatty acid class of organic compounds, its presence has been primarily identified in human urine.[1][2][3][4][5] Despite its confirmed existence, detailed information regarding its metabolic pathways, precise concentrations in various biological fluids and tissues, and its physiological significance remains largely uncharacterized in publicly available scientific literature. This guide synthesizes the limited yet established knowledge and highlights areas requiring further investigation.
Natural Occurrence and Metabolic Context
This compound is a structural isomer of other glutaric acid derivatives, such as 3-methylglutaric acid and 3-hydroxyglutaric acid, which are well-documented biomarkers for certain inborn errors of metabolism.[6][7][8] However, unlike these related compounds, this compound is not currently associated with any specific disease state and its metabolic origins are not well-defined.[6][7] The Human Metabolome Database (HMDB) classifies it as "Detected but not Quantified," underscoring the scarcity of quantitative data.[1] It is hypothesized to be a minor product of fatty acid metabolism.[1]
Quantitative Data
| Biological Matrix | Analyte | Concentration Range | Subject Population | Citation |
| Urine | This compound | Detected, but not quantified | Healthy adults, sick children, and children with neuroblastoma | [2] |
Experimental Protocols
Detailed, validated experimental protocols specifically for the quantification of this compound in human samples are not extensively described in the available literature. However, based on the analysis of similar organic acids, suitable methodologies would likely involve gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
General Approach for Urinary Organic Acid Analysis by GC-MS
The following outlines a general workflow that could be adapted for the analysis of this compound in urine.
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature.
-
Perform an internal standard addition. For related analyses, this compound itself has been used as an internal standard for other analytes.[4]
-
Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.
-
Extract the organic acids using a suitable organic solvent, such as ethyl acetate.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To increase volatility for GC analysis, the dried extract is derivatized. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[9]
-
The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specified time.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer.
-
Separation is achieved on a capillary column suitable for organic acid analysis (e.g., a 5% phenyl-methylpolysiloxane column).
-
The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.
-
General Approach for LC-MS/MS Analysis
LC-MS/MS offers an alternative with potentially simpler sample preparation.
-
Sample Preparation:
-
Thaw urine samples and centrifuge to remove particulate matter.
-
Dilute the sample with a suitable buffer or the initial mobile phase.
-
An internal standard would be added prior to dilution.
-
-
LC Separation:
-
MS/MS Detection:
-
The eluent from the LC is introduced into a tandem mass spectrometer.
-
Detection is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would need to be determined.
-
Visualizations
As the metabolic pathway for this compound is not established, a signaling pathway diagram cannot be provided. Instead, the following diagram illustrates a general workflow for the analysis of organic acids from a urine sample, a process that would be applicable for the detection of this compound.
Conclusion and Future Directions
This compound is a known human metabolite, yet it remains a molecule of unknown significance. The lack of quantitative data and detailed metabolic information presents a clear opportunity for future research. The development and application of targeted, validated analytical methods are crucial next steps to quantify this metabolite in large cohorts. Such studies would be invaluable in determining its normal physiological range and investigating any potential associations with health and disease, thereby clarifying its role in human metabolism.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0002441) [hmdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. familiasga.com [familiasga.com]
- 5. This compound | Mechanism | Concentration [selleckchem.com]
- 6. 3-Methylglutaric acid in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Methylglutaric acid in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a gas chromatography-mass spectrometry method for the quantification of glucaric Acid derivatives in beverage substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Enigma of 3,3-Dimethylglutaric Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biochemical role of 3,3-Dimethylglutaric acid (3,3-DMG) as a metabolite. Primarily aimed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on 3,3-DMG, focusing on its association with inborn errors of metabolism, its proposed metabolic origins, and its potential pathophysiological effects. While direct evidence for a specific enzymatic role or inhibitory function of 3,3-DMG is currently limited, this guide consolidates available data on related metabolites to infer its potential biochemical impact.
Introduction to this compound
This compound is a dicarboxylic acid structurally related to glutaric acid, with two methyl groups at the C-3 position. It is classified as a methyl-branched fatty acid and is an endogenous metabolite found in human urine. The presence of 3,3-DMG, often in conjunction with other organic acids like 3-methylglutaconic acid (3MGC) and 3-methylglutaric acid (3MG), is a significant indicator of certain inborn errors of metabolism. These metabolic disorders typically involve defects in the catabolism of the amino acid leucine or dysfunction of mitochondrial energy metabolism.
Association with Inborn Errors of Metabolism
The accumulation of 3,3-DMG is most prominently observed in the context of 3-methylglutaconic aciduria, a group of inherited metabolic disorders. These are broadly categorized into primary and secondary forms.
Primary 3-Methylglutaconic Aciduria: This form results from defects in the enzymes of the leucine catabolism pathway, such as 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency. The blockage of this pathway leads to the accumulation of upstream metabolites, which are then shunted into alternative pathways, leading to the formation and excretion of compounds like 3MGC, 3MG, and potentially 3,3-DMG.
Secondary 3-Methylglutaconic Aciduria: In this form, the enzymes of leucine catabolism are functional. Instead, the underlying cause is often a dysfunction in mitochondrial energy metabolism, which can arise from a variety of genetic defects affecting the electron transport chain or other mitochondrial processes.
Proposed Metabolic Origin: The Acetyl-CoA Diversion Pathway
In cases of secondary 3-methylglutaconic aciduria, the accumulation of metabolites like 3MGC and its derivatives is thought to occur via an "acetyl-CoA diversion pathway". When mitochondrial function is impaired, the entry of acetyl-CoA into the tricarboxylic acid (TCA) cycle is reduced, leading to its accumulation within the mitochondrial matrix. This excess acetyl-CoA is then diverted into an alternative pathway that mirrors the initial steps of ketogenesis, leading to the formation of HMG-CoA. HMG-CoA can then be acted upon by other enzymes to produce 3-methylglutaconyl-CoA, the precursor to 3MGC. While the precise enzymatic steps leading to the formation of 3,3-DMG are not yet fully elucidated, it is hypothesized to be formed as a byproduct of these aberrant metabolic pathways.
Potential Biochemical Role as a Toxin
While direct studies on the toxicity of 3,3-DMG are scarce, research on structurally similar dicarboxylic acids that accumulate in organic acidemias, such as 3-methylglutaric acid and 3-hydroxyglutaric acid, suggests that 3,3-DMG may also exert toxic effects through the induction of oxidative stress and impairment of mitochondrial function.
Studies have shown that 3-methylglutaric acid can induce lipid peroxidation and decrease mitochondrial function in rat brain synaptosomes. Similarly, 3-hydroxy-3-methylglutaric acid has been demonstrated to promote lipid and protein oxidative damage and reduce non-enzymatic antioxidant defenses in the rat cerebral cortex. Given its structural similarity, it is plausible that 3,3-DMG could contribute to the pathophysiology of these metabolic disorders through similar mechanisms.
The accumulation of dicarboxylic acids can also interfere with fatty acid oxidation, a critical energy-producing pathway. This interference can exacerbate the energy deficit already present in disorders of mitochondrial dysfunction.
Table 1: Effects of Structurally Related Organic Acids on Cellular Processes
| Organic Acid | Model System | Observed Effects | Reference(s) |
| 3-Methylglutaric Acid | Rat brain synaptosomes | Increased lipid peroxidation, decreased mitochondrial function | |
| 3-Hydroxy-3-methylglutaric Acid | Rat cerebral cortex | Increased lipid and protein oxidative damage, reduced antioxidant defenses | |
| Dicarboxylic Acids | Rat liver | Inhibition of fatty acid β-oxidation |
Quantitative Data on Enzyme Inhibition
A thorough review of the current literature reveals a significant gap in the quantitative data regarding the inhibitory effects of this compound on specific enzymes. No studies providing inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) for 3,3-DMG against enzymes in relevant metabolic pathways were identified. This lack of data presents a key area for future research to elucidate the specific biochemical role of this metabolite.
Table 2: Quantitative Inhibition Data for this compound
| Enzyme Target | Inhibition Constant (Ki) | IC50 | Reference |
| Data Not Available | Data Not Available | Data Not Available | N/A |
Experimental Protocols
The primary method for the detection and quantification of this compound and other organic acids in biological fluids is gas chromatography-mass spectrometry (GC-MS). Below is a representative protocol for the analysis of organic acids in urine.
Protocol: Urinary Organic Acid Analysis by GC-MS
Objective: To extract, derivatize, and analyze organic acids from a urine sample using GC-MS.
Materials:
-
Urine sample
-
Internal standard (e.g., 3-phenylbutyric acid)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
Thaw frozen urine sample to room temperature and vortex to mix.
-
Transfer a 1 mL aliquot of urine to a glass test tube.
-
Add a known amount of the internal standard solution.
-
-
Extraction:
-
Acidify the urine sample to a pH of approximately 1 by adding concentrated HCl.
-
Saturate the aqueous phase by adding solid NaCl.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process twice more, pooling the organic layers.
-
-
Drying and Evaporation:
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dried residue, add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the organic acids.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Conditions (representative):
-
Injector temperature: 250°C
-
Oven temperature program: Initial temperature of 70°C, hold for 2 minutes, then ramp to 280°C at a rate of 5°C/minute, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate.
-
-
MS Conditions (representative):
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Electron ionization at 70 eV.
-
Scan range: m/z 50-600.
-
-
-
Data Analysis:
-
Identify the TMS derivative of this compound and other organic acids based on their retention times and mass spectra by comparison to a spectral library (e.g., NIST).
-
Quantify the concentration of each analyte by comparing its peak area to that of the internal standard.
-
Conclusion and Future Directions
This compound serves as an important biomarker for certain inborn errors of metabolism, particularly those associated with mitochondrial dysfunction. Its accumulation is likely a consequence of metabolic dysregulation, as proposed by the acetyl-CoA diversion pathway. While direct evidence of its biochemical function and potential toxicity is currently lacking, studies on structurally related metabolites suggest that it may contribute to the pathophysiology of these disorders through the induction of oxidative stress and inhibition of key metabolic pathways.
Future research should focus on:
-
Elucidating the precise enzymatic pathway for the synthesis of this compound.
-
Investigating the potential inhibitory effects of 3,3-DMG on enzymes involved in leucine catabolism, fatty acid oxidation, and the TCA cycle, including the determination of Ki and IC50 values.
-
Conducting in vitro and in vivo studies to directly assess the mitochondrial toxicity and pro-oxidant effects of 3,3-DMG.
A deeper understanding of the biochemical role of this compound will provide valuable insights into the pathophysiology of related metabolic diseases and may reveal new therapeutic targets for these debilitating conditions.
Endogenous 3,3-Dimethylglutaric Acid: A Technical Overview of its Physiological Significance
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: 3,3-Dimethylglutaric acid is an endogenous dicarboxylic acid and a branched-chain fatty acid metabolite that is sporadically detected in human urine. While its precise physiological roles and metabolic pathways remain largely uncharacterized, its presence in biological fluids warrants a deeper investigation into its potential as a biomarker and its interactions with cellular processes. This technical guide provides a comprehensive summary of the current knowledge on this compound, including quantitative data from human studies, detailed experimental protocols for its analysis, and a proposed, hypothetical metabolic context.
Introduction
This compound (DMGA) is a C7 dicarboxylic acid that has been identified as a minor component of the human metabolome.[1] Structurally, it is a derivative of glutaric acid with two methyl groups at the C-3 position.[2] Its classification as a methyl-branched fatty acid suggests a potential role in lipid metabolism.[3] However, unlike other dicarboxylic acids that are well-documented in the context of fatty acid oxidation disorders, the specific metabolic origins and physiological functions of endogenous this compound are not yet fully elucidated. This document aims to consolidate the available information and provide a framework for future research.
Quantitative Data
To date, the most definitive quantitative data for this compound in a human population comes from a 1978 study by Gates et al., which involved the automated metabolic profiling of organic acids in human urine using gas chromatography-mass spectrometry (GC-MS). The study provides concentration ranges for "healthy" adults and children, as well as for a cohort of children with neuroblastoma.
Table 1: Urinary Concentrations of this compound
| Subject Group | Number of Subjects | Median Concentration (mg/g creatinine) | Minimum Concentration (mg/g creatinine) | Maximum Concentration (mg/g creatinine) | Reference |
| "Healthy" Adults | 9 | 0.03 | 0.01 | 0.08 | |
| "Healthy" Children | 5 | 0.04 | 0.02 | 0.12 | |
| Children with Neuroblastoma | 5 | 0.05 | 0.02 | 0.15 |
Experimental Protocols
The following is a detailed methodology for the extraction and quantification of this compound from human urine, as adapted from the work of Gates et al.[4]
Sample Preparation and Extraction of Organic Acids
-
Urine Collection and Internal Standard Addition: A urine aliquot, normalized to contain approximately 1.5 mg of creatinine, is placed in a silanized 13 x 100 mm test tube. A known amount of an internal standard (e.g., tropic acid) is added to the sample.
-
Oximation: To convert keto-acids to their oxime derivatives, 200 µL of a 75 g/liter solution of hydroxylamine hydrochloride is added. The sample is then heated at 80°C for 20 minutes.
-
pH Adjustment and Anion-Exchange Chromatography: The sample is cooled, and the pH is adjusted to 7-8 using 2 mol/liter hydrochloric acid or acetic acid. The sample is then applied to a DEAE-Sephadex A-25 column.
-
Elution: Cations and neutral substances are eluted and discarded with 50 mL of deionized water. The anionic (acidic) metabolites, including this compound, are then eluted with 40 mL of 1.5 mol/liter pyridinium acetate.
-
Lyophilization: The eluate is frozen and lyophilized to remove the solvent.
Derivatization for GC-MS Analysis
-
Trimethylsilylation: The dried residue from the lyophilization step is derivatized to form volatile trimethylsilyl (TMS) esters and ethers. This is achieved by adding a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) and heating at a controlled temperature (e.g., 50°C for 30 minutes).
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Chromatographic Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., 5% OV-17). The oven temperature is programmed to ramp up to achieve separation of the various organic acids.
-
Mass Spectrometric Detection: The eluting compounds are ionized (typically by electron ionization) and detected by a mass spectrometer.
-
Quantification: The concentration of this compound is determined by comparing the peak area of its characteristic ion to that of the internal standard.
Figure 1: Experimental workflow for the analysis of this compound in urine.
Putative Metabolic and Signaling Pathways
The endogenous metabolic pathways leading to the synthesis and degradation of this compound have not been definitively established. However, based on its structure as a branched-chain dicarboxylic acid, a hypothetical pathway can be proposed in the context of fatty acid metabolism. It is crucial to note that the following diagram represents a speculative pathway and requires experimental validation.
The proposed pathway suggests that this compound could be formed from the breakdown of larger, methylated fatty acids or through a side reaction of a yet-to-be-identified metabolic pathway. Once formed, it would likely be activated to its CoA ester, 3,3-dimethylglutaryl-CoA, to enter further metabolic processes. Its degradation could potentially proceed through a modified version of β-oxidation.
Figure 2: Hypothetical metabolic pathway for this compound.
Conclusion and Future Directions
Endogenous this compound remains a poorly understood metabolite. The available quantitative data suggests it is a normal, albeit minor, constituent of human urine. The provided experimental protocol offers a robust method for its further investigation. Future research should focus on:
-
Elucidating the biosynthetic and degradative pathways: Identifying the enzymes and metabolic precursors and products related to this compound.
-
Investigating its physiological role: Determining if it has any signaling functions or if its concentration changes in response to specific physiological or pathological conditions.
-
Exploring its potential as a biomarker: Assessing whether urinary or plasma levels of this compound correlate with specific diseases, particularly metabolic disorders.
A deeper understanding of this endogenous compound could provide new insights into branched-chain fatty acid metabolism and its potential implications for human health and disease.
References
The Synthesis of 3,3-Dimethylglutaric Acid: A Journey Through Time and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylglutaric acid, a dicarboxylic acid with a characteristic gem-dimethyl substitution, has traversed a remarkable path from its early academic synthesis in the late 19th century to its contemporary role as a crucial building block in the development of novel therapeutics. This guide provides a comprehensive overview of the discovery and historical evolution of its synthesis, detailed experimental protocols for key methods, and an exploration of its modern applications, particularly in the realm of drug discovery. The unique structural feature of the gem-dimethyl group imparts specific conformational constraints and metabolic stability to molecules, making it a valuable moiety for medicinal chemists. This document serves as a technical resource, summarizing quantitative data and outlining the synthetic logic that has evolved over more than a century of chemical research.
Historical Synthesis of this compound: A Chronological Overview
The synthesis of this compound has been a subject of chemical investigation for over 125 years, with methods evolving from classical condensation reactions to more modern oxidative cleavage techniques. The following sections detail the key historical milestones in the preparation of this compound.
Early Synthetic Approaches (1899-1911)
The late 19th and early 20th centuries saw the first documented syntheses of this compound, primarily through condensation reactions involving activated methylene compounds.
-
Perkin and Thorpe (1899): The earliest recorded synthesis was achieved by W. H. Perkin Jr. and J. F. Thorpe through the reaction of dimethyl acrylate with the sodium salt of ethyl cyanoacetate. This Michael addition, followed by hydrolysis and decarboxylation of the resulting intermediate, afforded this compound.[1]
-
Thole and Thorpe (1911): A subsequent method developed by F. B. Thole and J. F. Thorpe utilized the condensation of acetone with two molecules of ethyl cyanoacetate.[1] This approach, a variation of the Knoevenagel condensation, followed by hydrolysis and decarboxylation, provided another route to the target molecule.
The Dimedone Oxidation Route (1906 onwards)
A significant advancement in the synthesis of this compound came with the use of 5,5-dimethyl-1,3-cyclohexanedione, commonly known as dimedone, as a readily available starting material.
-
Walker and Wood (1906) and Komppa (1909): These researchers independently reported the synthesis of this compound via the oxidative cleavage of dimedone.[2]
-
Smith and McLeod (1951) - An Organic Syntheses Procedure: A detailed and reliable protocol for the oxidation of dimedone using sodium hypochlorite was published in Organic Syntheses. This procedure, which has become a classic method, provides a high yield of the desired acid. The reaction involves the haloform reaction-type cleavage of the dione ring.
Modern Industrial Approaches (Late 20th Century)
With the increasing importance of this compound as an intermediate, more scalable and economically viable synthetic routes were developed, often detailed in the patent literature.
-
Synthesis from Isophorone: A patented process describes the production of this compound from isophorone. This method involves the treatment of isophorone with hydrogen peroxide in the presence of a strong acid, such as sulfuric acid.[1]
-
Ozonolysis of Dimedone: Another patented method utilizes the ozonolysis of dimedone. The resulting ozonide is then hydrolytically cleaved to yield this compound.[2]
Comparative Summary of Key Synthesis Methods
The following table summarizes the quantitative data for some of the pivotal synthesis methods, allowing for a direct comparison of their efficiencies.
| Method | Starting Material(s) | Key Reagent(s) | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Dimedone Oxidation | Dimedone | Sodium Hypochlorite | 35-40 | 91-96 | Not specified | Org. Syn.1951 , 31, 40 |
| Isophorone Oxidation | Isophorone | Hydrogen Peroxide, Sulfuric Acid | 10-80 (preferred 20-50) | up to 75 | >80 | EP0064633B1[1] |
| Dimedone Ozonolysis | Dimedone | Ozone, Water | -80 to +40 (ozonolysis), boiling (hydrolysis) | 82.7 | 98 | EP0065706B1[2] |
Detailed Experimental Protocols
This section provides detailed methodologies for two key and well-documented synthetic procedures.
Synthesis from Dimedone via Hypochlorite Oxidation
This procedure is adapted from the peer-reviewed and checked method published in Organic Syntheses.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound from dimedone.
Procedure:
-
Preparation of Sodium Hypochlorite Solution: In a 3-liter, three-necked flask, a solution of 218 g (5.45 moles) of sodium hydroxide in 300 ml of water is cooled to room temperature. To this, 1250 g of ice is added, and a rapid stream of chlorine gas is introduced until 161 g (2.27 moles) has been absorbed.
-
Reaction with Dimedone: The flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel. A solution of 70 g (0.5 mole) of dimedone in 700 ml of water containing 20 g (0.5 mole) of sodium hydroxide is added to the sodium hypochlorite solution over 30-45 minutes, maintaining the temperature between 35-40°C.
-
Work-up: After the addition is complete, the mixture is stirred for 6-8 hours as the temperature drops to room temperature. 50 g of sodium sulfite is then added to decompose any excess hypochlorite. The solution is acidified to Congo red with concentrated hydrochloric acid.
-
Isolation: The acidic solution is concentrated by distillation until salts begin to precipitate. After cooling, the mixture is extracted with ether (3 x 200 ml). The combined ether extracts are dried over anhydrous magnesium sulfate. The ether is removed by distillation, and the solid residue is dried to afford 73-77 g (91-96%) of this compound.
Synthesis from Isophorone via Peroxide Oxidation
This protocol is based on the examples provided in European Patent EP0064633B1.[1]
Experimental Workflow:
References
A Technical Guide to the Safe Handling of 3,3-Dimethylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety protocols and handling precautions for 3,3-Dimethylglutaric acid (CAS No. 4839-46-7). Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with the use of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous chemical under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3]
GHS Classification Summary
| Hazard Class | Category | GHS Code | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[2][3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation.[1][2][3] |
Signal Word: Warning [1][2][3]
Hazard Pictogram:
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
| Property | Value | Source |
| Chemical Formula | C₇H₁₂O₄ | [2][4] |
| Molecular Weight | 160.17 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 100-102 °C (lit.) | [5] |
| Boiling Point | 290 °C | [5][6] |
| Synonyms | 3,3-Dimethylpentanedioic acid, β,β-Dimethylglutaric acid | [1][2] |
| Water Solubility | Soluble | [6] |
Exposure Controls and Personal Protection
Engineering controls and Personal Protective Equipment (PPE) are essential to prevent exposure.
Engineering Controls
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust formation.[1]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and close to the workstation.[1]
Personal Protective Equipment (PPE)
The selection of PPE is contingent on the nature of the work being performed.
Caption: PPE selection workflow for handling this compound.
-
Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[1]
-
Respiratory Protection: If ventilation is insufficient or dust is generated, use a NIOSH/MSHA-approved respirator.[1]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[1]
Handling and Storage
Proper handling and storage procedures are crucial to maintain the chemical's integrity and prevent hazardous situations.
Handling
-
Avoid contact with skin, eyes, and clothing.[1]
-
Avoid breathing dust.[1]
-
Minimize dust generation and accumulation.[1]
-
Ensure adequate ventilation during use.[1]
Storage
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials.[1]
References
Potential Antioxidant Properties of 3,3-Dimethylglutaric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide explores the potential antioxidant properties of 3,3-Dimethylglutaric acid. Contrary to the initial hypothesis, a comprehensive review of the available scientific literature reveals no direct evidence supporting antioxidant activity for this molecule. In fact, compelling data from studies on structurally analogous compounds, such as 3-hydroxy-3-methylglutaric acid (HMG) and 3-methylglutaric acid (MGA), strongly indicate a pro-oxidant profile. These related dicarboxylic acids have been shown to induce oxidative stress by promoting lipid peroxidation and depleting endogenous antioxidant defenses. This document provides a detailed analysis of the pro-oxidant effects of these related compounds, including quantitative data, experimental methodologies, and an examination of the potential signaling pathways involved. While direct experimental data on this compound is absent, the evidence presented herein suggests that it is more likely to act as a pro-oxidant rather than an antioxidant. Further computational and experimental studies are warranted to definitively characterize the redox properties of this compound.
Introduction: The Paradox of Dicarboxylic Acids and Oxidative Stress
Dicarboxylic acids play varied roles in cellular metabolism. While some have been investigated for their potential health benefits, certain derivatives of glutaric acid are associated with metabolic disorders characterized by significant oxidative stress. 3-hydroxy-3-methylglutaric aciduria is a rare genetic disorder leading to the accumulation of HMG and MGA, which are linked to neurological damage mediated by oxidative stress.[1] This guide investigates the case for this compound, a structurally related compound, in the context of its potential antioxidant or pro-oxidant activities.
Evidence for Pro-oxidant Activity of Structurally Related Compounds
Extensive in vitro and in vivo studies have demonstrated that HMG and MGA induce oxidative stress in various biological systems, particularly in the brain. The primary mechanisms identified are the induction of lipid peroxidation and the depletion of non-enzymatic antioxidant defenses.
Induction of Lipid Peroxidation
HMG has been shown to significantly increase the levels of thiobarbituric acid-reactive substances (TBA-RS), a common marker of lipid peroxidation. This effect suggests that HMG promotes the degradation of lipids through oxidative damage.
Depletion of Non-Enzymatic Antioxidant Defenses
Studies have consistently reported a reduction in the total antioxidant capacity of tissues exposed to HMG.[1] This includes a decrease in the levels of crucial endogenous antioxidants like glutathione (GSH). The depletion of these defenses leaves the cells more vulnerable to oxidative damage.
Quantitative Data on Pro-oxidant Effects
The following tables summarize the quantitative data from key studies on the pro-oxidant effects of HMG and MGA.
Table 1: Effect of 3-hydroxy-3-methylglutaric acid (HMG) on Markers of Oxidative Stress
| Parameter | Tissue/Sample | Concentration of HMG | Result | Reference |
| Thiobarbituric Acid-Reactive Substances (TBA-RS) | Plasma (untreated HMGA patients) | Endogenous accumulation | Higher levels compared to controls | [1] |
| Urinary Antioxidant Capacity | Urine (untreated HMGA patients) | Endogenous accumulation | Reduction compared to controls | [1] |
| Protein Carbonyl Groups | Plasma (treated HMGA patients) | Endogenous accumulation | Higher concentrations compared to controls | [1] |
| Total Sulfhydryl Groups | Plasma (treated HMGA patients) | Endogenous accumulation | Reduction compared to controls | [1] |
| Chemiluminescence | Rat Cerebral Cortex | Not specified | Significantly increased | |
| Reduced Glutathione (GSH) | Rat Cerebral Cortex | Not specified | Significantly reduced |
Table 2: Effect of 3-methylglutaric acid (MGA) on Markers of Oxidative Stress
| Parameter | Tissue/Sample | Concentration of MGA | Result | Reference |
| Lipid Peroxidation | Rat Brain Synaptosomes | 1 and 5 mM | Increased | [2] |
Experimental Protocols
This section details the methodologies used in the cited studies to assess the pro-oxidant effects of glutaric acid derivatives.
Thiobarbituric Acid-Reactive Substances (TBA-RS) Assay
This assay is a widely used method for measuring lipid peroxidation.
-
Principle: Malondialdehyde (MDA), an end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.
-
Protocol Outline:
-
Homogenize tissue samples in an appropriate buffer.
-
Add TBA reagent and an acid (e.g., trichloroacetic acid) to the homogenate.
-
Incubate the mixture at 95°C for a specified time.
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).
-
Quantify the MDA concentration using a standard curve.
-
Measurement of Total Antioxidant Capacity
This assay assesses the overall ability of a sample to scavenge free radicals.
-
Principle: The assay measures the ability of the antioxidants in a sample to reduce a colored oxidant. The degree of color change is proportional to the total antioxidant capacity.
-
Protocol Outline (example using ABTS radical):
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Add the sample to the ABTS•+ solution.
-
Incubate for a specific time.
-
Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).
-
Calculate the total antioxidant capacity relative to a standard antioxidant like Trolox.
-
Glutathione (GSH) Assay
This assay quantifies the amount of reduced glutathione, a major intracellular antioxidant.
-
Principle: The assay is based on the reaction of GSH with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which produces a colored product that can be measured spectrophotometrically.
-
Protocol Outline:
-
Prepare a protein-free extract from the tissue or cell sample.
-
Add DTNB solution to the extract.
-
Incubate at room temperature.
-
Measure the absorbance at a specific wavelength (e.g., 412 nm).
-
Determine the GSH concentration using a standard curve.
-
Signaling Pathways Implicated in Oxidative Stress
The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response. While direct evidence linking this compound or its analogs to this pathway is limited, it represents a plausible target for their pro-oxidant effects. It is hypothesized that these compounds may disrupt this protective pathway, leading to a diminished antioxidant response.
References
An In-Depth Technical Guide on 3,3-Dimethylglutaric Acid in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylglutaric acid, a dicarboxylic acid with two methyl groups at the C-3 position, is an endogenous metabolite that has been occasionally identified in human urine.[1][2][3] Classified as a methyl-branched fatty acid, its metabolic significance and precise pathways of synthesis and degradation remain largely uncharacterized.[4] Due to its general absence or presence at very low levels in most biological samples, it has found utility as an internal standard in analytical methods for the quantification of other organic acids.[5] This guide synthesizes the current understanding of dicarboxylic acid metabolism to propose potential pathways for this compound and provides a framework for its experimental investigation.
Proposed Metabolic Pathways for this compound
While specific enzymatic pathways for the biosynthesis and catabolism of this compound have not been definitively established in the literature, it is possible to hypothesize its metabolic fate based on the known metabolism of other dicarboxylic acids. The prevailing theory suggests that dicarboxylic acids are formed from the ω-oxidation of monocarboxylic fatty acids and are subsequently degraded via peroxisomal β-oxidation.[6]
Proposed Biosynthesis Pathway
The formation of this compound likely begins with a branched-chain monocarboxylic acid. This precursor would undergo ω-oxidation, a process that occurs in the endoplasmic reticulum and involves the hydroxylation of the terminal methyl group, followed by its oxidation to a carboxylic acid.
Proposed Degradation Pathway
The degradation of dicarboxylic acids typically occurs within peroxisomes through a β-oxidation spiral. This process sequentially shortens the carbon chain, releasing acetyl-CoA or other short-chain acyl-CoAs. For this compound, the presence of the gem-dimethyl group on the β-carbon would block standard β-oxidation. Therefore, an initial α-oxidation step may be required to remove one carbon and allow the β-oxidation machinery to proceed.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Mechanism | Concentration [selleckchem.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0002441) [hmdb.ca]
- 5. familiasga.com [familiasga.com]
- 6. Omega oxidation - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 3,3-Dimethylglutaric Acid from Isophorone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,3-dimethylglutaric acid, a valuable building block in organic synthesis and drug development, starting from the readily available industrial chemical, isophorone. The primary method detailed is a robust one-step oxidative cleavage of isophorone using hydrogen peroxide in the presence of a strong acid. An alternative two-step pathway involving ozonolysis is also discussed. This guide includes comprehensive experimental procedures, quantitative data, and visual diagrams to ensure reproducibility and clarity for researchers in a laboratory setting.
Introduction
This compound is a dicarboxylic acid derivative that serves as a key intermediate in the synthesis of various pharmaceuticals, polymers, and specialty chemicals. Its gem-dimethyl group imparts unique conformational properties to molecules, making it a desirable moiety in drug design. Isophorone, a high-volume industrial solvent, presents an economical and accessible starting material for the production of this compound. This note outlines the chemical transformation of isophorone to the target acid, focusing on a practical and scalable synthetic route.
Synthesis Pathways
Two primary synthetic routes have been established for the conversion of isophorone to this compound:
-
One-Step Oxidation with Hydrogen Peroxide: This method involves the direct oxidative cleavage of the isophorone ring using hydrogen peroxide in the presence of a strong acid, such as sulfuric acid. This approach is advantageous due to its operational simplicity.
-
Two-Step Ozonolysis and Oxidation: This pathway proceeds through the ozonolysis of isophorone to form an ozone-addition product.[1][2] This intermediate is then hydrolyzed to yield 3,3-dimethyl-5-oxohexanoic acid, which is subsequently oxidized with hydrogen peroxide to afford the final product.[1][3]
This document will provide a detailed protocol for the more direct one-step hydrogen peroxide oxidation method, for which more extensive experimental data is available.
Experimental Protocol: One-Step Hydrogen Peroxide Oxidation
This protocol is based on established procedures for the direct oxidation of isophorone.[4]
Materials:
-
Isophorone (99%)
-
Hydrogen Peroxide (30% w/w solution)
-
Sulfuric Acid (95%)
-
Ether
-
Sodium Hydroxide (for pH adjustment)
-
Sulfur Dioxide (for peroxide quenching, optional)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Cooling bath (ice-water or other)
-
Heating mantle
-
Suction filtration apparatus (Büchner funnel)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, place 166.3 g of 95% sulfuric acid.
-
Addition of Hydrogen Peroxide: Cool the sulfuric acid to approximately 10 °C using a cooling bath. Slowly add 200 g of 30% hydrogen peroxide dropwise to the cooled acid, ensuring the temperature is maintained around 10 °C.
-
Addition of Isophorone: Over a period of one hour, add 40 g of 99% isophorone to the reaction mixture. The rate of addition should be controlled to keep the reaction temperature constant at 25 °C.
-
Reaction Progression: After the addition of isophorone is complete, gradually increase the temperature to 58 °C. Maintain the reaction mixture at this temperature with stirring for an additional 16 hours.
-
Isolation of Crude Product: Cool the reaction mixture to -10 °C. A crystalline slurry will form. Filter the crystals under suction.
-
Work-up of the Filtrate (Optional but Recommended for Improved Yield): The filtrate can be treated to recover additional product. A colorless to slightly yellow solution may be obtained which can be treated with SO₂ to remove peroxides. The pH is then adjusted to 1.5 with concentrated NaOH, and the solution is extracted three times with 120 ml of ether. The combined ether extracts are then evaporated to yield more of the desired acid.[4]
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent such as benzene or a mixture of toluene and hexane.[5][6]
Quantitative Data Summary
The following table summarizes the quantitative data obtained from the one-step hydrogen peroxide oxidation of isophorone.
| Parameter | Value | Reference |
| Reactants | ||
| Isophorone | 40 g | [4] |
| Hydrogen Peroxide (30%) | 200 g | [4] |
| Sulfuric Acid (95%) | 166.3 g | [4] |
| Molar Ratio (Isophorone:H₂O₂:H₂SO₄) | 1 : (4-8) : (4-8) | [4] |
| Reaction Conditions | ||
| Initial Temperature | 10-25 °C | [4] |
| Reaction Temperature | 58 °C | [4] |
| Reaction Time | 16 hours | [4] |
| Results | ||
| Yield (Crystallization) | 23.32 g | [4] |
| Yield (Total, with extraction) | up to 68.9% | [4] |
| Purity (Crude) | 82% | [4] |
Visual Diagrams
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Synthesis Pathway
Caption: One-step synthesis of this compound from Isophorone.
Conclusion
The synthesis of this compound from isophorone via a one-step hydrogen peroxide oxidation offers a straightforward and efficient method for producing this valuable chemical intermediate. The provided protocol and supporting data are intended to facilitate the successful implementation of this synthesis in a research and development setting. While an alternative ozonolysis route exists, the direct oxidation method is well-documented and presents a more direct path to the desired product. Careful control of reaction parameters, particularly temperature, is crucial for achieving optimal yields and purity.
References
- 1. CH649981A5 - METHOD FOR PRODUCING this compound. - Google Patents [patents.google.com]
- 2. SU1138018A3 - Method of obtaining 3,3-dimethyl glutaric acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. EP0064633B1 - Process for the preparation of 3,3-dimethyl-glutaric acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. EP0065706B1 - Process for the preparation of this compound or its esters - Google Patents [patents.google.com]
Preparation of 3,3-Dimethylglutaric Acid from Dimedone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3,3-dimethylglutaric acid from dimedone. Two primary methods are presented: ozonolysis followed by hydrolysis and direct oxidation using sodium hypochlorite. These protocols are intended for use by qualified researchers and scientists in a laboratory setting.
Introduction
This compound is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals, polymers, and specialty chemicals. Its gem-dimethyl group imparts unique conformational properties to molecules, making it a target of interest in drug design and materials science. This document outlines two reliable methods for its preparation starting from the readily available precursor, dimedone (5,5-dimethylcyclohexane-1,3-dione). The choice of method may depend on the available equipment, scale of the reaction, and desired purity of the final product.
Data Presentation
The following table summarizes the key quantitative data for the two described synthetic methods, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Ozonolysis Method | Sodium Hypochlorite Oxidation |
| Starting Material | Dimedone | Dimedone (Methone) |
| Key Reagents | Ozone, Acetic Acid, Ethyl Acetate | Sodium Hydroxide, Chlorine, Potassium Hydroxide |
| Solvent(s) | Glacial Acetic Acid, Ethyl Acetate | Water, Ether |
| Reaction Temperature | -10 to +20 °C (Ozonolysis) | 0 to 10 °C (Hypochlorite formation) |
| Boiling (Hydrolysis) | Room Temperature (Oxidation) | |
| Reaction Time | Not specified | Not specified |
| Product Yield | 85.0%[1] | 91-96% |
| Product Purity | 98.1% after washing[1] | Not specified, m.p. 97-99 °C |
| Melting Point | 101-102 °C[1] | 97-99 °C |
Experimental Protocols
Method 1: Ozonolysis of Dimedone followed by Hydrolysis
This method involves the ozonolysis of dimedone to form an ozone-addition product, which is subsequently hydrolyzed to yield this compound.[1]
Materials:
-
Dimedone (14.0 g)
-
Glacial Acetic Acid (55.0 g)
-
Ethyl Acetate (55.0 g)
-
Toluene
-
Hexane
-
Ozone generator
-
Reaction vessel suitable for ozonolysis
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of 14.0 g of solid dimedone in a mixture of 55.0 g of glacial acetic acid and 55.0 g of ethyl acetate.
-
Cool the solution to a temperature between -10 and +20 °C.
-
Bubble ozone through the solution until the reaction is complete (monitoring by TLC or other suitable method is recommended).
-
After completion of the ozonolysis, add the reaction mixture dropwise to 200.0 g of boiling water to hydrolyze the ozone-addition product.
-
Evaporate the hydrolyzate to dryness under reduced pressure.
-
Wash the resulting crude crystals of this compound with 20 ml of toluene and then with 20 ml of hexane on a suction filter.
-
Dry the purified crystals. The expected yield is approximately 13.9 g of white crystals with a purity of 98.1%.[1]
Method 2: Oxidation of Dimedone with Sodium Hypochlorite
This procedure is adapted from Organic Syntheses and describes the oxidation of dimedone (referred to as methone) using a freshly prepared sodium hypochlorite solution.
Materials:
-
Sodium Hydroxide (218 g)
-
Chlorine gas (161 g)
-
Dimedone (Methone) (70 g)
-
Potassium Hydroxide (65 g)
-
Sodium Sulfite (50 g)
-
Concentrated Hydrochloric Acid
-
Ether
-
Anhydrous Magnesium Sulfate
-
Benzene
-
3-liter three-necked flask
-
Mechanical stirrer, thermometer, separatory funnel
-
Standard laboratory glassware
Procedure: Part A: Preparation of Sodium Hypochlorite Solution
-
In a 3-liter three-necked flask, dissolve 218 g (5.45 moles) of sodium hydroxide in 300 ml of water and cool the solution to room temperature.
-
Add 1250 g of ice to the solution.
-
Pass a rapid stream of chlorine gas (161 g, 2.27 moles) into the solution through a delivery tube extending almost to the bottom of the flask.
Part B: Oxidation of Dimedone 4. Fit the flask containing the sodium hypochlorite solution with a mechanical stirrer, a thermometer, and a 500-ml separatory funnel. 5. Dissolve 70 g (0.5 mole) of dimedone in a solution of 65 g (1.16 moles) of potassium hydroxide in 525 ml of water. Cool this solution to room temperature and place it in the separatory funnel. 6. Slowly add the dimedone solution to the stirred sodium hypochlorite solution.
Part C: Work-up and Isolation 7. After the addition is complete, add 50 g of sodium sulfite to decompose any excess sodium hypochlorite. 8. Acidify the solution to Congo red with concentrated hydrochloric acid, adding it slowly to control foaming. 9. Concentrate the acidic solution by distillation until salts begin to precipitate. 10. Cool the mixture to room temperature and add 300 ml of ether and enough water to dissolve the precipitated salts. 11. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with three 200-ml portions of ether. 12. Combine the ether extracts and dry them over 15-20 g of anhydrous magnesium sulfate for several hours. 13. Remove the ether by distillation. 14. The residue should solidify upon cooling. Dry the colorless, crystalline this compound in the air. The expected yield is 73-77 g (91-96%). 15. The product can be further purified by crystallization from 100-125 ml of benzene to yield 65-73 g of product with a melting point of 97-99 °C.
Visualizations
Experimental Workflow: Ozonolysis of Dimedone
Caption: Workflow for the synthesis of this compound via ozonolysis.
Experimental Workflow: Sodium Hypochlorite Oxidation of Dimedone
Caption: Workflow for the synthesis of this compound via hypochlorite oxidation.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 3,3-Dimethylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the acquisition and analysis of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,3-dimethylglutaric acid. This information is intended to support researchers in the fields of chemical analysis, drug development, and metabolomics.
Introduction
This compound is a dicarboxylic acid that can be found as a metabolite. Its structural elucidation and quantification are crucial in various scientific contexts. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and structural characterization of organic molecules like this compound. This document outlines the expected NMR spectral data and provides a standardized protocol for sample preparation and data acquisition.
Predicted NMR Spectral Data
Due to the symmetrical nature of this compound, its NMR spectra are relatively simple. The molecule possesses a plane of symmetry through the C3 carbon, rendering the two methyl groups and the two methylene groups chemically equivalent.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals: a singlet for the two equivalent methyl groups, a singlet for the two equivalent methylene groups, and a broad singlet for the two equivalent carboxylic acid protons. The integration of these peaks should correspond to a 6:4:2 ratio.
¹³C NMR Spectroscopy
The carbon NMR spectrum is expected to display four signals corresponding to the four unique carbon environments in the molecule: the carbonyl carbon of the carboxylic acid, the quaternary carbon bearing the methyl groups, the methylene carbons, and the methyl carbons.
Data Presentation
The following tables summarize the predicted chemical shifts (δ) for this compound. It is important to note that the exact chemical shifts can vary depending on the solvent used, the concentration of the sample, and the operating frequency of the NMR spectrometer.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| -CH ₃ | ~1.1 | Singlet | 6H |
| -CH ₂- | ~2.4 | Singlet | 4H |
| -COOH | ~10-13 | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| -C OOH | ~175-185 |
| -C (CH₃)₂ | ~35-45 |
| -C H₂- | ~45-55 |
| -C H₃ | ~25-35 |
Experimental Protocols
This section provides a detailed methodology for the preparation of a sample of this compound for NMR analysis and the subsequent data acquisition.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)). The choice of solvent will depend on the solubility of the sample and the desired chemical shift referencing.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Referencing: An internal standard, such as tetramethylsilane (TMS) for CDCl₃ and DMSO-d₆, is typically added to the solvent by the manufacturer for chemical shift referencing (0 ppm). For D₂O, a different reference standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) may be used.
NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., 15 ppm).
-
Set the number of scans (e.g., 8-16 scans for a sample of this concentration).
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the appropriate spectral width (e.g., 220 ppm).
-
Set the number of scans (e.g., 128-1024 scans, as ¹³C is much less sensitive than ¹H).
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Integrate the peaks in the ¹H spectrum.
-
Reference the chemical shifts to the internal standard.
-
Visualizations
The following diagrams illustrate the structure and signaling of this compound and the general workflow for its NMR analysis.
Caption: Molecular structure of this compound and its corresponding NMR signals.
Caption: General experimental workflow for NMR analysis.
Application Notes: FTIR Spectral Analysis of 3,3-Dimethylglutaric Acid
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of organic compounds. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." This fingerprint reveals the presence of specific functional groups and can be used for compound identification, purity assessment, and studying molecular interactions. For 3,3-Dimethylglutaric acid, a dicarboxylic acid, FTIR spectroscopy is instrumental in confirming its chemical structure, identifying key functional groups, and detecting potential impurities.
Key Applications
-
Structural Confirmation: The FTIR spectrum of this compound provides direct evidence for the presence of its characteristic functional groups. The prominent broad absorption band of the hydroxyl (-OH) group in the carboxylic acid, alongside the strong carbonyl (C=O) stretch, confirms the dicarboxylic acid functionality. The presence of alkane C-H stretching and bending vibrations confirms the dimethylated aliphatic backbone.
-
Purity Assessment: FTIR spectroscopy can be employed as a rapid screening tool to assess the purity of this compound samples. The presence of unexpected peaks in the spectrum may indicate the presence of residual solvents, starting materials, or by-products from the synthesis process. By comparing the spectrum of a sample to that of a known pure standard, impurities can be readily identified.
-
Hydrogen Bonding Analysis: The broadness and position of the O-H stretching band in the FTIR spectrum of this compound are indicative of strong intermolecular hydrogen bonding between the carboxylic acid groups.[1][2] This is a characteristic feature of carboxylic acids in the solid state, which often exist as hydrogen-bonded dimers.[1]
-
Reaction Monitoring: In the synthesis of derivatives of this compound, such as esters or amides, FTIR can be used to monitor the progress of the reaction. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of new characteristic peaks (e.g., C-O stretch for an ester) would signify the conversion of the starting material.
Quantitative Data Summary
The following table summarizes the expected characteristic FTIR absorption bands for this compound. The exact peak positions can vary slightly depending on the sample preparation method and the physical state of the sample.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 2500-3300 | O-H stretch | Carboxylic Acid | Broad, Strong |
| 2850-3000 | C-H stretch | Alkane (CH₂, CH₃) | Medium to Strong |
| 1690-1760 | C=O stretch | Carboxylic Acid | Strong |
| 1450-1470 | C-H bend (scissoring) | Alkane (CH₂) | Medium |
| 1350-1370 | C-H bend (rocking) | Alkane (CH₃) | Medium |
| 1210-1320 | C-O stretch | Carboxylic Acid | Medium |
| 910-950 | O-H bend (out-of-plane) | Carboxylic Acid | Broad, Medium |
Experimental Workflow
References
Application Notes and Protocols: 3,3-Dimethylglutaric Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylglutaric acid, and its corresponding anhydride, are highly versatile C7 building blocks in organic synthesis. The presence of gem-dimethyl groups on the C3 position of the glutaric acid backbone imparts unique conformational constraints and steric hindrance, which can be strategically exploited in the design and synthesis of complex molecules with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, including anti-HIV and anticancer agents, proteasome inhibitors, and dimeric peptide antagonists.
Application 1: Synthesis of Bioactive Betulin Derivatives
Application Notes
Betulin, a naturally abundant lupane-type pentacyclic triterpene, possesses a wide range of biological activities. Chemical modification of betulin at the C3 and C28 positions has led to the discovery of derivatives with enhanced therapeutic potential, including potent anti-HIV and anticancer agents. 3,3-Dimethylglutaric anhydride serves as an excellent acylating agent for the selective modification of the C3 hydroxyl group of betulin, introducing a dicarboxylic acid moiety that can improve solubility and act as a linker for further functionalization. The gem-dimethyl group of the glutaric acid linker can influence the orientation of the attached functionalities, potentially impacting their interaction with biological targets. For instance, derivatives of betulinic acid, a close analog of betulin, featuring a 3-O-(3',3'-dimethylsuccinyl) group have shown potent anti-HIV activity. The use of 3,3-dimethylglutaric anhydride allows for the synthesis of analogous compounds with a slightly longer and conformationally distinct linker. Furthermore, some betulin derivatives have been identified as P-glycoprotein (P-gp) inhibitors, suggesting their potential in overcoming multidrug resistance in cancer chemotherapy.[1][2][3]
Experimental Protocols
Protocol 1: Synthesis of 3-O-(3',3'-Dimethylglutaryl)betulin
This protocol describes the synthesis of a betulin derivative using 3,3-dimethylglutaric anhydride. The reaction involves the acylation of the C3-hydroxyl group of 28-O-acetylbetulin followed by deacetylation.
Materials:
-
28-O-Acetylbetulin
-
3,3-Dimethylglutaric anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Microwave reactor
Procedure:
-
Acylation of 28-O-Acetylbetulin:
-
In a microwave reactor vessel, combine 28-O-acetylbetulin (1.0 g, 2.07 mmol), 3,3-dimethylglutaric anhydride (0.66 g, 4.14 mmol), and DMAP (0.05 g, 0.41 mmol) in pyridine (10 mL).
-
Seal the vessel and heat the reaction mixture in the microwave reactor at 160 °C for 1 hour.[4]
-
After cooling, pour the reaction mixture into ice-cold 1 M HCl (50 mL) and extract with CH₂Cl₂ (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 3-O-(3',3'-dimethylglutaryl)-28-O-acetylbetulin.
-
-
Deacetylation:
-
Dissolve the purified product from the previous step in a mixture of THF (20 mL), MeOH (10 mL), and H₂O (5 mL).
-
Add a 2 M aqueous solution of NaOH (5 mL) and stir the mixture at room temperature for 1.5 hours.[4]
-
Acidify the reaction mixture with 1 M HCl to pH 3-4 and extract with CH₂Cl₂ (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-O-(3',3'-dimethylglutaryl)betulin.
-
Data Presentation
| Compound | Starting Material | Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-O-(3',3'-Dimethylglutaryl)-28-O-acetylbetulin | 28-O-Acetylbetulin | 3,3-Dimethylglutaric anhydride | Pyridine | DMAP | 160 (Microwave) | 1 | 68-86 | [4] |
| 3-O-(3',3'-Dimethylglutaryl)betulin | Product from previous step | NaOH | THF/MeOH/H₂O | - | Room Temperature | 1.5 | High | [4] |
Mandatory Visualization
Caption: Synthetic workflow for 3-O-(3',3'-dimethylglutaryl)betulin.
Caption: P-glycoprotein inhibition by betulin derivatives.
Application 2: Synthesis of Glycyrrhetinic Acid Derivatives as Proteasome Inhibitors
Application Notes
Glycyrrhetinic acid, a pentacyclic triterpene derived from licorice root, has been shown to inhibit the chymotrypsin-like activity of the 20S proteasome.[5][6] The ubiquitin-proteasome system is a critical pathway for protein degradation in eukaryotic cells, and its inhibition has emerged as a promising strategy for cancer therapy. By esterifying the C3-hydroxyl group of glycyrrhetinic acid with various dicarboxylic acids, including this compound, a series of analogs with significantly improved proteasome inhibitory potency have been developed.[5] The introduction of the this compound moiety can enhance the binding affinity of the molecule to the proteasome's active sites. The gem-dimethyl groups can provide favorable steric interactions and restrict the conformational flexibility of the side chain, leading to a more optimal fit within the binding pocket.
Experimental Protocols
Protocol 2: Synthesis of 3-O-(3',3'-Dimethylglutaryl)glycyrrhetinic Acid
This protocol outlines the synthesis of a glycyrrhetinic acid derivative via esterification with 3,3-dimethylglutaric anhydride.
Materials:
-
18β-Glycyrrhetinic acid
-
3,3-Dimethylglutaric anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, dissolve 18β-glycyrrhetinic acid (0.5 g, 1.06 mmol) in pyridine (10 mL).
-
Add 3,3-dimethylglutaric anhydride (0.34 g, 2.12 mmol) and a catalytic amount of DMAP (26 mg, 0.21 mmol).
-
Seal the vessel and heat the reaction mixture in the microwave reactor at 120 °C for 30 minutes.[5]
-
After cooling, dilute the reaction mixture with CH₂Cl₂ (50 mL) and wash with 1 M HCl (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 3-O-(3',3'-dimethylglutaryl)glycyrrhetinic acid.
Data Presentation
| Compound | Starting Material | Reagent | Solvent | Catalyst | Temperature (°C) | Time (min) | IC₅₀ vs. 20S Proteasome (ChT-L activity) (µM) | Reference |
| 3-O-(3',3'-Dimethylglutaryl)glycyrrhetinic acid | 18β-Glycyrrhetinic acid | 3,3-Dimethylglutaric anhydride | Pyridine | DMAP | 120 (Microwave) | 30 | Potent Inhibition (Specific value not provided) | [5] |
Mandatory Visualization
Caption: Synthetic workflow for a glycyrrhetinic acid derivative.
Caption: Inhibition of the Ubiquitin-Proteasome Pathway.
Application 3: Synthesis of Dimeric Peptide Antagonists of the IgG-FcRn Interaction
Application Notes
The neonatal Fc receptor (FcRn) plays a crucial role in maintaining the long half-life of immunoglobulin G (IgG) by rescuing it from catabolism.[7] Inhibition of the IgG-FcRn interaction is a promising therapeutic strategy for the treatment of autoimmune diseases where pathogenic IgGs are involved. Dimerization of monomeric peptide antagonists of the IgG-FcRn interaction has been shown to dramatically increase their in vitro and in vivo activity.[7] this compound can be employed as a symmetric and conformationally constrained linker to dimerize these peptides. The gem-dimethyl groups on the linker can influence the spatial orientation of the two peptide monomers, potentially optimizing their simultaneous binding to two FcRn molecules.
Experimental Protocols
Protocol 3: Solid-Phase Synthesis of a Dimeric Peptide using this compound as a Linker
This protocol describes a general procedure for the on-resin dimerization of a peptide using this compound.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine in DMF (20%)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Diethyl ether
Procedure:
-
Peptide Synthesis:
-
Synthesize the desired peptide monomer on Rink amide resin using standard Fmoc solid-phase peptide synthesis (SPPS) protocols.
-
After the final coupling step, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
-
On-Resin Dimerization:
-
Pre-activate this compound (0.5 equivalents relative to the resin substitution) with DIC (1.0 eq.) and HOBt (1.0 eq.) in DMF for 20 minutes.
-
Add the activated this compound solution to the deprotected peptide-resin and agitate at room temperature for 4 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature to cleave the dimeric peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final dimeric peptide.
-
Data Presentation
| Dimerization Step | Reagent | Solvent | Activator | Reaction Time (h) | Expected Yield |
| On-resin coupling | This compound | DMF | DIC/HOBt | 4 | Moderate to High |
| Cleavage from resin | TFA cleavage cocktail | - | - | 2-3 | High |
Mandatory Visualization
Caption: Workflow for solid-phase synthesis of a dimeric peptide.
Caption: Inhibition of IgG-FcRn interaction by a dimeric peptide.
Conclusion
This compound and its anhydride are valuable and versatile building blocks for the synthesis of a wide array of biologically active molecules. Their unique structural features can be leveraged to modulate the pharmacological properties of parent compounds, leading to the development of novel therapeutics with improved efficacy. The detailed protocols and application notes provided herein offer a practical guide for researchers in the fields of medicinal chemistry and drug discovery to utilize this building block in their synthetic endeavors.
References
- 1. What are P-gp inhibitors and how do they work? [synapse.patsnap.com]
- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Bypassing P-Glycoprotein Drug Efflux Mechanisms: Possible Applications in Pharmacoresistant Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P-glycoprotein Inhibition for Optimal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 3,3-Dimethylglutaric Acid in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylglutaric acid (DMGA) is a dicarboxylic acid with a unique gem-dimethyl substitution on the central carbon of its five-carbon chain. This structural feature imparts specific properties to polymers derived from it, influencing their crystallinity, thermal stability, and degradation kinetics. While not as commonly employed as other diacids like adipic or sebacic acid, DMGA presents interesting opportunities for the synthesis of novel polyesters, polyamides, and polyanhydrides with tailored characteristics for various applications, including in the biomedical and pharmaceutical fields. The gem-dimethyl group can introduce steric hindrance, potentially leading to polymers with increased rigidity, altered solubility, and modified degradation profiles, making them attractive candidates for controlled drug delivery systems and specialized engineering plastics.
This document provides an overview of the potential applications of this compound in polymer chemistry, along with generalized experimental protocols for the synthesis of various polymer classes. It is important to note that while the fundamental principles of polymerization are well-established, specific literature detailing the synthesis and characterization of polymers exclusively from this compound is limited. Therefore, the following protocols are adapted from standard procedures for similar aliphatic dicarboxylic acids and should be considered as starting points for further optimization.
Key Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for designing polymerization reactions.
| Property | Value |
| Molecular Formula | C7H12O4 |
| Molecular Weight | 160.17 g/mol |
| Melting Point | 100-102 °C |
| Appearance | White crystalline powder |
| Solubility | Soluble in water and polar organic solvents |
Applications in Polymer Synthesis
The bifunctional nature of this compound, with its two carboxylic acid groups, allows it to be used as a monomer in various polycondensation reactions.
Polyesters
Polyesters derived from this compound are expected to exhibit interesting thermal and biodegradable properties. The gem-dimethyl group can disrupt chain packing, potentially leading to amorphous or semi-crystalline materials with lower melting points and altered degradation rates compared to polyesters from linear diacids. These characteristics could be advantageous for creating biodegradable materials for packaging or drug delivery applications.
Polyamides
The incorporation of this compound into polyamide backbones can influence their mechanical and thermal properties. The steric hindrance from the gem-dimethyl groups might reduce interchain hydrogen bonding, affecting the melting point and solubility of the resulting polyamide. These modified polyamides could find use in specialty fibers, films, and engineering plastics where a unique balance of properties is required.
Polyanhydrides
Polyanhydrides are a class of biodegradable polymers known for their surface-eroding properties, which makes them highly suitable for controlled drug delivery. The synthesis of polyanhydrides from this compound could yield polymers with tunable degradation rates. The hydrophobicity imparted by the dimethyl groups may slow down the hydrolysis of the anhydride bonds, leading to a more sustained release of encapsulated therapeutic agents.
Experimental Protocols
The following are generalized protocols for the synthesis of polyesters, polyamides, and polyanhydrides using this compound or its derivatives.
Protocol 1: Synthesis of Poly(alkylene 3,3-dimethylglutarate) - A Polyester
This protocol describes the melt polycondensation of this compound with a diol (e.g., 1,4-butanediol) to form a polyester.
Materials:
-
This compound (DMGA)
-
1,4-Butanediol (BDO)
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable catalyst
-
Nitrogen gas (high purity)
-
Methanol (for purification)
-
Chloroform or Dichloromethane (for characterization)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Distillation head with condenser
-
Heating mantle with temperature controller
-
Vacuum pump
-
Schlenk line or nitrogen inlet
Procedure:
-
Monomer Charging: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer and a distillation outlet, add equimolar amounts of this compound and 1,4-butanediol. A slight excess of the diol (e.g., 1.1 equivalents) can be used to compensate for any loss during the reaction.
-
Inert Atmosphere: Purge the reaction flask with dry nitrogen gas for 15-20 minutes to remove any air and moisture. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.
-
Esterification: Heat the reaction mixture to 150-160°C under a nitrogen atmosphere with constant stirring. The reaction will produce water, which will be distilled off. Continue this step for 2-4 hours or until the majority of the water has been removed.
-
Catalyst Addition: Cool the reaction mixture slightly (to around 120°C) and add the catalyst (e.g., 0.1 mol% Ti(OBu)₄) under a nitrogen blanket.
-
Polycondensation: Gradually increase the temperature to 180-200°C and slowly apply a vacuum (down to <1 mmHg). The viscosity of the mixture will increase as the polymerization proceeds. Continue the reaction for 4-8 hours under high vacuum to remove the remaining water and diol, and to increase the molecular weight of the polymer.
-
Polymer Recovery: Cool the reaction mixture to room temperature under nitrogen. The resulting polyester can be dissolved in a suitable solvent like chloroform and precipitated in a non-solvent like cold methanol to purify it.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Expected Polymer Properties (Qualitative):
| Property | Expected Characteristic |
| Appearance | White to off-white solid |
| Crystallinity | Likely semi-crystalline or amorphous |
| Solubility | Soluble in chlorinated solvents and some polar aprotic solvents |
| Thermal Stability | Moderate thermal stability |
Workflow Diagram:
Protocol 2: Synthesis of a Polyamide from this compound
This protocol outlines the solution polymerization of this compound with a diamine (e.g., hexamethylenediamine) to form a polyamide.
Materials:
-
This compound (DMGA)
-
Hexamethylenediamine (HMDA)
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Pyridine (anhydrous)
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂) (anhydrous)
-
Methanol
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature controller
Procedure:
-
Monomer and Reagent Charging: In a dry three-neck round-bottom flask under a nitrogen atmosphere, dissolve equimolar amounts of this compound and hexamethylenediamine in anhydrous NMP. Add anhydrous calcium chloride (around 5 wt% of the solvent) to the solution to aid in keeping the polymer in solution.
-
Condensing Agent Addition: To the stirred solution, add pyridine (2 equivalents based on the diacid) followed by the dropwise addition of triphenyl phosphite (2 equivalents based on the diacid).
-
Polymerization: Heat the reaction mixture to 100-120°C and maintain it at this temperature for 3-6 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization progresses.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Washing: Collect the fibrous polymer by filtration and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 60-80°C until a constant weight is obtained.
Expected Polymer Properties (Qualitative):
| Property | Expected Characteristic |
| Appearance | White to yellowish powder or fibers |
| Solubility | Potentially soluble in polar aprotic solvents like NMP, DMAc |
| Thermal Stability | Good thermal stability, with a distinct melting point |
Workflow Diagram:
Protocol 3: Synthesis of a Polyanhydride from 3,3-Dimethylglutaric Anhydride
This protocol describes the melt polycondensation of 3,3-dimethylglutaric anhydride, which would first be synthesized from the diacid.
Part A: Synthesis of 3,3-Dimethylglutaric Anhydride
Materials:
-
This compound (DMGA)
-
Acetic anhydride
Procedure:
-
Reflux this compound with an excess of acetic anhydride (e.g., 5-10 equivalents) for 2-4 hours.
-
Distill off the excess acetic anhydride and acetic acid formed during the reaction.
-
The resulting crude 3,3-dimethylglutaric anhydride can be purified by recrystallization or sublimation.
Part B: Melt Polycondensation to Polyanhydride
Materials:
-
3,3-Dimethylglutaric anhydride
-
High vacuum line
Procedure:
-
Monomer Charging: Place the purified 3,3-dimethylglutaric anhydride in a polymerization tube equipped with a vacuum adapter and a magnetic stir bar.
-
Melt and Polymerize: Heat the anhydride above its melting point (around 130-150°C) under a high vacuum (<0.1 mmHg).
-
Stirring: Stir the molten monomer to facilitate the removal of any volatile byproducts and to ensure a uniform reaction.
-
Polymerization Time: Continue the reaction for 2-6 hours. The viscosity of the melt will increase significantly as the polymer forms.
-
Cooling and Recovery: Cool the reaction vessel to room temperature under vacuum. The resulting polyanhydride will be a solid polymer.
Expected Polymer Properties (Qualitative):
| Property | Expected Characteristic |
| Appearance | Brittle, white to off-white solid |
| Solubility | Soluble in chlorinated solvents, but will hydrolyze in the presence of moisture |
| Degradation | Biodegradable via hydrolysis of anhydride linkages |
Workflow Diagram:
Disclaimer
The experimental protocols and expected polymer properties provided herein are based on general principles of polymer chemistry and are intended for informational purposes only. Due to the limited availability of specific literature on polymers derived from this compound, these protocols have not been validated for this specific monomer. Researchers should exercise caution and perform small-scale trials to optimize reaction conditions. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols: 3,3-Dimethylglutaric Acid in the Synthesis of Anti-HIV Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,3-Dimethylglutaric acid, and more commonly its anhydride, serves as a crucial reactant in the synthesis of a novel class of anti-HIV agents. This dicarboxylic acid derivative is particularly notable for its role in the creation of HIV maturation inhibitors, a class of antiretrovirals that target the late stages of the viral life cycle. By acylating biologically active scaffolds, such as betulinic acid, the 3,3-dimethylglutaryl moiety imparts potent anti-HIV activity. This document provides detailed application notes, experimental protocols, and relevant data for the synthesis and understanding of these anti-HIV agents.
The most prominent example of an anti-HIV agent synthesized using 3,3-dimethylglutaric anhydride is Bevirimat (BVM) , also known as 3-O-(3',3'-dimethylsuccinyl)betulinic acid. Bevirimat was the first-in-class HIV maturation inhibitor to undergo clinical trials.[1] It specifically inhibits the final step of Gag polyprotein processing, preventing the formation of a mature and infectious viral core.[2] Additionally, the 3,3-dimethylglutaryl moiety has been incorporated into other molecular scaffolds, such as piscidinol A, to develop HIV-1 protease inhibitors.
Mechanism of Action: HIV Maturation Inhibition
HIV-1 maturation is the final step in the viral replication cycle, where the immature, non-infectious virion transforms into a mature, infectious particle. This process is driven by the viral protease, which cleaves the Gag and Gag-Pol polyproteins at specific sites.[3]
Maturation inhibitors, such as Bevirimat, do not target the protease directly. Instead, they bind to the Gag polyprotein, specifically at the cleavage site between the capsid (CA) and the spacer peptide 1 (SP1).[3] This binding event sterically hinders the protease from accessing and cleaving the CA-SP1 junction.[4] As a result, the final step of Gag processing is blocked, leading to the production of immature, non-infectious viral particles with defective cores.[2]
Caption: Mechanism of HIV-1 maturation inhibition by Bevirimat.
Data on Anti-HIV Activity
The following table summarizes the in vitro anti-HIV activity and cytotoxicity of Bevirimat and a related compound where the ester group at C-3 was replaced with an amide.
| Compound | Target Organism | Assay Cell Line | EC50 (µM) | CC50 (µM) | Therapeutic Index (TI) | Reference |
| Bevirimat (DSB) | HIV-1 | H9 lymphocytes | <0.00035 | >4.5 | >20,000 | [3][5] |
| 3α-Diglycorylamide-3-deoxy-betulinic acid | HIV-1 | H9 lymphocytes | 0.24 | 174.7 | 728 | [6] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; TI: Therapeutic Index (CC50/EC50).
Experimental Protocols
Synthesis of 3-O-(3',3'-Dimethylsuccinyl)betulinic Acid (Bevirimat)
This protocol is adapted from a microwave-assisted synthesis of a structurally related betulin derivative.[7]
Objective: To synthesize 3-O-(3',3'-dimethylsuccinyl)betulinic acid by acylating betulinic acid with 3,3-dimethylglutaric anhydride.
Materials:
-
Betulinic acid
-
3,3-Dimethylglutaric anhydride
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP)
-
Chloroform
-
Ethyl alcohol
-
Microwave reactor
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
Caption: General workflow for the synthesis of Bevirimat.
-
Reaction Setup: In a microwave reactor tube, combine betulinic acid (1.0 mmol), 3,3-dimethylglutaric anhydride (5.0 mmol, 5 equivalents), and 4-dimethylaminopyridine (DMAP) (1.5 mmol) in anhydrous pyridine (approx. 2.0 mL).
-
Microwave Reaction: Tightly seal the reaction tube and place it in the microwave reactor. Irradiate the mixture at a maximum power of 300 W for 1 hour at a temperature of 160 °C.[7]
-
Work-up: After the reaction is complete and the mixture has cooled to room temperature, concentrate the mixture under reduced pressure to remove the pyridine.
-
Purification: Dissolve the residue in a minimal amount of chloroform and purify by silica gel column chromatography. A typical eluent system for separating the product is a gradient of chloroform and ethyl alcohol.[7]
-
Characterization: Collect the fractions containing the desired product, combine them, and evaporate the solvent. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity as 3-O-(3',3'-dimethylsuccinyl)betulinic acid.
Synthesis of DMS-Acylated Piscidinol A Derivatives
This is a general protocol based on the reported synthesis of piscidinol A derivatives with HIV-1 protease inhibitory activity.
Objective: To synthesize 2,2-dimethyl succinic acid (DMS) acylated derivatives of piscidinol A.
Materials:
-
Piscidinol A
-
2,2-Dimethylsuccinic anhydride (a close analog of 3,3-dimethylglutaric anhydride was used in the reference)
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve piscidinol A in anhydrous pyridine. Add an excess of 2,2-dimethylsuccinic anhydride and a catalytic amount of DMAP.
-
Reaction Conditions: The reaction is typically stirred at an elevated temperature (e.g., reflux) until the starting material is consumed, as monitored by thin-layer chromatography.
-
Work-up: Upon completion, the reaction mixture is cooled, and the pyridine is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with dilute acid (e.g., 1N HCl) and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield the desired DMS-acylated piscidinol A derivatives.
-
Characterization: The structure of the purified products is confirmed using spectroscopic methods such as NMR and mass spectrometry.
Conclusion
3,3-Dimethylglutaric anhydride is a valuable reagent for the synthesis of potent anti-HIV agents, particularly HIV maturation inhibitors. The straightforward acylation of natural product scaffolds like betulinic acid provides a pathway to novel therapeutics with unique mechanisms of action. The detailed protocols and data presented herein should serve as a useful resource for researchers in the field of anti-HIV drug discovery and development. Further exploration of the 3,3-dimethylglutaryl moiety in other molecular contexts may lead to the discovery of additional novel and effective antiviral compounds.
References
- 1. Potent Activity of the HIV-1 Maturation Inhibitor Bevirimat in SCID-hu Thy/Liv Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Incorporation of Privileged Structures into Bevirimat Can Improve Activity against Wild-Type and Bevirimat-Resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Release of Inhibitory Pathways May Promote Immune Response to HIV - News Center [news.feinberg.northwestern.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 3,3-Dimethylglutaric Acid in the Preparation of Peptide Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3,3-dimethylglutaric acid (DMG) in the design and synthesis of peptide antagonists. The unique structural features of DMG make it a valuable tool for introducing conformational constraints and serving as a rigid linker in peptidomimetics, ultimately influencing their pharmacological properties.
Introduction: Constraining Peptides for Enhanced Antagonistic Activity
Peptide-based therapeutics often suffer from drawbacks such as poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. To overcome these limitations, various chemical strategies are employed to constrain the peptide's structure into a bioactive conformation. This compound, a dicarboxylic acid with gem-dimethyl substitution, offers a rigid scaffold that can be incorporated into peptide sequences to control their three-dimensional structure. This rigidity can pre-organize the peptide into a conformation that is optimal for binding to its target receptor, thereby enhancing its antagonistic potency.
The gem-dimethyl group on the C3 position of the glutaric acid backbone restricts the rotational freedom of the carbon-carbon bonds, leading to a more defined spatial orientation of the two carboxylic acid functionalities. When used as a linker to create dimeric or cyclic peptide antagonists, DMG can precisely control the distance and orientation of the peptide chains, which is crucial for simultaneous binding to two receptor sites or for stabilizing a specific secondary structure.
Application: this compound as a Rigid Linker in a Dimeric Peptide Antagonist
A notable application of this compound is in the synthesis of dimeric peptide antagonists. For instance, in the development of antagonists for the neonatal Fc receptor (FcRn), which is involved in regulating IgG homeostasis, dimeric peptides have shown increased avidity and efficacy. A patent for peptides that block the binding of IgG to FcRn describes the use of this compound as a diacid linker to synthesize a dimeric peptide antagonist, designated as Peptide No. 284[1].
Data Presentation
The following table summarizes hypothetical, yet plausible, quantitative data for a monomeric versus a DMG-linked dimeric peptide antagonist. Such data illustrates the potential benefits of using DMG as a rigid linker to enhance antagonist potency.
| Compound | Linker | Target | Binding Affinity (KD, nM) | Inhibitory Concentration (IC50, nM) |
| Monomeric Peptide | None | FcRn | 150 | 250 |
| Dimeric Peptide | This compound | FcRn | 15 | 25 |
Note: The data presented in this table is illustrative and intended to highlight the potential improvements in binding affinity and inhibitory concentration when using a rigid linker like this compound. Actual values would need to be determined experimentally.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) of the Monomeric Peptide
This protocol outlines the general procedure for synthesizing the linear peptide monomer on a solid support.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU and DIEA in DMF for 2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
Coupling of 3,3-Dimethylglutaric Anhydride to the Resin-Bound Peptide
This protocol details the incorporation of the this compound linker to the N-terminus of two identical resin-bound peptides to form the dimeric structure.
Materials:
-
Resin-bound monomeric peptide with a free N-terminal amine
-
3,3-Dimethylglutaric anhydride
-
DIEA
-
DMF
Procedure:
-
Peptide Preparation: Synthesize the monomeric peptide on two separate portions of resin as described in Protocol 3.1, leaving the N-terminal amine free.
-
Anhydride Activation: Dissolve 3,3-dimethylglutaric anhydride (0.5 equivalents relative to the total moles of peptide) and DIEA (2 equivalents) in DMF.
-
Coupling Reaction: Add the activated anhydride solution to the two portions of resin-bound peptide and react for 4 hours at room temperature with gentle agitation.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
Cleavage and Purification of the Dimeric Peptide
This protocol describes the final step of cleaving the dimeric peptide from the solid support and its subsequent purification.
Materials:
-
Resin-bound dimeric peptide
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water
-
Cold diethyl ether
-
Acetonitrile
-
Water
-
Reverse-phase HPLC system
Procedure:
-
Resin Drying: Dry the resin thoroughly under vacuum.
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifugation: Centrifuge the suspension to pellet the peptide, and decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the dimeric peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.
In Vitro Binding Assay (Competitive ELISA)
This protocol outlines a method to determine the binding affinity of the synthesized peptide antagonist to its target receptor.
Materials:
-
Recombinant target receptor (e.g., FcRn)
-
Biotinylated standard ligand (e.g., IgG)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Synthesized peptide antagonist
-
96-well microplate
-
Plate reader
Procedure:
-
Coating: Coat a 96-well plate with the recombinant target receptor overnight at 4°C.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Competition: Add a fixed concentration of biotinylated standard ligand along with serial dilutions of the synthesized peptide antagonist to the wells and incubate for 2 hours.
-
Washing: Wash the plate to remove unbound reagents.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour.
-
Washing: Wash the plate again.
-
Substrate Addition: Add TMB substrate and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the absorbance against the logarithm of the antagonist concentration.
Mandatory Visualizations
Signaling Pathway
Caption: GnRH Receptor Signaling Pathway and Antagonist Inhibition.
Experimental Workflow
Caption: Workflow for Dimeric Peptide Antagonist Synthesis and Evaluation.
Conclusion
This compound serves as a valuable building block in the design of peptide antagonists. Its rigid structure can be exploited to enforce conformational constraints and to act as a non-flexible linker, potentially leading to compounds with significantly improved potency and selectivity. The provided protocols offer a general framework for the synthesis and evaluation of such modified peptides, which can be adapted and optimized for specific research and drug development applications. The strategic use of DMG and similar rigid scaffolds represents a promising avenue for the development of next-generation peptide-based therapeutics.
References
Application Notes and Protocols: Synthesis and Utility of 3-O-(3,3-Dimethylglutaryl)glycyrrhetinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycyrrhetinic acid (GA), a pentacyclic triterpenoid derived from licorice root, is a well-established pharmacophore with a broad spectrum of biological activities, including anti-inflammatory, anti-viral, and anti-cancer effects.[1] Structural modification of GA is a key strategy to enhance its therapeutic potential and overcome limitations such as poor solubility.[1] Esterification of the C-3 hydroxyl group is a common and effective modification. This document provides a detailed protocol for the synthesis of a novel derivative, 3-O-(3,3-dimethylglutaryl)glycyrrhetinic acid, by utilizing 3,3-dimethylglutaric anhydride. While direct literature on this specific derivative is emerging, this protocol is based on established methods for the synthesis of similar 3-O-acyl glycyrrhetinic acid derivatives. Additionally, this note summarizes the anticipated biological activities and the underlying signaling pathways that are likely modulated by this class of compounds.
Introduction
The therapeutic efficacy of glycyrrhetinic acid can be significantly improved through chemical derivatization. The introduction of a dicarboxylic acid moiety at the C-3 position, creating a hemiester, can enhance solubility and modulate the biological activity of the parent compound. The use of 3,3-dimethylglutaric anhydride allows for the introduction of a gem-dimethyl group, which can influence the lipophilicity and conformational flexibility of the side chain, potentially leading to improved pharmacological properties. These derivatives are of particular interest for their anti-inflammatory properties, which are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK.[2][3]
Data Presentation
Quantitative data for analogous 3-O-acyl glycyrrhetinic acid derivatives are presented in Table 1. This data is representative and serves as a benchmark for the characterization of 3-O-(3,3-dimethylglutaryl)glycyrrhetinic acid.
Table 1: Representative Physicochemical and Spectroscopic Data of 3-O-Acyl Glycyrrhetinic Acid Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm, C-3 Proton) | ¹³C NMR (δ ppm, C-3 Carbon) | Reference |
| 3-O-Acetylglycyrrhetinic acid | C₃₂H₄₈O₅ | 512.72 | ~95 | 298-301 | ~4.50 (dd) | ~80.9 | [4] |
| 3-O-Succinoylglycyrrhetinic acid | C₃₄H₅₀O₇ | 570.76 | >90 | 180-182 | ~4.52 (t) | ~81.0 | [5] |
| 3-O-Phthaloylglycyrrhetinic acid | C₃₈H₅₀O₇ | 618.80 | ~85 | 215-217 | ~4.70 (m) | ~81.5 | Analogous Syntheses |
| 3-O-(3,3-Dimethylglutaryl)glycyrrhetinic acid (Predicted) | C₃₇H₅₆O₇ | 612.84 | >80 | N/A | ~4.5-4.6 | ~81.2 | N/A |
Note: N/A indicates data that is not available and is predicted based on analogous structures.
Experimental Protocols
Synthesis of 3-O-(3,3-Dimethylglutaryl)glycyrrhetinic Acid
This protocol is adapted from established procedures for the synthesis of 3-O-succinoyl glycyrrhetinic acid derivatives.[5]
Materials:
-
18β-Glycyrrhetinic acid (GA)
-
3,3-Dimethylglutaric anhydride
-
Pyridine, anhydrous
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 18β-glycyrrhetinic acid (1.0 eq) in anhydrous pyridine (10 mL/g of GA).
-
Addition of Reagents: To the stirred solution, add 3,3-dimethylglutaric anhydride (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).
-
Work-up:
-
Upon completion of the reaction, remove the pyridine under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer successively with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the pure 3-O-(3,3-dimethylglutaryl)glycyrrhetinic acid.
-
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 3-O-(3,3-dimethylglutaryl)glycyrrhetinic acid.
Putative Anti-inflammatory Signaling Pathway
Glycyrrhetinic acid and its derivatives are known to exert their anti-inflammatory effects by modulating key signaling pathways. A likely mechanism of action for 3-O-(3,3-dimethylglutaryl)glycyrrhetinic acid is the inhibition of the NF-κB and MAPK pathways.[2][3]
Caption: Inhibition of NF-κB and MAPK pathways by glycyrrhetinic acid derivatives.
References
- 1. A review of typical biological activities of glycyrrhetinic acid and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the Role of Licorice and Its Derivatives in Cell Signaling Pathway NF-κB and MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. espublisher.com [espublisher.com]
- 5. CN103833820A - A kind of synthetic method of 3-succinic acid-30-stearyl glycyrrhetinate - Google Patents [patents.google.com]
Application Notes and Protocols for Catalytic Asymmetric Transannular Aldolizations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for catalytic asymmetric transannular aldolizations, a powerful class of reactions for the synthesis of complex polycyclic molecules. The information is based on seminal work in the field, primarily focusing on the organocatalytic approach using proline and its derivatives.
Introduction
Transannular reactions are intramolecular reactions that form a bond across a ring. When applied to aldol additions, they can rapidly generate significant molecular complexity from readily available macrocyclic precursors. The development of catalytic and asymmetric variants of this reaction has opened new avenues for the efficient and stereocontrolled synthesis of natural products and pharmaceutically relevant scaffolds.
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a key technology for asymmetric transannular aldolizations.[1] Proline and its derivatives are particularly effective catalysts, operating through an enamine-based mechanism to facilitate the intramolecular C-C bond formation with high enantioselectivity.[2] This approach avoids the use of metal catalysts, offering a more environmentally benign and often operationally simpler alternative.
A notable advancement in this area is the use of proline derivatives to catalyze the transannular aldol reaction of 1,4-cyclooctanediones, yielding bicyclo[3.3.1]nonane core structures with high levels of stereocontrol. This methodology has been successfully applied to the total synthesis of natural products, such as (+)-hirsutene.
Reaction Mechanism and Workflow
The generally accepted mechanism for proline-catalyzed aldol reactions involves the formation of an enamine intermediate between the catalyst and one of the ketone functionalities of the macrocyclic diketone. This enamine then acts as a nucleophile, attacking the other carbonyl group in a transannular fashion. The stereochemistry of the newly formed stereocenters is dictated by the chiral environment provided by the proline catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst, completing the catalytic cycle.
Caption: General experimental workflow for a catalytic asymmetric transannular aldolization.
Experimental Protocols
The following protocols are based on the successful implementation of the catalytic asymmetric transannular aldolization of 1,4-cyclooctanediones.
Protocol 1: General Procedure for the Asymmetric Transannular Aldolization of 1,4-Cyclooctanediones
Materials:
-
1,4-Cyclooctanedione substrate
-
(S)-trans-4-Fluoroproline (catalyst)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen for inert atmosphere
-
Standard glassware for organic synthesis (oven-dried)
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried vial equipped with a magnetic stir bar, add the 1,4-cyclooctanedione substrate (1.0 equiv).
-
Add (S)-trans-4-fluoroproline (0.2 equiv, 20 mol%).
-
Place the vial under an inert atmosphere of argon or nitrogen.
-
Add anhydrous DMSO to achieve a substrate concentration of 0.5 M.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion (monitored by TLC or GC), quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired transannular aldol product.
Characterization:
The structure of the product should be confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR). The enantiomeric ratio (er) or enantiomeric excess (ee) is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Data Presentation
The following tables summarize the quantitative data for the catalytic asymmetric transannular aldolization of various macrocyclic diketones.
Table 1: Catalyst Screening for the Aldolization of 2-Methyl-1,4-cyclooctanedione
| Entry | Catalyst (R in proline) | Solvent | Time (h) | Conversion (%) | Enantiomeric Ratio (er) |
| 1 | H | DMF | 16 | 60 | 85:15 |
| 2 | H | CH3CN | 16 | 50 | 83:17 |
| 3 | H | NMP | 16 | 75 | 86:14 |
| 4 | t-Bu | DMF | 16 | >95 | 77:23 |
| 5 | trans-4-F | DMF | 16 | 70 | 90:10 |
| 6 | cis-4-F | DMF | 16 | 65 | 88:12 |
| 7 | H | DMSO | 16 | 80 | 87:13 |
| 8 | trans-4-F | DMSO | 16 | 85 | 91:9 |
Table 2: Substrate Scope for the Transannular Aldolization with (S)-trans-4-Fluoroproline in DMSO
| Entry | Substrate (Dione) | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 2-Methyl-1,4-cyclooctanedione | Bicyclo[3.3.1]nonane-2,9-dione derivative | 84 | 95:5 |
| 2 | 1,6-Cyclodecanedione | Bicyclo[5.3.1]undecane derivative | 53 | 82:18 |
| 3 | 1,7-Cyclododecanedione | Bicyclo[6.4.1]tridecane derivative | 65 | 41:59 |
Signaling Pathway and Stereochemical Model
The stereochemical outcome of the reaction is rationalized by the formation of a specific transition state. The proline catalyst, through its carboxylic acid and secondary amine functionalities, activates the substrate and directs the approach of the nucleophilic enamine to the electrophilic carbonyl group.
Caption: Proposed transition state model for the proline-catalyzed asymmetric transannular aldolization.
References
Application Notes and Protocols for 3,3-Dimethylglutaric Acid in Metal Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylglutaric acid (3,3-DMGA) is a versatile dicarboxylic acid that serves as an excellent ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its gem-dimethyl group introduces steric hindrance that can influence the resulting framework topology, while the two carboxylate groups provide flexible coordination modes to bind with various metal centers. These structural features make 3,3-DMGA an attractive building block for creating novel materials with potential applications in catalysis, drug delivery, and as sensing agents. This document provides detailed application notes and experimental protocols for the synthesis of metal complexes using this compound.
Applications of this compound Metal Complexes
Metal complexes derived from this compound have been explored for various applications, primarily in the field of coordination polymers. These materials exhibit diverse structural motifs and properties dependent on the choice of metal ion and ancillary ligands.
Coordination Polymers and MOFs:
The primary application of this compound in metal complex synthesis is in the construction of coordination polymers.[1] The steric bulk of the gem-dimethyl group on the glutarate backbone can direct the self-assembly process, leading to unique network topologies. For instance, hydrothermal reactions of 2,2-dimethylglutaric acid (a synonym for this compound) with cobalt(II), zinc(II), and cadmium(II) salts in the presence of bis(triazole) co-ligands have yielded two-dimensional layer structures.[1] These materials have shown potential as sensing agents, for example, in the detection of ammonia vapor.[1]
Potential in Catalysis:
While specific catalytic applications for this compound complexes are still an emerging area of research, coordination polymers, in general, are widely investigated as catalysts. For instance, cadmium(II) coordination polymers have been shown to act as heterogeneous catalysts in microwave-assisted peroxidative oxidation of organic compounds.[2] Similarly, zinc glutarate has been used as a catalyst for the copolymerization of CO2 and propylene oxide.[3] Given these precedents, metal complexes of this compound represent a promising area for the development of new catalytic materials.
Potential in Drug Development:
The biological activities of metal complexes are a significant area of interest for drug development professionals. While specific studies on the anticancer or antimicrobial properties of this compound metal complexes are limited, coordination polymers with other dicarboxylic acid ligands have shown promising results. For example, some zinc(II) coordination polymers have demonstrated anticancer activity against cervical cancer cells.[4] Cobalt(II) complexes with other dicarboxylic acids have exhibited antibacterial activity.[1] These findings suggest that metal complexes of this compound could be promising candidates for future biological activity screening. This compound itself has been used as a reactant in the synthesis of anti-HIV agents.
Experimental Protocols
The following protocols are based on the successful synthesis of coordination polymers using this compound (referred to as H2dmg in the source literature).[1]
General Synthesis of Metal-[3,3-Dimethylglutarate]-Co-ligand Coordination Polymers:
This protocol describes a general hydrothermal method for the synthesis of coordination polymers containing this compound, a metal salt, and a nitrogen-containing co-ligand.
Materials:
-
This compound (H₂dmg)
-
Metal(II) salt (e.g., Co(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O, Cd(OAc)₂·2H₂O)[1]
-
Co-ligand (e.g., 1,2-bis(1H-1,2,4-triazol-1-ylmethyl)benzene (obtx) or 1,4-bis(1H-1,2,4-triazol-1-ylmethyl)benzene (pbtx))[1]
-
Distilled water
-
Methanol
-
10 mL screw-capped vials
Protocol:
-
In a typical synthesis, dissolve 0.2 mmol of the metal(II) salt and 0.2 mmol (32 mg) of this compound in 3 mL of distilled water in a small beaker.[1]
-
To this solution, add 0.2 mmol of the co-ligand (e.g., 47 mg of obtx).[1]
-
Stir the resulting mixture for 30 minutes at room temperature.[1]
-
Transfer the mixture to a 10 mL screw-capped vial and seal it tightly.[1]
-
Place the vial in an oven and heat it to 100 °C for 3 days.[1]
-
After 3 days, cool the vial to room temperature at a rate of 10 °C per hour.[1]
-
Collect the resulting crystals by filtration.
-
Wash the crystals with distilled water and then with methanol.[1]
-
Dry the crystals in the air.[1]
Characterization:
The synthesized complexes can be characterized by various analytical techniques:
-
Elemental Analysis (C, H, N): To confirm the empirical formula.
-
FT-IR Spectroscopy: To identify the coordination of the carboxylate groups and the presence of the co-ligand.
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, including bond lengths, bond angles, and coordination geometry.
-
Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk sample.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the complexes.
Data Presentation
The following tables summarize the characterization data for a series of coordination polymers synthesized using this compound (H₂dmg) and the co-ligand 1,2-bis(1H-1,2,4-triazol-1-ylmethyl)benzene (obtx).[1]
Table 1: Elemental Analysis Data [1]
| Compound | Formula | Calculated (%) C | Found (%) C | Calculated (%) H | Found (%) H | Calculated (%) N | Found (%) N |
| 1 [Co(μ-dmg)(μ-obtx)]n | C₁₉H₂₂N₆O₄Co | 49.90 | 49.92 | 4.85 | 4.86 | 18.38 | 18.42 |
| 2 [Zn(μ-dmg)(μ-obtx)]n | C₁₉H₂₂N₆O₄Zn | 49.20 | 49.12 | 4.78 | 4.80 | 18.12 | 18.15 |
| 3 [Cd(μ-dmg)(μ-obtx)]n | C₁₉H₂₂N₆O₄Cd | 46.67 | 46.70 | 4.34 | 4.36 | 16.45 | 16.47 |
Table 2: Selected FT-IR Data (cm⁻¹) [1]
| Compound | ν(O-H) | ν(C-H) | ν(C=N/C=C) | νas(COO⁻) | νs(COO⁻) |
| 1 [Co(μ-dmg)(μ-obtx)]n | 3414s | 2966m | 1606s | 1573s | 1388m |
| 2 [Zn(μ-dmg)(μ-obtx)]n | 3414s | 2966m | 1606s | 1573s | 1388m |
| 3 [Cd(μ-dmg)(μ-obtx)]n | 3415s | 2964w | 1539s | 1539s | 1406m |
Table 3: Thermal Analysis Data (TGA) [1]
| Compound | Decomposition Step 1 (°C) | Mass Loss (%) | Corresponding Moiety | Decomposition Step 2 (°C) | Mass Loss (%) | Corresponding Moiety |
| 1 [Co(μ-dmg)(μ-obtx)]n | 317-353 | 26.3 | dmg | 353-410 | 34.7 | obtx |
| 2 [Zn(μ-dmg)(μ-obtx)]n | 285–317 | 31.3 | dmg | 482–506 | 18.4 | obtx |
| 3 [Cd(μ-dmg)(μ-obtx)]n | 291–331 | 32.7 | dmg | 512–562 | - | obtx |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the hydrothermal synthesis of metal-organic coordination polymers using this compound.
Caption: Hydrothermal synthesis workflow.
Conclusion
This compound is a valuable and versatile ligand for the synthesis of novel metal-organic coordination polymers. The protocols and data presented here provide a foundation for researchers to explore the synthesis and potential applications of these materials. Further investigation into the catalytic and biological properties of this compound-based metal complexes is warranted and could lead to the development of new functional materials for a wide range of applications.
References
Application Notes and Protocols for the Quantification of 3,3-Dimethylglutaric Acid in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3-Dimethylglutaric acid (DMGA) is a dicarboxylic acid that can be found in human urine.[1][2] While often utilized as an internal standard in metabolic screening for organic acidurias due to its structural similarity to endogenous metabolites and its typical absence in high concentrations in biological samples, its own quantification can be of interest in specific toxicological or metabolic research settings.[3] This document provides detailed application notes and protocols for the quantification of this compound in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methods Overview
Two primary analytical techniques are presented for the robust and sensitive quantification of this compound in urine:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A classic and reliable method for the analysis of volatile and thermally stable compounds. For non-volatile compounds like dicarboxylic acids, a derivatization step is necessary to increase volatility.[4][5][6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that often requires less sample preparation and can analyze a wider range of compounds with varying polarities.[8][9][10] Derivatization can also be employed to enhance ionization efficiency and chromatographic retention.[9][10]
Method 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is based on the trimethylsilyl (TMS) derivatization of organic acids followed by GC-MS analysis.[4][5][11]
Experimental Protocol
1. Materials and Reagents
-
This compound standard (CAS No: 4839-46-7)
-
Internal Standard (IS): Isotopically labeled this compound (e.g., d6-3,3-dimethylglutaric acid) or another suitable non-endogenous dicarboxylic acid.
-
Urine samples
-
Ethyl acetate, HPLC grade
-
Pyridine, anhydrous
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[12]
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Glass centrifuge tubes (15 mL)
-
GC vials with inserts
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Heating block
2. Sample Preparation & Derivatization
-
Thaw frozen urine samples to room temperature and vortex for 15 seconds.
-
Centrifuge the samples at 3000 x g for 10 minutes to remove particulate matter.
-
Transfer 1 mL of the clear urine supernatant to a clean glass centrifuge tube.
-
Add the internal standard solution to each sample.
-
Acidify the urine to a pH < 2 with HCl.
-
Saturate the sample with sodium chloride.
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate and vortexing for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube containing anhydrous sodium sulfate.
-
Repeat the extraction (steps 7-9) and combine the organic layers.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
To the dry residue, add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.[12]
-
Tightly cap the vial and heat at 60-70°C for 60 minutes to ensure complete derivatization.[11][12]
-
Cool the vial to room temperature and transfer the derivatized sample to a GC vial with an insert for analysis.
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C[13]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Note: Specific ions for this compound-TMS derivative and the internal standard need to be determined by analyzing the respective standards.
-
Quantitative Data Summary (Target Validation Parameters)
| Parameter | Target Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 0.5 µmol/L |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µmol/L |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Method 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method involves the derivatization of this compound to its butyl ester to improve its chromatographic retention on a reverse-phase column and enhance its ionization efficiency.[8][9][10][14]
Experimental Protocol
1. Materials and Reagents
-
This compound standard (CAS No: 4839-46-7)
-
Internal Standard (IS): Isotopically labeled this compound (e.g., d6-3,3-dimethylglutaric acid)
-
Urine samples
-
Butanolic HCl (3N)
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
LC vials with inserts
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
Heating block
2. Sample Preparation & Derivatization
-
Thaw frozen urine samples to room temperature and vortex for 15 seconds.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Transfer 100 µL of the clear urine supernatant to a clean microcentrifuge tube.
-
Add the internal standard solution.
-
Add 400 µL of acetonitrile to precipitate proteins, vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.
-
Cap the tube tightly and heat at 65°C for 20 minutes.
-
Evaporate the butanolic HCl to dryness under nitrogen at 50°C.
-
Reconstitute the residue in 100 µL of 50% methanol in water.
-
Vortex, centrifuge briefly, and transfer to an LC vial for analysis.
3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Shimadzu Nexera X2, Waters Acquity UPLC, or equivalent
-
Mass Spectrometer: Sciex 6500+, Waters Xevo TQ-S, or equivalent
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Note: MRM transitions for the butyl ester of this compound and the internal standard must be optimized by infusing the standards into the mass spectrometer.
-
Quantitative Data Summary (Target Validation Parameters)
| Parameter | Target Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 µmol/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µmol/L |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Visualizations
Caption: GC-MS workflow for this compound.
Caption: LC-MS/MS workflow for this compound.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0002441) [hmdb.ca]
- 2. This compound | Mechanism | Concentration [selleckchem.com]
- 3. familiasga.com [familiasga.com]
- 4. GC-MS analysis of organic acids in human urine in clinical settings: a study of derivatization and other analytical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.co.kr [shimadzu.co.kr]
- 6. Simplified method for the chemical diagnosis of organic aciduria using GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. erndim.org [erndim.org]
- 8. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 13. Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids facilitates diagnostic testing for glutaric aciduria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,3-Dimethylglutaric Anhydride in Chemical Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications and reaction protocols for 3,3-dimethylglutaric anhydride, a versatile reagent in organic synthesis. It is particularly valuable as a building block in the development of pharmaceuticals and other fine chemicals due to its reactive anhydride group, which readily participates in acylation reactions.
Physicochemical Properties and Data
3,3-Dimethylglutaric anhydride is a white crystalline solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀O₃ | [1] |
| Molecular Weight | 142.15 g/mol | [1] |
| Melting Point | 124-126 °C | [1] |
| Boiling Point | 181 °C at 25 mmHg | [1] |
| CAS Number | 4160-82-1 | [1] |
Applications in Chemical Synthesis
3,3-Dimethylglutaric anhydride serves as a key intermediate in the synthesis of a variety of organic molecules, most notably in the development of therapeutic agents.
Synthesis of Anti-HIV Agents
Derivatives of 3,3-dimethylglutaric anhydride have been explored for their potential as anti-HIV agents. The anhydride is used to acylate cycloartane triterpenoids at the 3-O position, leading to compounds with potential inhibitory activity against HIV.[2] The synthesis of these derivatives often requires a significant molar excess of the anhydride to achieve the desired reaction.[2]
Development of Anticancer Agents
The core structure of 3,3-dimethylglutaric anhydride has been incorporated into novel compounds with potential anticancer properties. For instance, it is a component in the synthesis of daptomycin analogues and piscidinol A derivatives, which have shown in vitro activity against various cancer cell lines.[3][4] The anhydride functional group allows for the introduction of diverse substituents, enabling the generation of libraries of compounds for screening.
Use as a Cryoprotectant
Research has indicated that 3,3-dimethylglutaric anhydride can be used in combination with other molecules as a cryoprotectant, although specific applications and mechanisms are still under investigation.
Myocardial Imaging Agents
Radiolabeled derivatives of 3,3-dimethylglutaric anhydride have been investigated for their potential use as myocardial imaging agents in diagnostic medicine.
Key Chemical Reactions
The primary reactivity of 3,3-dimethylglutaric anhydride stems from its electrophilic carbonyl carbons, which are susceptible to nucleophilic attack.[2] This leads to ring-opening of the anhydride and the formation of new functional groups.
General Reaction Workflow
Caption: General reaction pathway of 3,3-dimethylglutaric anhydride with nucleophiles.
The main classes of reactions are:
-
Aminolysis: Reaction with primary or secondary amines to form the corresponding amides. This is a widely used reaction for introducing the 3,3-dimethylglutaroyl moiety into molecules.
-
Alcoholysis: Reaction with alcohols to yield monoesters of 3,3-dimethylglutaric acid.
-
Hydrolysis: Reaction with water to produce this compound.
Experimental Protocols
Below are detailed protocols for key reactions involving 3,3-dimethylglutaric anhydride.
Protocol 1: Synthesis of N-Substituted 3,3-Dimethylglutaramic Acid (Aminolysis)
This protocol describes a general procedure for the reaction of 3,3-dimethylglutaric anhydride with a primary amine.
Materials:
-
3,3-Dimethylglutaric anhydride
-
Primary amine (e.g., benzylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve 1.0 equivalent of 3,3-dimethylglutaric anhydride in the chosen anhydrous solvent in a clean, dry reaction vessel.
-
Add 1.0 to 1.2 equivalents of the primary amine to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography.
Quantitative Data for Aminolysis (Representative):
| Amine | Solvent | Reaction Time (h) | Yield (%) |
| Benzylamine | DCM | 12 | 84 |
| Aniline | THF | 12 | ~80 (estimated) |
Protocol 2: Synthesis of 3-O-Acyl Cycloartane Triterpenoid Derivatives
This protocol is adapted from procedures for the acylation of triterpenoids, a class of compounds investigated for anti-HIV activity.[2]
Materials:
-
Cycloartane triterpenoid
-
3,3-Dimethylglutaric anhydride
-
Anhydrous pyridine
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
Dissolve the cycloartane triterpenoid in anhydrous pyridine.
-
Add a 10-fold molar excess of 3,3-dimethylglutaric anhydride to the solution.[2]
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove pyridine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data for Acylation of Triterpenoids:
| Substrate | Molar Excess of Anhydride | Yield of Aglycone Recovery (%) |
| Cycloartane Triterpenoid | 10-fold | 15-20 |
Protocol 3: Synthesis of a Monoester via Alcoholysis
This protocol provides a general method for the esterification of an alcohol with 3,3-dimethylglutaric anhydride.
Materials:
-
3,3-Dimethylglutaric anhydride
-
Alcohol (e.g., ethanol)
-
Acid catalyst (e.g., concentrated sulfuric acid) (optional, reaction can proceed without)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, combine 1.0 equivalent of 3,3-dimethylglutaric anhydride with an excess of the alcohol, which can also serve as the solvent.
-
If desired, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to remove any unreacted anhydride and the diacid byproduct.
-
Dry the organic layer, filter, and concentrate to yield the crude monoester, which can be further purified.
Proposed Mechanism of Action for Bioactive Derivatives
While specific signaling pathways for derivatives of 3,3-dimethylglutaric anhydride are not extensively detailed in the literature, a general mechanism for its anti-HIV derivatives can be proposed based on the known targets of similar compounds. For instance, some triterpenoid derivatives interfere with viral entry and replication processes.
Hypothetical Signaling Pathway Inhibition
Caption: Potential mechanisms of anti-HIV action by 3,3-dimethylglutaric anhydride derivatives.
This diagram illustrates two potential points of intervention for anti-HIV derivatives of 3,3-dimethylglutaric anhydride: blocking the binding of the viral envelope protein gp120 to the host cell's CD4 receptor, and inhibiting the viral enzyme reverse transcriptase, which is crucial for the replication of the viral genome.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dimethylglutaric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-dimethylglutaric acid.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low Yield
-
Question: Why is my yield of this compound consistently low?
-
Answer: Low yields can stem from several factors depending on the synthetic route. Here are some common causes and solutions:
-
Incomplete Reaction:
-
Oxidation of Dimedone/Isophorone: Ensure the oxidizing agent (e.g., sodium hypochlorite, hydrogen peroxide) is fresh and used in the correct stoichiometric ratio. Older reagents can have reduced activity. Reaction times and temperatures are also critical; ensure you are following the protocol precisely. For instance, in the oxidation of isophorone with hydrogen peroxide, maintaining the temperature between 20-50°C is crucial.[1]
-
Ozonolysis of Dimedone: Incomplete ozonolysis can be a factor. Ensure a steady and sufficient flow of ozone until the reaction is complete, which can often be indicated by a color change.
-
-
Side Reactions:
-
Losses During Workup:
-
This compound has some solubility in water. During aqueous extractions, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent like ether.[3]
-
Precipitation of the product can be incomplete if the solution is not sufficiently concentrated or cooled. When concentrating the acidic solution, distill until salts just begin to precipitate before cooling.[3]
-
-
Issue 2: Product Purity
-
Question: My final product is impure. What are the common impurities and how can I remove them?
-
Answer: Impurities can originate from starting materials, side-products, or residual solvents.
-
Common Impurities:
-
Unreacted Starting Material: (e.g., dimedone, isophorone).
-
Side-Products: From over-oxidation or alternative reaction pathways.
-
Residual Solvents: (e.g., benzene, ether, toluene, hexane from extraction and crystallization).
-
-
Purification Strategies:
-
Recrystallization: This is a highly effective method for purifying this compound. Benzene is a commonly used solvent for recrystallization.[3]
-
Washing: Washing the crude product with solvents in which the impurities are soluble but the desired product is not can significantly improve purity. For instance, washing the crude crystals with toluene and then hexane has been shown to increase purity to over 98%.[4]
-
Acid-Base Extraction: As a dicarboxylic acid, you can dissolve the crude product in a basic solution (e.g., sodium bicarbonate), wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified acid.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the expected melting point of pure this compound?
-
Answer: The literature reports melting points in the range of 97-104°C. A sharp melting point within this range is a good indicator of purity.[3] Common reported ranges are 97–99°C and 101–102°C.[3][4]
-
Question: Are there alternative synthesis methods if I am having trouble with a particular protocol?
-
Answer: Yes, several methods exist. The most common include:
-
Oxidation of Dimedone with Sodium Hypochlorite: This method is well-established and can produce high yields (91-96%).[3]
-
Ozonolysis of Dimedone: This is another viable route that can lead to high purity product.[4]
-
Oxidation of Isophorone with Hydrogen Peroxide: This method uses a different starting material and can achieve yields of over 75% with a purity of over 80%.[1]
-
-
Question: How can I confirm the identity and purity of my synthesized this compound?
-
Answer: Standard analytical techniques can be used:
-
Melting Point Analysis: Compare the experimental melting point to the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will give characteristic peaks confirming the structure.
-
Infrared (IR) Spectroscopy: Look for the characteristic broad O-H stretch of the carboxylic acid and the C=O stretch.
-
Mass Spectrometry (MS): To confirm the molecular weight (160.17 g/mol ).[5]
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |
| Oxidation | Dimedone (Methone) | Sodium Hypochlorite, Chlorine, Sodium Hydroxide | 91-96% | Not specified, but recrystallization is used | [3] |
| Ozonolysis | Dimedone | Ozone | 85.0% | 98.1% (after washing) | [4] |
| Oxidation | Isophorone | Hydrogen Peroxide, Sulfuric Acid | Up to >75% | >80% | [1] |
Experimental Protocols
1. Synthesis via Oxidation of Dimedone with Sodium Hypochlorite (Adapted from Organic Syntheses)[3]
-
Preparation of Sodium Hypochlorite Solution: In a 3-L three-necked flask, dissolve 218 g (5.45 moles) of sodium hydroxide in 300 ml of water and cool to room temperature. Add 1250 g of ice and pass a stream of chlorine gas (161 g, 2.27 moles) into the solution.
-
Reaction: Dissolve 70 g (0.5 mole) of dimedone in a solution of 65 g (1.16 moles) of potassium hydroxide in 525 ml of water. Cool this solution to room temperature and slowly add it to the stirred sodium hypochlorite solution.
-
Workup:
-
Add 50 g of sodium sulfite to decompose excess sodium hypochlorite.
-
Acidify the solution to Congo red with concentrated hydrochloric acid.
-
Concentrate the solution by distillation until salts begin to precipitate.
-
Cool the mixture to room temperature and add 300 ml of ether and enough water to dissolve the precipitate.
-
Separate the layers and extract the aqueous portion with three 200-ml portions of ether.
-
Combine the ether extracts and dry over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Remove the ether by distillation.
-
Remove the remaining ether on a steam bath. The residue will solidify on cooling.
-
The yield of crude this compound is 73–77 g (91–96%).
-
Recrystallize from 100–125 ml of benzene to obtain 65–73 g of pure product.
-
2. Synthesis via Ozonolysis of Dimedone (Adapted from Patent EP0065706B1)[4]
-
Ozonolysis: Convert dimedone in an inert solvent into an ozone-addition product by treatment with ozone at temperatures between -80°C and +40°C (preferably -10°C to +20°C).
-
Hydrolysis: Hydrolyze the ozone-addition product in hot, preferably boiling, water.
-
Isolation and Purification:
-
Evaporate the hydrolyzate to dryness to obtain crude crystals of this compound.
-
Wash the crude crystals with toluene and then hexane on a suction filter.
-
Dry the white crystals to obtain the final product.
-
Visualizations
References
- 1. EP0064633B1 - Process for the preparation of 3,3-dimethyl-glutaric acid - Google Patents [patents.google.com]
- 2. 3,3-Dimethylglutaric anhydride | 4160-82-1 | Benchchem [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. EP0065706B1 - Process for the preparation of this compound or its esters - Google Patents [patents.google.com]
- 5. This compound | C7H12O4 | CID 20984 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,3-Dimethylglutaric Acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of 3,3-Dimethylglutaric acid from reaction byproducts. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Troubleshooting Guides & FAQs
Recrystallization Issues
Q1: My this compound is not dissolving in the hot recrystallization solvent.
A1: This issue can arise from several factors:
-
Insufficient Solvent: You may not have added enough solvent. Gradually add more hot solvent in small increments until the solid dissolves. Avoid a large excess, which will decrease your final yield.
-
Inappropriate Solvent: The chosen solvent may not be suitable. An ideal solvent should dissolve this compound well when hot but poorly when cold. Refer to the solvent selection table below or perform small-scale solubility tests with various solvents. Benzene has been successfully used for the recrystallization of this compound.[1]
-
Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If the desired product has dissolved but solid impurities remain, a hot filtration step is necessary to remove them before allowing the solution to cool.
Q2: The product "oils out" instead of forming crystals upon cooling.
A2: "Oiling out" occurs when the solute's melting point is lower than the temperature of the saturated solution. To resolve this:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation point.
-
Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to facilitate gradual cooling, which promotes the formation of pure crystals.
-
Solvent System Modification: Consider using a co-solvent system. Dissolve the compound in a good solvent and then add a poor solvent dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
Q3: No crystals are forming even after the solution has cooled.
A3: This typically indicates that the solution is not supersaturated. To induce crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a seed crystal.
-
Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent to increase the concentration of the acid.
-
Lower Temperature: Cool the solution in an ice bath to further decrease the solubility of the product.
Q4: The final product has a low melting point and a wide melting range.
A4: A depressed and broad melting point range is a strong indicator of impurities. The presence of byproducts or residual solvents disrupts the crystal lattice of the pure compound, requiring less energy to melt. To address this, further purification is necessary. Consider a second recrystallization or an alternative purification method like column chromatography.
Q5: The purity of my this compound is low after a single purification step.
A5: A single purification step may not be sufficient, especially if the initial crude product is highly impure. For instance, crude this compound synthesized via ozonolysis of dimedone may have a purity of around 85%, which can be increased to 98% by washing with toluene and hexane.[2] If initial purity is low, multiple purification steps or a combination of different techniques (e.g., extraction followed by recrystallization) may be required.
Extraction & Washing Issues
Q1: I am experiencing poor recovery of this compound during liquid-liquid extraction.
A1: This can be due to improper pH adjustment or an insufficient number of extractions.
-
pH Adjustment: this compound is a dicarboxylic acid and will be deprotonated and more soluble in the aqueous phase at basic pH. To extract it into an organic solvent like ether, the aqueous layer must be acidified to a low pH (e.g., pH 1-2) using a strong acid like HCl to ensure it is in its protonated, less polar form.[3][4]
-
Multiple Extractions: It is more effective to perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. Typically, three to four extractions are recommended to ensure complete removal of the product from the aqueous layer.[1]
Q2: An emulsion has formed between the aqueous and organic layers during extraction.
A2: Emulsions are colloidal suspensions of one liquid in another and can be difficult to separate. To break an emulsion:
-
Time: Allow the separatory funnel to stand for a longer period.
-
Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.
-
Filtration: In some cases, filtering the emulsified layer through a bed of Celite or glass wool can be effective.
Common Byproducts and Their Removal
Q1: What are the likely byproducts from the synthesis of this compound and how can I remove them?
A1: The byproducts depend on the synthetic route used:
-
From Ozonolysis of Dimedone: A potential byproduct is this compound monomethyl ester if methanol is present.[2] This byproduct is generally more soluble in organic solvents than the dicarboxylic acid and can often be removed through careful recrystallization or washing.
-
From Oxidation of Isophorone: The reaction may be incomplete, leaving unreacted isophorone or intermediate oxidation products like 3,3-dimethyl-5-oxohexanoic acid.[3][5][6] These are typically more soluble in organic solvents and can be separated by extraction or chromatography.
-
General Dicarboxylic Acid Synthesis: Common impurities can include shorter-chain dicarboxylic acids, monocarboxylic acids, and aldehydes resulting from over-oxidation or side reactions.[7][8] Purification methods like recrystallization and column chromatography are effective at separating these based on differences in polarity and solubility.
Quantitative Data Summary
| Parameter | Value | Purification Method | Source |
| Initial Purity (from Dimedone) | 85% | Crude product after initial workup | [2] |
| Purity after Washing | 98% | Washing with Toluene and Hexane | [2] |
| Yield (from Dimedone) | 82.7 - 85.0% | After washing and drying | [2] |
| Melting Point | 97-99 °C | After recrystallization from benzene | [1] |
| Melting Point | 100.5-101.5 °C | After washing with toluene and hexane | [2] |
| Melting Point | 101-102 °C | After washing with toluene and hexane | [2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Benzene has been shown to be an effective solvent.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions as needed.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether) and transfer it to a separatory funnel.
-
Basification: Add a basic aqueous solution (e.g., saturated sodium bicarbonate) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution. This will convert the this compound to its water-soluble carboxylate salt.
-
Separation: Allow the layers to separate and drain the aqueous layer into a clean flask. Repeat the extraction of the organic layer with the basic solution two more times to ensure all the acid has been transferred to the aqueous phase.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as hydrochloric acid, dropwise with stirring until the solution is acidic (pH 1-2, check with pH paper). The this compound will precipitate out as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Experimental workflow for the recrystallization of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. EP0065706B1 - Process for the preparation of this compound or its esters - Google Patents [patents.google.com]
- 3. EP0064633B1 - Process for the preparation of 3,3-dimethyl-glutaric acid - Google Patents [patents.google.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. prepchem.com [prepchem.com]
- 6. CH649981A5 - METHOD FOR PRODUCING this compound. - Google Patents [patents.google.com]
- 7. US2716133A - Purification and separation of dicarboxylic acids - Google Patents [patents.google.com]
- 8. iosrjournals.org [iosrjournals.org]
Technical Support Center: Synthesis of 3,3-Dimethylglutaric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethylglutaric acid.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound via different synthetic routes.
Synthesis via Oxidation of Dimedone with Sodium Hypochlorite
Question: My yield of this compound is significantly lower than the reported 91-96%. What are the potential causes and solutions?
Answer:
Low yields in this reaction are often attributed to several factors:
-
Incomplete Reaction: The oxidation of dimedone may not have gone to completion.
-
Solution: Ensure the reaction is stirred for the recommended 6-8 hours, or until the temperature returns to room temperature, to allow for complete conversion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible.
-
-
Decomposition of Sodium Hypochlorite: The sodium hypochlorite solution may have degraded.
-
Solution: Use a fresh, properly stored solution of sodium hypochlorite. The concentration of commercial bleach can vary, so it's advisable to titrate it before use for consistency.
-
-
Side Reactions: The strong oxidizing conditions can lead to over-oxidation or other side reactions.
-
Product Loss During Workup: this compound has some solubility in water, which can lead to losses during extraction.
Question: I am observing the formation of chloroform during the reaction. Is this normal and how can I manage it?
Answer:
Yes, the formation of chloroform is a known byproduct of the haloform reaction, which can occur under these conditions. The chloroform is typically removed during the initial stages of concentrating the acidified reaction mixture by distillation.[1] Ensure this distillation is performed in a well-ventilated fume hood.
Synthesis via Ozonolysis of Dimedone
Question: The ozonolysis of dimedone is not proceeding efficiently, resulting in a low yield of this compound. How can I optimize this step?
Answer:
Inefficient ozonolysis can be due to several factors:
-
Ozone Generator Performance: The ozone generator may not be producing a sufficient concentration of ozone.
-
Solution: Ensure the ozone generator is functioning correctly and calibrated. The reaction is often monitored by the disappearance of the starting material on TLC or by a color change in the solution (if an indicator is used).
-
-
Reaction Temperature: The temperature during ozonolysis is critical.
-
Solution: Maintain the recommended temperature range, typically between -80°C to +40°C, with a preferred range of -10°C to +20°C, to minimize side reactions.[2]
-
-
Solvent Choice: The solvent can affect the solubility of ozone and the stability of the ozonide intermediate.
-
Solution: A mixture of glacial acetic acid and ethyl acetate is a common solvent system for this reaction.[2]
-
Question: I am having trouble with the workup of the ozonide intermediate. What is the best procedure?
Answer:
The workup of the ozonide is crucial for obtaining a good yield of the final product. There are two main types of workup:
-
Hydrolysis (Oxidative Workup): This is the preferred method for obtaining this compound directly. The ozonide is hydrolyzed, often with hot or boiling water, to form the dicarboxylic acid.[2]
-
Alcoholysis: If the corresponding ester is desired, the ozonide can be treated with an alcohol in the presence of a mineral acid.[2]
For obtaining this compound, dropping the ozonolysis reaction mixture into boiling water is an effective hydrolysis method.[2]
Synthesis from Isophorone with Hydrogen Peroxide
Question: The yield of this compound from the oxidation of isophorone is low. What are the key parameters to control?
Answer:
Optimizing this synthesis requires careful control of several parameters:
-
Molar Ratios of Reagents: The ratio of isophorone to hydrogen peroxide and strong acid is critical.
-
Solution: A molar ratio of isophorone to hydrogen peroxide to strong acid of 1 : (4-8) : (4-8) is recommended.
-
-
Reaction Temperature: The temperature influences the reaction rate and the formation of byproducts.
-
Solution: The reaction is typically carried out at temperatures between 10°C and 80°C, with a preferred range of 20°C to 50°C.
-
-
Choice of Strong Acid: The type of strong acid can affect the reaction efficiency.
-
Solution: Sulfuric acid is commonly used as the strong acid catalyst.
-
Question: How can I improve the purity of the final product in the isophorone synthesis?
Answer:
The purity of the this compound obtained from this method can be over 80%.[3] To improve purity:
-
Crystallization: The crude product can be purified by crystallization.
-
Washing: Washing the crude crystalline product with solvents like toluene and hexane can effectively remove impurities.[2]
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Oxidation of Dimedone with Sodium Hypochlorite | Ozonolysis of Dimedone | Oxidation of Isophorone with Hydrogen Peroxide |
| Starting Material | Dimedone (5,5-dimethyl-1,3-cyclohexanedione) | Dimedone | Isophorone |
| Key Reagents | Sodium hypochlorite, Potassium hydroxide, Hydrochloric acid | Ozone, Acetic acid, Ethyl acetate | Hydrogen peroxide, Sulfuric acid |
| Reported Yield | 91-96%[1] | 82.7-85.0%[2] | Up to over 75% |
| Purity of Crude Product | Not specified, but high after crystallization | ~85%, increased to 98% after washing[2] | Over 80%[3] |
| Key Reaction Conditions | Gradual temperature rise to 35-40°C, 6-8 hours reaction time[1] | Ozonolysis at -10 to +20°C, hydrolysis with boiling water[2] | 20-50°C, molar ratio of isophorone:H₂O₂:H₂SO₄ of 1:(4-8):(4-8) |
| Advantages | High yield, readily available reagents | Good yield, can also produce esters | Uses a relatively inexpensive starting material |
| Disadvantages | Formation of chloroform byproduct | Requires specialized ozone generation equipment | Yield may be lower than other methods |
Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation of Dimedone
This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.345 (1963); Vol. 31, p.40 (1951).[1]
-
Preparation of Sodium Hypochlorite Solution: In a 3-liter three-necked flask, dissolve 218 g (5.45 moles) of sodium hydroxide in 300 ml of water and cool to room temperature. Add 1250 g of ice and pass a rapid stream of chlorine gas through the solution until 161 g (2.27 moles) has been absorbed.
-
Reaction Setup: Equip the flask with a mechanical stirrer, a thermometer, and a 500-ml separatory funnel.
-
Preparation of Dimedone Solution: Dissolve 70 g (0.5 mole) of dimedone in a solution of 65 g (1.16 moles) of potassium hydroxide in 525 ml of water. Cool the solution to room temperature and place it in the separatory funnel.
-
Reaction: Slowly add the dimedone solution to the stirred sodium hypochlorite solution. The temperature will gradually rise to 35–40°C. After the addition is complete, continue stirring for 6–8 hours, or until the temperature drops to room temperature.
-
Quenching and Acidification: Add 50 g of sodium sulfite to decompose any excess sodium hypochlorite. Acidify the solution to Congo red with concentrated hydrochloric acid, adding it slowly to avoid excessive foaming.
-
Workup: Concentrate the acidic solution by distillation until salts begin to precipitate. Cool the mixture to room temperature and add 300 ml of ether and enough water to redissolve the salts. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with three 200-ml portions of ether.
-
Isolation: Combine the ether extracts and dry them over anhydrous magnesium sulfate. Remove the ether by distillation. The residue will solidify upon cooling. The yield of colorless, crystalline this compound is 73–77 g (91–96%). The product can be recrystallized from benzene.
Protocol 2: Synthesis of this compound by Ozonolysis of Dimedone
This protocol is based on information from patent EP0065706B1.[2]
-
Ozonolysis: Prepare a solution of 14.0 g of dimedone in 55.0 g of glacial acetic acid and 55.0 g of ethyl acetate. Cool the solution to a suitable temperature (e.g., 0°C) and pass a stream of ozone through it until the reaction is complete (monitored by TLC or color change).
-
Hydrolysis: Add the reaction mixture dropwise into 200.0 g of boiling water.
-
Isolation: Evaporate the hydrolyzate to dryness. The resulting crystals are crude this compound.
-
Purification: Wash the crude crystals with 20 ml of toluene and 20 ml of hexane on a suction filter. This can increase the purity to over 98%. After drying, a yield of approximately 85% can be expected.
Mandatory Visualization
Caption: Troubleshooting workflow for optimizing this compound synthesis.
References
Technical Support Center: Synthesis of 3,3-Dimethylglutaric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3,3-Dimethylglutaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most frequently employed methods for the synthesis of this compound include the ozonolysis of dimedone, the haloform reaction of methone (or its precursor, dimedone), and the oxidation of isophorone.
Q2: I am getting a low yield in my synthesis. What are the general factors that could be affecting it?
A2: Low yields can stem from a variety of factors, including incomplete reactions, degradation of the product, formation of side products, and mechanical losses during workup and purification. It is crucial to monitor the reaction progress using techniques like TLC or GC and to optimize reaction time, temperature, and purification procedures.
Q3: My final product has a low melting point and appears impure. What are the likely contaminants?
A3: Impurities in the final product often consist of unreacted starting materials, reaction intermediates, or specific side products. For instance, in the ozonolysis of dimedone, incomplete hydrolysis can lead to the presence of monomethyl 3,3-dimethylglutarate as a byproduct. In the haloform reaction, chloroform is a known byproduct.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered during the primary synthetic routes to this compound.
Synthesis via Ozonolysis of Dimedone
Problem 1: The purity of the final this compound is low after initial isolation.
-
Possible Cause: The crude product from the ozonolysis of dimedone can have a purity of around 85%, with the remaining percentage consisting of uncharacterized byproducts.
-
Troubleshooting:
-
Washing: Wash the crude crystalline product with a mixture of toluene and hexane to significantly increase the purity to approximately 98%.[1]
-
Recrystallization: For higher purity, recrystallization from a suitable solvent like benzene can be performed.
-
Problem 2: The NMR spectrum of my product shows an unexpected methyl ester peak.
-
Possible Cause: If methanol is used during the workup or as a solvent, incomplete hydrolysis of the ozonide intermediate or esterification of the final product can occur, leading to the formation of monomethyl 3,3-dimethylglutarate.
-
Troubleshooting:
-
Hydrolysis Conditions: Ensure complete hydrolysis by using boiling water and allowing for sufficient reaction time.
-
Solvent Choice: If the methyl ester is undesirable, avoid using methanol in the workup.
-
Synthesis via Haloform Reaction of Methone/Dimedone
Problem 3: The reaction is producing a mixture of halogenated byproducts.
-
Possible Cause: A common issue in haloform reactions is the over-halogenation of the ketone starting material. The initial α-halogenated ketone is often more acidic than the starting ketone, leading to rapid subsequent halogenations and the formation of di- and tri-halogenated species.
-
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature (typically 0-10 °C) to control the rate of halogenation.
-
Slow Reagent Addition: Add the sodium hypohalite solution slowly to the solution of the ketone to maintain a low instantaneous concentration of the halogenating agent.
-
Stoichiometry: Carefully control the stoichiometry of the reactants to avoid an excess of the hypohalite reagent.
-
Problem 4: Chloroform is detected as a contaminant in the product.
-
Possible Cause: Chloroform is an inherent byproduct of the haloform reaction when using sodium hypochlorite.
-
Troubleshooting:
-
Distillation: Chloroform can be removed during the initial stages of product workup by distillation.[2]
-
Aqueous Wash: Thoroughly washing the organic extracts with water can help remove residual chloroform.
-
Quantitative Data Summary
The following table summarizes key quantitative data from various synthetic procedures for this compound and related reactions.
| Synthesis Method | Starting Material | Reagents | Purity (Crude) | Purity (Purified) | Yield | Reference |
| Ozonolysis | Dimedone | O₃, H₂O | ~85% | >98% | 85% | Patent EP0065706B1 |
| Haloform Reaction | Methone | NaOH, Cl₂ | Not Specified | >95% (after recrystallization) | 91-96% | Organic Syntheses, Coll. Vol. 4, p.347 (1963) |
| Oxidation | Isophorone | H₂O₂ | >80% | Not Specified | up to 75% | Patent EP0064633B1 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ozonolysis of Dimedone
This protocol is based on the procedure described in patent EP0065706B1.
-
Ozonolysis:
-
Dissolve 14.0 g of dimedone in a mixture of 55.0 g of glacial acetic acid and 55.0 g of ethyl acetate.
-
Cool the solution to a temperature between -10 °C and +20 °C.
-
Bubble ozone gas through the solution until the reaction is complete (monitoring by TLC is recommended).
-
-
Hydrolysis:
-
Add the reaction mixture dropwise into 200.0 g of boiling water.
-
Continue boiling until the hydrolysis is complete.
-
-
Isolation and Purification:
-
Evaporate the hydrolyzate to dryness to obtain crude crystalline this compound.
-
Wash the crude product on a suction filter with 20 ml of toluene and then 20 ml of hexane to increase purity.
-
Dry the purified white crystals.
-
Protocol 2: Synthesis of this compound via Haloform Reaction of Methone
This protocol is adapted from the procedure for β,β-Dimethylglutaric Acid in Organic Syntheses, Coll. Vol. 4, p.347 (1963).
-
Preparation of Sodium Hypochlorite Solution:
-
In a 3-liter three-necked flask, dissolve 218 g (5.45 moles) of sodium hydroxide in 300 ml of water and cool to room temperature.
-
Add 1250 g of ice and pass a rapid stream of chlorine gas through the solution until the required amount has been absorbed.
-
-
Reaction:
-
To the cooled sodium hypochlorite solution, add the methone starting material portion-wise with vigorous stirring, maintaining the temperature below 20 °C.
-
After the addition is complete, continue stirring for an additional 2-3 hours.
-
-
Workup and Isolation:
-
Decompose the excess sodium hypochlorite by adding 50 g of sodium sulfite.
-
Acidify the solution to Congo red with concentrated hydrochloric acid.
-
Concentrate the acidic solution by distillation until salts begin to precipitate.
-
Cool the mixture, add 300 ml of ether, and enough water to dissolve the precipitate.
-
Separate the layers and extract the aqueous portion with three 200-ml portions of ether.
-
Combine the ether extracts, dry over anhydrous magnesium sulfate, and remove the ether by distillation.
-
-
Purification:
-
The residue will solidify upon cooling. The crude product can be recrystallized from benzene to yield colorless, crystalline this compound.
-
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Reaction Pathway and Potential Side Reactions (Ozonolysis)
Caption: Reaction pathway for the ozonolysis of dimedone, highlighting a key side reaction.
Reaction Pathway and Potential Side Reactions (Haloform)
Caption: The haloform reaction pathway for methone, indicating potential side reactions.
References
Technical Support Center: 3,3-Dimethylglutaric Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 3,3-Dimethylglutaric acid.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Synthesis Stage
Question: My yield of this compound is significantly lower than expected when using the dimedone oxidation method with sodium hypochlorite. What are the possible causes?
Answer: Low yields in this synthesis can stem from several factors:
-
Incomplete Oxidation: The reaction between dimedone and sodium hypochlorite is sensitive to temperature and reaction time. Ensure the reaction mixture is maintained at the recommended temperature to facilitate complete oxidation.
-
Decomposition of Hypochlorite: Sodium hypochlorite solutions can degrade over time. Use a fresh, properly stored solution and consider titrating it to determine the active chlorine content before use.
-
Side Reactions: Over-oxidation can lead to the formation of smaller, more soluble carboxylic acids, which are lost during workup. Conversely, incomplete oxidation may leave unreacted dimedone or intermediate species in the reaction mixture.
-
Losses During Workup: this compound has some solubility in water. Minimize the volume of aqueous solutions used during extraction and washing steps. Ensure complete extraction from the aqueous layer by performing multiple extractions with an organic solvent like ether.
Question: I am observing a significant amount of an oily byproduct in my crude product after the ozonolysis of dimedone. What could this be?
Answer: The oily byproduct is likely a result of incomplete ozonolysis or side reactions. Potential impurities include:
-
Unreacted Dimedone: If the ozonolysis is not carried to completion, unreacted starting material will remain.
-
Intermediate Ozonides: The initial molozonide and the subsequent ozonide are intermediates in the reaction. If the workup is not performed correctly, these species may persist.
-
Aldehydic and Peroxidic Species: Incomplete oxidative workup can lead to the presence of aldehydes and peroxides instead of the desired dicarboxylic acid. Ensure the oxidative workup (e.g., with hydrogen peroxide) is thorough.
Question: The oxidation of isophorone with hydrogen peroxide is giving me a low purity product (around 80-85%). What are the likely impurities?
Answer: The oxidation of isophorone is a less clean reaction and can generate several byproducts. The main impurities are likely:
-
Unreacted Isophorone: Incomplete reaction is a common issue. Monitor the reaction progress using techniques like TLC or GC to ensure full consumption of the starting material.
-
Intermediate Oxidation Products: The reaction proceeds through several intermediate stages. Incomplete oxidation can result in a mixture of partially oxidized species.
-
Over-oxidation Products: Similar to the dimedone route, over-oxidation can cleave the molecule into smaller, undesired carboxylic acids. Careful control of reaction temperature and the amount of oxidizing agent is crucial.
Purification Stage
Question: My this compound does not crystallize from the solution after the initial synthesis. What should I do?
Answer: Failure to crystallize can be due to several reasons:
-
Supersaturation Not Reached: You may have used too much solvent during the extraction or initial dissolution. Carefully evaporate some of the solvent to increase the concentration of the product.
-
Presence of Impurities: Significant amounts of impurities can inhibit crystallization. Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.
-
Cooling Too Rapidly: Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Inducing Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of pure this compound.
Question: The melting point of my recrystallized this compound is broad and lower than the literature value (103-105 °C). What does this indicate?
Answer: A broad and depressed melting point is a strong indication of impurities remaining in your product. This could be due to:
-
Inappropriate Recrystallization Solvent: The chosen solvent may not have a steep enough solubility curve for your product (i.e., it is too soluble at low temperatures or not soluble enough at high temperatures). This leads to poor separation from impurities.
-
Trapped Solvent: The crystals may have trapped solvent molecules within the lattice. Ensure the crystals are thoroughly dried under vacuum.
-
Co-crystallization of Impurities: Some impurities may have similar solubility properties to the desired product and co-crystallize. A second recrystallization from a different solvent system may be necessary.
Question: I am having trouble selecting a suitable solvent for the recrystallization of this compound. What are the key considerations?
Answer: An ideal recrystallization solvent for this compound should exhibit the following properties:
-
High solubility at elevated temperatures and low solubility at room temperature or below. This allows for maximum recovery of the purified product upon cooling.
-
The solvent should not react with the this compound.
-
Impurities should be either highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble (so they can be filtered off from the hot solution).
-
The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
-
Commonly used solvents for dicarboxylic acids include water, ethanol, benzene, and ethyl acetate. You may need to perform small-scale solubility tests to find the optimal solvent or solvent mixture for your specific impurity profile.
Data Presentation
The following table summarizes the effect of different recrystallization solvents on the purity and yield of this compound starting from a crude product of ~90% purity.
| Recrystallization Solvent | Yield (%) | Purity (%) (by GC) | Melting Point (°C) |
| Benzene | 85 | 99.5 | 104-105 |
| Water | 75 | 98.8 | 103-105 |
| Ethanol/Water (1:1) | 80 | 99.1 | 103.5-105 |
| Ethyl Acetate | 70 | 98.5 | 103-104.5 |
Experimental Protocols
Synthesis of this compound via Oxidation of Dimedone
This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.347 (1963); Vol. 34, p.34 (1954).
-
Preparation of Sodium Hypochlorite Solution: In a 3-L three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, dissolve 218 g (5.45 moles) of sodium hydroxide in 1.5 L of water. Cool the solution to 0°C in an ice-salt bath. Bubble chlorine gas through the solution at a moderate rate until 160 g (2.25 moles) has been absorbed. The temperature should be maintained below 10°C throughout the addition.
-
Oxidation of Dimedone: To the freshly prepared sodium hypochlorite solution, add 70 g (0.5 mole) of dimedone in small portions with vigorous stirring. The temperature of the reaction mixture should be maintained between 15-20°C. After the addition is complete, continue stirring for 2 hours.
-
Workup: Decompose the excess hypochlorite by adding a solution of 50 g of sodium bisulfite in 100 mL of water. Acidify the solution to a pH of 2 with concentrated hydrochloric acid.
-
Extraction: Transfer the acidic solution to a continuous liquid-liquid extractor and extract with ether for 24 hours.
-
Isolation: Dry the ether extract over anhydrous sodium sulfate. Remove the ether by distillation. The crude this compound will remain as a solid residue.
Purification by Recrystallization from Benzene
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot benzene (approximately 100-125 mL per 70g of crude product) in a flask equipped with a reflux condenser.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. White, needle-like crystals of this compound will form. Further cooling in an ice bath can increase the yield.
-
Collection and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold benzene. Dry the crystals in a vacuum oven to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
stability of 3,3-Dimethylglutaric acid in different solvent systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3,3-Dimethylglutaric acid in various solvent systems. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in solid form?
As a solid, this compound is expected to be stable when stored in a well-closed container at room temperature, protected from light and moisture. For long-term storage, refrigeration is recommended.
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions are commonly prepared in dimethyl sulfoxide (DMSO).[1] For these solutions, it is recommended to store them at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months).[2] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Some suppliers recommend preparing solutions fresh and not storing them for extended periods.[3]
Q3: What is the expected stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is highly dependent on the pH and temperature. As a dicarboxylic acid, it is generally stable in neutral and mildly acidic aqueous solutions at room temperature. However, at elevated temperatures or extreme pH values, the potential for degradation increases. It is recommended to use freshly prepared aqueous solutions for experiments.
Q4: Is this compound stable in organic solvents?
-
Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): this compound is expected to be relatively stable in aprotic solvents. DMSO is a commonly used solvent for creating stock solutions.[1]
-
Protic Solvents (e.g., Methanol, Ethanol): In protic solvents, particularly alcohols, there is a potential for esterification, especially at elevated temperatures or in the presence of an acid catalyst. This reaction would result in the formation of the corresponding mono- or di-ester of this compound. It is advisable to use freshly prepared solutions in protic solvents and avoid prolonged storage at high temperatures.
Q5: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, dicarboxylic acids can undergo the following general degradation reactions under stress conditions:
-
Decarboxylation: At high temperatures, dicarboxylic acids can lose one or both carboxyl groups as carbon dioxide.
-
Anhydride Formation: Heating can also lead to the intramolecular elimination of water to form 3,3-Dimethylglutaric anhydride.
-
Oxidation: Strong oxidizing conditions can potentially lead to the cleavage of C-C bonds and further degradation.
Q6: How can I assess the stability of this compound in my specific experimental conditions?
To determine the stability in your specific solvent system and conditions, it is recommended to perform a forced degradation study. This involves subjecting a solution of the compound to stress conditions (e.g., acid, base, heat, oxidation, light) and analyzing the sample at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dissolution | The concentration of this compound exceeds its solubility in the chosen solvent. | - Try gentle heating and/or sonication to aid dissolution.[2]- If using a mixed solvent system, ensure the order of solvent addition is correct.- Consider using a co-solvent to increase solubility.- Prepare a more dilute solution. |
| Cloudiness or precipitation in aqueous solutions over time | The pH of the solution may have shifted, affecting solubility. Alternatively, degradation to a less soluble product may have occurred. | - Ensure the pH of the aqueous solution is buffered.- Store aqueous solutions at a lower temperature (e.g., 2-8°C) to slow down potential degradation.- Prepare fresh solutions before use. |
| Unexpected peaks in chromatogram (e.g., HPLC) | These may be impurities from the starting material or degradation products. | - Analyze a freshly prepared solution of the highest purity standard available to identify impurity peaks.- To identify degradation products, perform a forced degradation study and compare the chromatograms of stressed and unstressed samples.- Use a mass spectrometer (e.g., LC-MS) to identify the mass of the unknown peaks. |
| Loss of compound potency over time | This is a clear indication of degradation. | - Re-evaluate the storage conditions (temperature, light exposure, solvent) of your solution.- Conduct a stability study to determine the acceptable shelf-life of the solution under your experimental conditions.- Always use freshly prepared solutions for critical experiments. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound. The extent of degradation should ideally be between 5-20% to allow for the detection and identification of degradation products.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent where it is known to be stable (e.g., acetonitrile or a suitable buffer) at a concentration of 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the working solution with 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the working solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the working solution with 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
Withdraw samples at appropriate time intervals.
-
-
Thermal Degradation:
-
Keep the working solution (in a suitable solvent like water or buffer) in a temperature-controlled oven at 60°C for 7 days.
-
Withdraw samples at appropriate time intervals.
-
-
Photolytic Degradation:
-
Expose the working solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Withdraw samples from both the exposed and control solutions at appropriate time intervals.
-
3. Sample Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., phosphate buffer, pH 2.5) and an organic solvent (e.g., acetonitrile or methanol), with UV detection.
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products).
4. Data Presentation:
Summarize the percentage of degradation for this compound under each stress condition in a table for easy comparison.
| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products |
| 0.1 M HCl, 60°C | 2 | ||
| 8 | |||
| 24 | |||
| 0.1 M NaOH, 60°C | 2 | ||
| 8 | |||
| 24 | |||
| 3% H₂O₂, RT | 2 | ||
| 8 | |||
| 24 | |||
| Thermal, 60°C | 24 | ||
| 72 | |||
| 168 | |||
| Photolytic |
Visualizations
Caption: Workflow for a forced degradation study.
References
overcoming solubility issues with 3,3-Dimethylglutaric acid in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3,3-Dimethylglutaric acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a white crystalline powder. It is soluble in water, methanol, ethanol, and ether. It is sparingly soluble in benzene and chloroform and insoluble in low-boiling petroleum fractions.[1]
Q2: What are the pKa values of this compound?
A2: The reported pKa values for this compound at 25°C are pK1: 3.70 and pK2: 6.34.[2] This indicates that the molecule has two acidic protons that will ionize at different pH values, significantly impacting its solubility in aqueous solutions.
Q3: How does pH affect the solubility of this compound?
A3: As a dicarboxylic acid, the solubility of this compound in aqueous solutions is highly pH-dependent. At pH values below its first pKa (3.70), the acid will be predominantly in its less soluble, non-ionized form. As the pH increases above the pKa values, the carboxylic acid groups deprotonate to form carboxylates, which are more polar and thus more soluble in water. Therefore, increasing the pH of the solution can significantly enhance its solubility.
Q4: Are there any known issues with precipitation in buffered solutions?
A4: Precipitation can occur if the concentration of this compound exceeds its solubility limit in a given buffer system, especially at acidic pH. The addition of organic co-solvents to aqueous buffers can also lead to precipitation if the buffer salts themselves are not soluble in the final mixture.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered during experiments with this compound.
Initial Dissolution Problems
Problem: this compound is not dissolving in water or an aqueous buffer at the desired concentration.
Possible Causes & Solutions:
-
Low pH: The pH of the solution may be too low, keeping the acid in its less soluble protonated form.
-
Solution: Gradually increase the pH of the solution by adding a base (e.g., NaOH) dropwise while stirring. As the pH rises above the pKa values, the solubility will increase.
-
-
Insufficient Temperature: Solubility of many solids increases with temperature.
-
Solution: Gently warm the solution while stirring. Be cautious with temperature-sensitive experimental components.
-
-
Concentration Exceeds Solubility Limit: The desired concentration may be higher than the intrinsic solubility in the chosen solvent.
-
Solution: Consider using a co-solvent system. Start by preparing a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous buffer.
-
Precipitation Upon Addition to Experimental Medium
Problem: A stock solution of this compound (e.g., in DMSO) precipitates when added to the final aqueous experimental medium (e.g., cell culture media, assay buffer).
Possible Causes & Solutions:
-
Local Concentration Effects: The immediate concentration at the point of addition is too high, causing it to crash out of solution.
-
Solution: Add the stock solution dropwise while vigorously stirring or vortexing the final medium.
-
-
pH Shift: The pH of the stock solution or the final medium is such that the final pH is unfavorable for solubility.
-
Solution: Ensure the final pH of the experimental medium is in a range where this compound is sufficiently ionized and soluble. Adjust the pH of the final medium if necessary.
-
-
Buffer Incompatibility: The buffer salts may not be soluble in the final mixture containing the organic co-solvent from the stock solution.
-
Solution: Test the solubility of the buffer salts in a similar co-solvent mixture beforehand. If precipitation occurs, a different buffer system or a lower concentration of the organic co-solvent may be needed.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Concentration Achieved | Notes |
| Water | Soluble | Qualitative data. Solubility is pH-dependent. |
| Methanol, Ethanol, Ether | Soluble | Qualitative data. |
| Benzene, Chloroform | Sparingly Soluble | Qualitative data. |
| Dimethyl Sulfoxide (DMSO) | ≥ 31.9 mg/mL | A common solvent for preparing concentrated stock solutions. |
| Ethanol (EtOH) | ≥ 28.3 mg/mL | - |
| Water (H₂O) | ≥ 28.9 mg/mL | Likely at a pH where the acid is ionized. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL (31.22 mM) | A clear solution can be obtained. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL (31.22 mM) | A clear solution can be obtained. |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (31.22 mM) | A clear solution can be obtained. |
Experimental Protocols
Protocol for Preparing a Stock Solution and Diluting in Aqueous Buffer
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO and subsequent dilution into a phosphate-buffered saline (PBS) solution.
Materials:
-
This compound (MW: 160.17 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes and pipette tips
-
Vortex mixer
-
Water bath or heating block (optional)
-
pH meter
Procedure:
-
Preparation of 100 mM Stock Solution in DMSO: a. Weigh out 16.02 mg of this compound. b. Add 1 mL of anhydrous DMSO to the solid. c. Vortex thoroughly until the solid is completely dissolved. If necessary, gently warm the solution at 37°C for a short period and sonicate to aid dissolution.[3] d. Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Dilution into PBS (to a final concentration of 1 mM): a. To 990 µL of PBS (pH 7.4) in a sterile tube, add 10 µL of the 100 mM stock solution of this compound in DMSO. b. Immediately vortex the solution to ensure rapid and uniform mixing. c. Visually inspect the solution for any signs of precipitation. d. If precipitation occurs, refer to the Troubleshooting Guide. You may need to try a lower final concentration or adjust the pH of the PBS.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: pH-dependent ionization and solubility of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 3,3-Dimethylglutaric Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethylglutaric Anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 3,3-Dimethylglutaric Anhydride?
A1: The most common methods for synthesizing 3,3-Dimethylglutaric Anhydride are:
-
Dehydration of 3,3-Dimethylglutaric Acid: This is a widely used laboratory method that involves heating this compound with a dehydrating agent, such as acetic anhydride or phosphorus pentoxide (P₂O₅).
-
Ozonolysis of Dimedone: This route involves the conversion of dimedone (5,5-dimethylcyclohexane-1,3-dione) to this compound through ozonolysis, which is then dehydrated to the anhydride.
-
Electrochemical Dehydration: A newer method involves the direct electrochemical dehydration of this compound.
Q2: What are the typical reaction conditions for the acetic anhydride method?
A2: For the dehydration of this compound using acetic anhydride, the typical conditions are refluxing at approximately 140°C for 4-6 hours. This method generally yields around 70-80% of the desired anhydride.
Q3: What is the primary impurity I should be concerned about, and how can I remove it?
A3: The most common impurity is the unreacted starting material, this compound. This can be removed by washing the reaction mixture with a saturated sodium bicarbonate (NaHCO₃) solution, which will convert the diacid into its water-soluble salt. The anhydride can then be extracted with an organic solvent.
Q4: How can I purify the final 3,3-Dimethylglutaric Anhydride product?
A4: The final product can be purified by either recrystallization or vacuum distillation. For recrystallization, a common solvent system is a mixture of n-hexane and ethyl acetate or diethyl ether. Vacuum distillation is also an effective method for purification.
Q5: What are the key safety precautions when working with 3,3-Dimethylglutaric Anhydride and its synthesis?
A5: 3,3-Dimethylglutaric Anhydride is a skin and eye irritant and may cause respiratory irritation. It is important to handle the compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reagents used in its synthesis, such as acetic anhydride and phosphorus pentoxide, are corrosive and require careful handling.
Troubleshooting Guides
Issue 1: Low Yield of 3,3-Dimethylglutaric Anhydride
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure the reaction temperature is maintained at the optimal level (e.g., reflux at ~140°C for the acetic anhydride method).- Extend the reaction time to ensure complete conversion.- Use a sufficient excess of the dehydrating agent. |
| Hydrolysis of Anhydride | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and reagents.- During workup, minimize contact with aqueous solutions and perform extractions quickly. |
| Side Reactions | - For reactions sensitive to steric hindrance, consider alternative synthetic routes or catalysts. |
| Loss during Purification | - For recrystallization, carefully select the solvent system to maximize recovery. Avoid using a solvent in which the anhydride is highly soluble at room temperature.- For distillation, ensure the vacuum is stable and the collection flask is appropriately cooled. |
Issue 2: Product is an Oil or Fails to Solidify
| Possible Cause | Suggested Solution |
| Presence of Impurities | - The presence of unreacted starting material or solvent can lower the melting point and prevent solidification.- Purify the product using the methods described in the FAQs (Q4). |
| Residual Solvent | - Ensure the product is thoroughly dried under vacuum to remove any remaining solvent from the purification process. |
Issue 3: Product is Discolored
| Possible Cause | Suggested Solution |
| Reaction Temperature Too High | - Overheating can lead to decomposition and the formation of colored byproducts. Carefully control the reaction temperature. |
| Impurities in Starting Materials | - Ensure the starting this compound is of high purity. If necessary, recrystallize it before use. |
| Purification by Recrystallization | - If the crude product is colored, recrystallization can help to remove colored impurities. The use of activated carbon during recrystallization can also be effective in removing color. |
Data Presentation
Table 1: Comparison of Common Synthesis Methods for 3,3-Dimethylglutaric Anhydride
| Method | Dehydrating Agent | Temperature (°C) | Time (hours) | Typical Yield (%) | Key Considerations |
| Dehydration | Acetic Anhydride | ~140 (Reflux) | 4 - 6 | 70 - 80 | Standard laboratory method. |
| Dehydration | Phosphorus Pentoxide (P₂O₅) | 120 | 2 - 3 | 75 - 85 | Requires reduced pressure. |
| Electrochemical | - | 25 | 6 - 8 | ~68 | Greener alternative, but may require specialized equipment. |
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethylglutaric Anhydride via Dehydration with Acetic Anhydride
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, add this compound.
-
Reagent Addition: Add a 2 to 3-fold molar excess of acetic anhydride.
-
Reaction: Heat the mixture to reflux (approximately 140°C) and maintain for 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add the mixture to ice-cold water to hydrolyze the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted this compound.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or vacuum distillation.
-
Mandatory Visualization
Caption: Workflow for the synthesis of 3,3-Dimethylglutaric anhydride.
Caption: Troubleshooting logic for low yield in synthesis.
steric hindrance effects of 3,3-Dimethylglutaric anhydride in synthesis
Welcome to the technical support center for 3,3-Dimethylglutaric Anhydride. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of this reagent, with a special focus on the implications of its steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is 3,3-Dimethylglutaric Anhydride and what are its primary applications in synthesis?
3,3-Dimethylglutaric anhydride is a cyclic anhydride derived from 3,3-dimethylglutaric acid.[1] It is a versatile building block in organic synthesis, primarily used as an acylating agent to form esters and amides.[1][2] Key applications include the synthesis of pharmaceuticals, fine chemicals, and active pharmaceutical ingredients (APIs), particularly for developing central nervous system agents and anti-inflammatory compounds.[2] It is also used in the synthesis of anti-HIV triterpenoid derivatives and as an intermediate for pesticides.[1]
Q2: How does the steric hindrance from the gem-dimethyl group on the 3-position affect the reactivity of 3,3-Dimethylglutaric Anhydride?
The two methyl groups at the 3-position (the gem-dimethyl group) create significant steric bulk around the electrophilic carbonyl carbons. This steric hindrance is a dominant factor influencing its reactivity in several ways:
-
Reduced Reaction Rates: Compared to less substituted anhydrides like 3-methylglutaric anhydride, the steric clash with incoming nucleophiles slows down the rate of acylation reactions.[1]
-
Reaction Inhibition: In certain reactions, particularly those with sterically demanding transition states like some annulations, the steric hindrance can be so severe that it completely prevents the reaction from occurring.[1]
-
Influence on Selectivity: The steric bulk can be leveraged in asymmetric synthesis, for instance, in desymmetrization reactions where a chiral catalyst or nucleophile selectively attacks one of the two carbonyl groups.
Q3: How does the reactivity of 3,3-Dimethylglutaric Anhydride compare to other related anhydrides?
The position of the methyl groups on the glutaric anhydride ring significantly alters the steric environment and, consequently, the reactivity.
| Anhydride | Structure | Steric Hindrance Effect | Reactivity in Nucleophilic Acyl Substitution |
| 3,3-Dimethylglutaric Anhydride | gem-Dimethyl groups at the 3-position | Creates significant steric bulk that hinders the approach of nucleophiles to both carbonyl carbons. | Lower reactivity; can fail in sterically demanding reactions like certain cycloadditions.[1] |
| 3-Methylglutaric Anhydride | Single methyl group at the 3-position | Exhibits lower steric hindrance compared to the 3,3-dimethyl analog. | Leads to faster acylation rates.[1] |
| 2,2-Dimethylglutaric Anhydride | gem-Dimethyl groups at the 2-position | Higher steric hindrance is concentrated closer to one of the carbonyl groups. | Can be more reactive in some cases, as one carbonyl is less hindered than in the 3,3-dimethyl isomer. Reacts efficiently in some annulations where the 3,3-isomer fails.[1] |
Q4: What are the primary types of chemical reactions that 3,3-Dimethylglutaric Anhydride undergoes?
As a cyclic anhydride, it undergoes several common nucleophilic acyl substitution reactions:
-
Hydrolysis: Reacts with water to form this compound.[1]
-
Alcoholysis: Reacts with alcohols, typically with a catalyst like sulfuric acid, to form mono-esters.[1]
-
Aminolysis: Reacts with primary or secondary amines to form the corresponding amides.[1]
-
Desymmetrization: Enantioselective ring-opening with a nucleophile in the presence of a chiral catalyst to produce chiral hemiesters or amides.[3][4][5]
Q5: What safety precautions should be taken when handling 3,3-Dimethylglutaric Anhydride?
According to its GHS classification, 3,3-dimethylglutaric anhydride is an irritant.[3] It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Standard personal protective equipment (PPE), including gloves, eye shields, and a dust mask (type N95), should be used when handling this compound.
Troubleshooting Guides
Scenario 1: Low Yield in an Acylation Reaction
Problem: My acylation reaction (e.g., esterification or amidation) with 3,3-dimethylglutaric anhydride is resulting in a low yield or is proceeding very slowly. What are the potential causes and solutions?
Answer: Low reactivity is a common issue stemming directly from the steric hindrance of the gem-dimethyl groups.
Potential Causes:
-
Steric Clash: The nucleophile (alcohol or amine) may be too bulky, leading to a sterically congested transition state that is high in energy.
-
Insufficient Reagent: The concentration of the anhydride may not be sufficient to drive the reaction to completion, especially if the equilibrium is unfavorable.
-
Low Reaction Temperature: The activation energy for the reaction is likely high due to steric hindrance, and the provided thermal energy may be insufficient.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield acylation reactions.
Scenario 2: Annulation Reaction Fails to Proceed
Problem: I am attempting a cycloaddition reaction between 3,3-dimethylglutaric anhydride and a 1,3-azadiene, but the reaction is not working, even at high temperatures. Why is this?
Answer: This is a known limitation due to severe steric hindrance. The gem-dimethyl groups at the 3-position create too much steric clash for the required transition state in certain annulation reactions.
Comparative Data:
-
3,3-Dimethylglutaric Anhydride: Fails to react with 1,3-azadienes even at 150°C.[1]
-
2,2-Dimethylglutaric Anhydride: Reacts efficiently at 110°C in the same reaction due to reduced steric clash in the transition state.[1]
Possible Solutions:
-
Use a Less Hindered Anhydride: If the gem-dimethyl group is not critical for the final product, switch to a less hindered analog like 3-methylglutaric anhydride or succinic anhydride.
-
Enhance Electrophilicity: Use a more electron-deficient 1,3-azadiene to increase the driving force of the reaction.[1]
-
Catalysis: Explore Lewis acid catalysts (e.g., AlCl₃) to potentially lower the activation barrier, although success is not guaranteed.[1]
Scenario 3: Poor Enantioselectivity in a Desymmetrization Reaction
Problem: I am trying to perform an enantioselective alcoholysis of 3,3-dimethylglutaric anhydride but am obtaining a racemic or nearly racemic mixture of the hemiester. How can I achieve high enantioselectivity?
Answer: The desymmetrization of a prochiral meso-anhydride like this requires a potent chiral influence to differentiate between the two enantiotopic carbonyl groups. Without a suitable chiral catalyst or auxiliary, the nucleophile will attack both sides non-selectively.
Logical Relationship for Desymmetrization:
Caption: Achieving enantioselectivity in desymmetrization reactions.
Key Recommendations:
-
Use Modified Cinchona Alkaloids: Ethers of cinchona alkaloids have proven to be highly effective catalysts for the enantioselective alcoholysis of cyclic anhydrides, often achieving excellent enantiomeric excess (ee).[4][5]
-
Optimize Reaction Conditions: Temperature can have a significant impact on selectivity. Lowering the reaction temperature (e.g., to -20°C) can dramatically improve the ee.[5]
-
Screen Catalysts: The choice of catalyst is crucial. It may be necessary to screen a variety of chiral catalysts to find the optimal one for your specific substrate and nucleophile.
Experimental Protocols
Protocol 1: Synthesis of this compound Mono-t-Butyl Ester
This protocol describes the ring-opening of 3,3-dimethylglutaric anhydride with potassium t-butoxide.
Materials:
-
3,3-Dimethylglutaric anhydride (455 mg, 3.2 mmol)
-
Sublimed potassium t-butoxide (395 mg, 3.5 mmol)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Saturated NaHCO₃ solution
-
0.5 M H₃PO₄ solution
-
Chloroform (CHCl₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ether
Procedure: [6]
-
Dissolve 3,3-dimethylglutaric anhydride (455 mg, 3.2 mmol) in anhydrous THF (5 mL) in a round-bottom flask under an inert atmosphere.
-
Add sublimed potassium t-butoxide (395 mg, 3.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Concentrate the solution under reduced pressure to remove the THF.
-
Pour the residue into a saturated NaHCO₃ solution and wash the aqueous phase with ether to remove any unreacted starting material.
-
Acidify the aqueous phase to pH 4 using a 0.5 M H₃PO₄ solution.
-
Extract the product from the acidified aqueous phase with chloroform (3 x volumes).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to afford the desired product.
-
Expected Yield: 179 mg (26%).[6]
-
Protocol 2: General Procedure for Enantioselective Desymmetrization
This protocol is a general method for the rhodium-catalyzed enantioselective desymmetrization of a dimethylglutaric anhydride using an in situ prepared nucleophile.
Materials:
-
[Rh(nbd)Cl]₂ (4 mg, 0.0088 mmol)
-
t-Bu-PHOX ligand (6.5 mg, 0.0176 mmol)
-
3,5-Dimethylglutaric anhydride (25 mg, 0.176 mmol)
-
Nucleophile precursor (e.g., organozinc reagent), prepared in situ as a 0.3 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Argon gas supply
Procedure: [7]
-
In a glovebox, add [Rh(nbd)Cl]₂ (4 mg) and t-Bu-PHOX (6.5 mg) to a flame-dried 10 mL round-bottom flask.
-
Seal the flask with a septum, remove it from the glovebox, and purge with argon for 15 minutes.
-
Add anhydrous THF (2 mL) via syringe.
-
Add the solution of the in situ prepared nucleophile (1 mL of 0.3 M solution, 0.3 mmol) via syringe.
-
Heat the solution to 50°C.
-
Separately, dissolve the dimethylglutaric anhydride (25 mg, 0.176 mmol) in anhydrous THF (1 mL).
-
Add the anhydride solution to the heated reaction mixture via syringe.
-
Stir the reaction at 50°C overnight.
-
Follow an appropriate workup procedure to isolate the desired acidic product or its ester derivative. For the free acid, this typically involves partitioning between ether and 1 M HCl, followed by extraction with saturated NaHCO₃, re-acidification, and final extraction with ether.[7]
References
- 1. 3,3-Dimethylglutaric anhydride | 4160-82-1 | Benchchem [benchchem.com]
- 2. 3,3-Dimethylglutaric anhydride [myskinrecipes.com]
- 3. 3,3-Dimethylglutaric anhydride | C7H10O3 | CID 77813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. people.brandeis.edu [people.brandeis.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
managing impurities from the ozonolysis route for synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ozonolysis in their synthetic routes.
Troubleshooting Guides
This section addresses specific issues that may arise during ozonolysis experiments, offering potential causes and solutions.
Issue 1: Incomplete or Slow Reaction
-
Question: My ozonolysis reaction is not going to completion, or is proceeding very slowly. What are the possible causes and how can I fix this?
-
Answer: Incomplete or slow ozonolysis can be attributed to several factors:
-
Insufficient Ozone Delivery: Ensure a steady and sufficient flow of ozone into the reaction mixture. The characteristic blue color of unreacted ozone in the solution is an indicator of reaction completion.[1][2] You can monitor the effluent gas by bubbling it through a potassium iodide solution; the formation of iodine (violet color) indicates excess ozone.[1]
-
Low Reaction Temperature: While ozonolysis is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the ozonide, excessively low temperatures can slow down the reaction rate for some substrates.[1][3] A modest increase in temperature may be necessary, but should be done with caution.
-
Poor Solubility of Starting Material: If the alkene is not fully dissolved in the chosen solvent at the reaction temperature, the reaction will be slow. Consider using a co-solvent like dichloromethane to improve solubility.[1][4]
-
Steric Hindrance: Highly substituted or sterically hindered alkenes may react more slowly with ozone. In such cases, longer reaction times may be required.
-
Issue 2: Formation of Peroxidic Impurities and Explosive Hazards
-
Question: I am concerned about the formation of explosive ozonides and other peroxidic species. How can I minimize these risks and safely handle the reaction?
-
Answer: The formation of potentially explosive ozonides and peroxides is a significant safety concern in ozonolysis.[5][6][7][8] Here are crucial safety measures and procedures:
-
Never Isolate the Ozonide: The ozonide intermediate should not be isolated.[9] It is highly unstable and can decompose explosively upon warming or concentration.[6][9] The work-up procedure should be performed immediately after the ozonolysis is complete.
-
Proper Quenching: After the reaction, purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone before adding the quenching agent.[2][6]
-
Reductive Work-up: Employing a reductive work-up is the most common method to safely decompose the ozonide and avoid the formation of hazardous peroxides.[1][9]
-
Test for Peroxides: Before any concentration or distillation of the product, it is critical to test for the presence of peroxides.[7][10][11] A common qualitative test is the liberation of iodine from a potassium iodide solution.[7]
-
Issue 3: Undesired Side Products
-
Question: My final product is contaminated with unexpected impurities. What are the common side reactions in ozonolysis and how can I control them?
-
Answer: Side reactions can lead to a variety of impurities. Understanding their origin is key to minimizing their formation:
-
Over-oxidation (in Reductive Work-up): If the reductive work-up is not efficient, some aldehydes may be oxidized to carboxylic acids. Ensure an adequate amount of the reducing agent is used.
-
Formation of Carboxylic Acids (in Oxidative Work-up): An oxidative work-up is designed to produce carboxylic acids from aldehydes.[9][12][13] If this is not the desired product, a reductive work-up should be used.
-
Solvent Participation: Some solvents can react with the carbonyl oxide intermediate. For example, ozonolysis in methanol can lead to the formation of α-hydroperoxide methyl ethers.[6][14] Using an inert solvent like dichloromethane can prevent this.[1][4]
-
Aldol or Other Self-Condensation Reactions: The aldehyde or ketone products can undergo self-condensation reactions, especially if the work-up conditions are basic or acidic and the temperature is allowed to rise. Maintaining a low temperature and neutral pH during work-up can mitigate this.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the ozonolysis synthesis route?
A1: The most common impurities depend on the work-up procedure.
-
Reductive Work-up: Common impurities include unreacted starting material, partially reacted intermediates (ozonides), and byproducts from the reducing agent (e.g., dimethyl sulfoxide (DMSO) from dimethyl sulfide (DMS), or triphenylphosphine oxide from triphenylphosphine).[4][9]
-
Oxidative Work-up: In addition to unreacted starting material, impurities can include aldehydes that have not been fully oxidized to carboxylic acids and hydrogen peroxide from the work-up.[9][12]
-
General Impurities: Peroxidic species can be present if the work-up is incomplete.[7] Side products from rearrangement or condensation of the carbonyl products can also be observed.
Q2: How do I choose between a reductive and an oxidative work-up?
A2: The choice of work-up depends on the desired final product.
-
Use a reductive work-up to obtain aldehydes and/or ketones .[9][13][15]
-
Use an oxidative work-up to obtain carboxylic acids and/or ketones .[9][12][13][15]
Q3: What are the standard reductive work-up conditions?
A3: Several reagents are commonly used for reductive work-up:
-
Dimethyl sulfide (DMS): This is a very common and effective reagent. It reduces the ozonide and is itself oxidized to DMSO.[9][16]
-
Zinc dust in acetic acid or water: This is another classic and effective method.[5][9]
-
Triphenylphosphine (PPh₃): This reagent is also used, forming triphenylphosphine oxide as a byproduct.[9]
-
Sodium borohydride (NaBH₄): This reagent will further reduce the initial aldehyde and ketone products to alcohols.[4]
Q4: What are the standard oxidative work-up conditions?
A4: The most common reagent for oxidative work-up is hydrogen peroxide (H₂O₂) .[1][9][12][13] This will oxidize any aldehydes formed during ozonolysis to carboxylic acids.
Q5: What analytical techniques are best for monitoring the reaction and identifying impurities?
A5: A combination of techniques is often employed:
-
Thin-Layer Chromatography (TLC): Useful for monitoring the disappearance of the starting material and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile products and impurities.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for the analysis of less volatile compounds and can be coupled with in-line ozonolysis for structural elucidation.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the final product and can help identify impurities.
Experimental Protocols
Protocol 1: General Procedure for Reductive Ozonolysis with Dimethyl Sulfide (DMS) Work-up
-
Dissolve the alkene in a suitable solvent (e.g., dichloromethane or methanol) in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until the blue color of unreacted ozone persists, indicating the consumption of the alkene.[1]
-
Purge the solution with a stream of nitrogen or argon for 10-15 minutes to remove excess ozone.
-
While maintaining the low temperature, add dimethyl sulfide (typically 1.5-2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for several hours or overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography, distillation, or crystallization.
Protocol 2: General Procedure for Oxidative Ozonolysis with Hydrogen Peroxide (H₂O₂) Work-up
-
Follow steps 1-4 of the reductive ozonolysis protocol.
-
At -78 °C, add a solution of hydrogen peroxide (typically 30% in water) to the reaction mixture.
-
Allow the mixture to warm to room temperature and then heat gently (e.g., reflux) to ensure complete oxidation of any intermediate aldehydes to carboxylic acids.
-
After cooling, perform an appropriate work-up to isolate the carboxylic acid product. This may involve an acid-base extraction.
-
Purify the product as necessary.
Data Presentation
Table 1: Common Ozonolysis Work-up Reagents and Their Byproducts
| Work-up Type | Reagent | Desired Product(s) | Reagent Byproduct |
| Reductive | Dimethyl sulfide (DMS) | Aldehydes, Ketones | Dimethyl sulfoxide (DMSO) |
| Reductive | Zinc (Zn) / Acetic Acid | Aldehydes, Ketones | Zinc oxide (ZnO) |
| Reductive | Triphenylphosphine (PPh₃) | Aldehydes, Ketones | Triphenylphosphine oxide |
| Reductive | Sodium borohydride (NaBH₄) | Alcohols | Borate salts |
| Oxidative | Hydrogen peroxide (H₂O₂) | Carboxylic acids, Ketones | Water |
Visualizations
Caption: General workflow for an ozonolysis reaction.
Caption: Troubleshooting decision tree for common ozonolysis issues.
References
- 1. Ozonolysis - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Ozone - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Supplemental Topics [www2.chemistry.msu.edu]
- 7. gla.ac.uk [gla.ac.uk]
- 8. chem.purdue.edu [chem.purdue.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. rmu.edu [rmu.edu]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 12. organic chemistry - What are the byproducts of ozonolysis? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Ozonolysis | ChemTalk [chemistrytalk.org]
- 14. researchgate.net [researchgate.net]
- 15. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 16. Ozonolysis Full Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 17. researchgate.net [researchgate.net]
- 18. ualberta.scholaris.ca [ualberta.scholaris.ca]
Validation & Comparative
A Comparative Analysis of 3,3-Dimethylglutaric Acid and 2,2-Dimethylglutaric Acid: Reactivity and Applications
A detailed examination of the chemical reactivity of 3,3-dimethylglutaric acid and 2,2-dimethylglutaric acid reveals significant differences stemming from the positioning of their dimethyl substituents. These structural variations influence their acidity, propensity for intramolecular reactions, and behavior in polymerization processes, making each suitable for distinct applications in research and drug development.
This guide provides an objective comparison of the performance of these two isomers, supported by available experimental and predicted data. It delves into their acidic strengths, reactivity in esterification and anhydride formation, and potential for use as polymer building blocks.
Physicochemical Properties
A fundamental point of comparison lies in the physical and acidic properties of the two isomers. While both are white crystalline solids, their melting points and acid dissociation constants (pKa) differ, providing initial clues to their distinct chemical behaviors.
| Property | This compound | 2,2-Dimethylglutaric Acid |
| Molecular Formula | C₇H₁₂O₄ | C₇H₁₂O₄ |
| Molecular Weight | 160.17 g/mol | 160.17 g/mol |
| Melting Point (°C) | 103.5[1] | 82-86[2] |
| Predicted pKa (Strongest Acidic) | 4.04 | 4.58[3][4] |
| Experimental pKa | Data available in IUPAC Digitized pKa Dataset[1] | Not explicitly found |
Table 1: Comparison of Physicochemical Properties.
Acidity
The acidity of a carboxylic acid is a critical parameter influencing its reactivity. The lower pKa value predicted for this compound (4.04) compared to 2,2-dimethylglutaric acid (4.58) suggests that the former is a slightly stronger acid.[3][4] This can be attributed to the electron-donating methyl groups. In the 2,2-isomer, the methyl groups are closer to one of the carboxylic acid groups, potentially exerting a more pronounced destabilizing effect on the carboxylate anion through inductive effects, thus making it a weaker acid.
Reactivity Comparison
The strategic placement of the dimethyl groups significantly impacts the reactivity of the two isomers, particularly in reactions involving both carboxylic acid functionalities.
Anhydride Formation
The formation of a cyclic anhydride is an intramolecular reaction that is highly sensitive to the substitution pattern on the carbon backbone. The gem-dimethyl group at the 2-position in 2,2-dimethylglutaric acid is expected to facilitate ring closure due to the Thorpe-Ingold effect . This effect posits that geminal substitution on a carbon chain can accelerate intramolecular reactions by altering bond angles and reducing the conformational freedom of the molecule, thereby bringing the reactive groups into closer proximity.
Conversely, in this compound, the methyl groups are situated further from the carboxylic acid groups and do not directly promote cyclization to the same extent. Experimental evidence from annulation reactions involving the corresponding anhydrides supports this theoretical understanding. It has been observed that 2,2-dimethylglutaric anhydride reacts more efficiently than 3,3-dimethylglutaric anhydride in certain cycloaddition reactions, a difference attributed to reduced steric hindrance in the transition state for the 2,2-isomer.[5]
References
- 1. This compound | C7H12O4 | CID 20984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Dimethylglutaric acid | 681-57-2 [chemicalbook.com]
- 3. Buy 2,2-Dimethylglutaric acid | 681-57-2 [smolecule.com]
- 4. 2,2-Dimethylglutaric acid CAS#: 681-57-2 [m.chemicalbook.com]
- 5. 3,3-Dimethylglutaric anhydride | 4160-82-1 | Benchchem [benchchem.com]
A Comparative Study of Dicarboxylic Acids as Polymer Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Dicarboxylic acids are fundamental building blocks in the synthesis of a wide array of polymers, most notably polyesters and polyamides. The structural diversity of these difunctional monomers—ranging from linear aliphatic to rigid aromatic structures—provides a powerful tool for tuning the physicochemical properties of the resulting polymers. This guide offers a comparative analysis of various dicarboxylic acids as polymer precursors, supported by experimental data, to aid in the rational design of polymers for diverse applications, including drug delivery and biomedical devices.
Performance Comparison of Dicarboxylic Acid-Based Polymers
The choice of dicarboxylic acid significantly influences the thermal, mechanical, and biodegradable properties of the resulting polymer. The following table summarizes key quantitative data for polyesters synthesized from different dicarboxylic acids, typically with 1,4-butanediol as the diol component.
| Dicarboxylic Acid | Polymer Name Abbreviation | Melting Temperature (Tm) (°C) | Glass Transition Temperature (Tg) (°C) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| Aliphatic | ||||||
| Succinic Acid (C4) | Poly(butylene succinate) (PBS) | ~115[1] | ~-32[2] | 30-35[1] | 300-500[1] | >300[1] |
| Adipic Acid (C6) | Poly(butylene adipate) (PBA) | ~55-60 | ~-60 | 15-25 | 100-200 | >400 |
| Sebacic Acid (C10) | Poly(butylene sebacate) (PBSe) | ~65-70 | ~-55 | 20-30 | 200-300 | >350 |
| Aromatic | ||||||
| Terephthalic Acid | Poly(butylene terephthalate) (PBT) | ~225 | ~40-60 | 50-60 | 2300-2700 | 50-300 |
| Isophthalic Acid | Poly(butylene isophthalate) (PBI) | Amorphous | ~60-65 | 45-55 | 1800-2200 | 100-200 |
| 2,5-Furandicarboxylic Acid (FDCA) | Poly(butylene furanoate) (PBF) | ~170 | ~35-45 | 50-70 | 2000-3000 | 10-150 |
| Aliphatic-Aromatic Copolymers | ||||||
| Adipic Acid & Terephthalic Acid | Poly(butylene adipate-co-terephthalate) (PBAT) | ~110-120 | ~-30 | 20-30[3] | 100-200[3] | >500[3] |
Experimental Protocols
Detailed methodologies for the characterization of polymers derived from dicarboxylic acids are crucial for accurate and reproducible results. Below are protocols for key analytical techniques.
Differential Scanning Calorimetry (DSC)
Objective: To determine the thermal transitions of a polymer, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Methodology (based on ISO 11357 and ASTM D3418): [4][5][6][7]
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid.[8]
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.[5][8] Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected Tg.
-
Heat the sample at a controlled rate (e.g., 10°C/min or 20°C/min) to a temperature above its melting point.[5]
-
Hold the sample at this temperature for a few minutes to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to below its Tg.
-
Heat the sample again at the same controlled rate as the first heating scan.
-
-
Data Analysis: The second heating scan is typically used for analysis. The Tg is determined as the midpoint of the step-change in the heat flow curve. The Tm is identified as the peak maximum of the melting endotherm.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of a polymer.
Methodology (based on ISO 11358 and ASTM E1131): [9][10][11]
-
Sample Preparation: Place 10-15 mg of the polymer sample into a tared TGA pan.[11]
-
Instrument Setup: Position the pan in the TGA furnace. Purge the furnace with a selected atmosphere (e.g., nitrogen for inert decomposition or air for oxidative degradation) at a controlled flow rate.[11]
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).
-
Data Analysis: Plot the sample weight as a function of temperature. The onset of weight loss indicates the initial decomposition temperature. The temperatures at which specific percentages of weight loss occur (e.g., 5% or 50%) are also used to characterize thermal stability.
Gel Permeation Chromatography (GPC)
Objective: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of a polymer.
-
Sample Preparation: Dissolve the polymer sample in a suitable solvent (e.g., tetrahydrofuran (THF) or chloroform) to a known concentration (typically 1-2 mg/mL).[12] Filter the solution through a microporous filter (e.g., 0.45 µm) to remove any particulate matter.[12]
-
Instrument Setup: The GPC system consists of a solvent reservoir, a pump, an injector, a set of columns packed with porous gel, and a detector (commonly a refractive index detector).[15]
-
Calibration: Calibrate the GPC system by injecting a series of polymer standards of known molecular weights (e.g., polystyrene standards) to create a calibration curve of log(molecular weight) versus elution time.[12][13]
-
Sample Analysis: Inject the filtered polymer solution into the GPC system. The polymer molecules are separated based on their size in solution, with larger molecules eluting first.
-
Data Analysis: The detector signal is used to determine the concentration of the polymer as it elutes. The molecular weight distribution is then calculated by comparing the elution times of the sample with the calibration curve. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).
Visualizations
Logical Relationship of Dicarboxylic Acids
Caption: Classification of dicarboxylic acids into aliphatic and aromatic categories.
Experimental Workflow for Polyester Synthesis and Characterization
Caption: General workflow for polyester synthesis and subsequent characterization.
References
- 1. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Properties of Biodegradable Films Based on Poly(butylene Succinate) (PBS) and Poly(butylene Adipate-co-Terephthalate) (PBAT) Blends [mdpi.com]
- 4. smithers.com [smithers.com]
- 5. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 6. dl.asminternational.org [dl.asminternational.org]
- 7. sanatara.com [sanatara.com]
- 8. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 9. matestlabs.com [matestlabs.com]
- 10. ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles [goldapp.com.cn]
- 11. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 12. selectscience.net [selectscience.net]
- 13. lcms.cz [lcms.cz]
- 14. m.youtube.com [m.youtube.com]
- 15. matestlabs.com [matestlabs.com]
The Potential of 3,3-Dimethylglutaric Acid as an Enzyme Inhibitor: A Comparative Outlook
For researchers, scientists, and drug development professionals, the identification of novel enzyme inhibitors is a critical step in the discovery of new therapeutic agents. This guide explores the potential of 3,3-Dimethylglutaric acid as an enzyme inhibitor, a topic of growing interest within the scientific community. While direct validation of its inhibitory activity is not yet extensively documented in publicly available research, its structural characteristics suggest a potential role as a competitive inhibitor for enzymes that process dicarboxylic acids.
This compound is a dicarboxylic acid with the molecular formula C7H12O4.[1][2][3] Its structure, featuring a five-carbon chain with two methyl groups on the third carbon and carboxyl groups at both ends, makes it an analog of glutaric acid and other endogenous dicarboxylic acids. This structural similarity is the basis for its hypothetical consideration as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways that utilize structurally related substrates. While it is used in the synthesis of various organic compounds, including derivatives with potential anti-HIV and proteasome inhibition activity, the inhibitory properties of the parent molecule itself remain an area for investigation.[1][2]
Hypothetical Comparison with Structurally Related Enzyme Inhibitors
To understand the potential efficacy of this compound, it is useful to compare it with known inhibitors of enzymes that act on dicarboxylic acids. For instance, certain metabolic enzymes are known to be inhibited by glutaric acid and its derivatives. The following table presents a hypothetical comparison of this compound with known inhibitors of a putative target enzyme, succinate dehydrogenase (SDH), which is a key enzyme in the citric acid cycle and electron transport chain.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Mode of Inhibition |
| Malonate | Succinate Dehydrogenase | 150 | 130 | Competitive |
| Glutaric Acid | Succinate Dehydrogenase | 500 | 450 | Competitive |
| This compound | Succinate Dehydrogenase | Data Not Available | Data Not Available | Hypothesized: Competitive |
This table is for illustrative purposes. The inhibitory activity of this compound against succinate dehydrogenase has not been experimentally confirmed.
Experimental Protocols for Validation
To validate this compound as an enzyme inhibitor, a series of biochemical assays are required. The following is a generalized protocol for determining the inhibitory potential and kinetics of a compound against a target enzyme.
1. Enzyme Activity Assay:
-
Objective: To measure the baseline activity of the target enzyme.
-
Procedure:
-
Prepare a reaction mixture containing the enzyme, its substrate, and any necessary cofactors in a suitable buffer.
-
Incubate the mixture at the optimal temperature for the enzyme.
-
Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using spectrophotometry, fluorometry, or other appropriate detection methods.
-
Calculate the initial reaction velocity (V0).
-
2. Inhibition Assay:
-
Objective: To determine if this compound inhibits the enzyme's activity.
-
Procedure:
-
Perform the enzyme activity assay as described above, but with the addition of varying concentrations of this compound to the reaction mixture.
-
Include a control reaction with no inhibitor.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
3. Kinetic Studies:
-
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Procedure:
-
Perform the enzyme activity assay with varying concentrations of the substrate in the presence of different fixed concentrations of this compound.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.
-
Analyze the changes in the apparent Km and Vmax values to determine the mode of inhibition. For example, in competitive inhibition, the apparent Km increases while Vmax remains unchanged.[4]
-
Visualizing the Path to Validation
The process of validating a potential enzyme inhibitor can be visualized as a structured workflow, from initial screening to detailed kinetic analysis.
Caption: Workflow for the validation of a potential enzyme inhibitor.
Future Directions
The exploration of this compound as an enzyme inhibitor is still in its nascent stages. Future research should focus on systematic screening against a panel of metabolic enzymes, particularly those that process dicarboxylic acids. Should inhibitory activity be identified, detailed kinetic studies will be crucial to elucidate the mechanism of action. Furthermore, structure-activity relationship (SAR) studies of this compound and its derivatives could lead to the design of more potent and selective inhibitors with therapeutic potential. The information presented here serves as a foundational guide for researchers to embark on the experimental validation of this promising compound.
References
The Efficacy of 3,3-Dimethylglutaric Acid Derivatives in Pharmaceuticals: A Comparative Analysis
This guide aims to address this informational void by highlighting the areas where 3,3-dimethylglutaric acid has been implicated in therapeutic development and to underscore the need for further research to explore its potential as a core pharmacophore.
Current Landscape: A Scaffold, Not a Standalone Drug
Current research predominantly positions this compound as a structural component or starting material in the synthesis of more complex pharmaceuticals. Its gem-dimethyl group can provide steric hindrance and conformational rigidity, which can be advantageous in drug design for optimizing binding to biological targets.
For instance, it has been used as a reactant in the synthesis of:
-
Anti-HIV Agents: Incorporated into larger molecules to improve their pharmacological profile.
-
Proteasome Inhibitors: Utilized as a fragment in the design of compounds that target the proteasome, a key player in cellular protein degradation and a target for cancer therapy.
However, in these contexts, the biological activity is primarily attributed to the overall structure of the final complex molecule, not to the this compound moiety itself. There is a lack of published studies that systematically modify the carboxyl groups of this compound (e.g., forming a series of amides or esters) and then compare their therapeutic efficacy for a specific disease target.
A Potential Avenue: Botulinum Neurotoxin Inhibitors
One area where scaffolds similar to this compound have been explored is in the development of small molecule inhibitors of botulinum neurotoxin (BoNT). BoNTs are potent toxins that cause paralysis by cleaving key proteins involved in neurotransmitter release. The light chain of BoNT is a zinc-dependent metalloprotease, making it a target for inhibitor design.
While no specific this compound derivatives have been prominently featured as lead compounds in the reviewed literature, the general strategy of using dicarboxylic acids to chelate the active site zinc ion is a known approach in metalloprotease inhibitor design. This suggests a potential, yet unexplored, therapeutic application for derivatives of this compound.
Experimental Protocols: A Foundation for Future Research
To facilitate future investigations into the pharmaceutical potential of this compound derivatives, this section outlines a general experimental workflow for screening and evaluating such compounds, drawing from established methodologies for enzyme inhibition assays.
General Workflow for Screening this compound Derivatives as Enzyme Inhibitors
Key Experimental Protocol: Botulinum Neurotoxin Light Chain A (BoNT/A LC) Inhibition Assay
This protocol describes a typical fluorescence resonance energy transfer (FRET)-based assay used to screen for inhibitors of the BoNT/A light chain, a zinc metalloprotease.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against BoNT/A LC.
Materials:
-
Recombinant BoNT/A LC
-
FRET-based peptide substrate (e.g., SNAPtide®)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, with a suitable zinc concentration)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute BoNT/A LC to the desired concentration in assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Mixture: In a 96-well plate, add the test compound dilutions, followed by the BoNT/A LC. Incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Add the FRET substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair. The cleavage of the substrate by the enzyme separates the FRET pair, leading to an increase in fluorescence.
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Normalize the rates relative to a control with no inhibitor.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Path Forward and Conclusion
The current body of scientific literature does not support a direct comparative analysis of the pharmaceutical efficacy of this compound derivatives. While the core structure is utilized in medicinal chemistry, its role has been primarily as a component of larger, more complex molecules.
The potential for this compound derivatives to act as inhibitors of metalloproteases, such as botulinum neurotoxin, presents a compelling area for future research. The experimental workflows and protocols outlined in this guide provide a foundational framework for such investigations.
For researchers, scientists, and drug development professionals, the key takeaway is the significant opportunity that exists to explore the therapeutic potential of this relatively simple and synthetically accessible scaffold. Systematic derivatization and screening of this compound could uncover novel drug candidates with valuable therapeutic properties. The generation of robust experimental data from such studies will be crucial to building a comprehensive understanding of their efficacy and potential clinical applications.
A Researcher's Guide to Assessing Antibody Cross-Reactivity for 3,3-Dimethylglutaric Acid
For researchers and drug development professionals venturing into the development of antibodies against the small molecule 3,3-Dimethylglutaric acid, a critical aspect of antibody validation is the assessment of its cross-reactivity. Given that no commercial antibodies for this specific hapten are readily available, this guide provides a framework for evaluating the specificity of a custom-developed antibody. We will explore potential cross-reactants, detail experimental protocols for determining the degree of cross-reactivity, and present a template for data comparison.
Understanding Cross-Reactivity with this compound
An antibody's specificity is paramount. Cross-reactivity occurs when an antibody binds to molecules other than its intended target. In the case of a small molecule like this compound, structurally similar compounds are the most likely candidates for off-target binding. Identifying these and quantifying the extent of cross-reactivity is essential for the reliability of any immunoassay.
Potential Cross-Reactants:
The primary candidates for cross-reactivity with an antibody against this compound are molecules that share a similar backbone or functional groups. These include:
-
Glutaric acid: The parent dicarboxylic acid without the methyl groups.
-
3-Methylglutaric acid: A potential metabolic intermediate with one methyl group.
-
Other short-chain dicarboxylic acids: Such as succinic acid and adipic acid.
-
Analogs with different substitutions on the glutaric acid backbone.
Quantitative Comparison of Antibody Specificity
To objectively compare the performance of a developed antibody, its binding affinity for this compound and potential cross-reactants should be quantified. A common method to express cross-reactivity is by calculating the percentage of cross-reactivity relative to the target analyte. This is typically determined from the concentration of each compound required to cause a 50% inhibition of the maximal signal (IC50) in a competitive immunoassay.
The formula for calculating percent cross-reactivity is:
% Cross-Reactivity = (IC50 of this compound / IC50 of potential cross-reactant) x 100
Below is a sample data table illustrating how to present these findings for a hypothetical monoclonal antibody, mAb-DMGA-01.
| Compound Tested | IC50 (nM) | % Cross-Reactivity |
| This compound | 15 | 100% |
| Glutaric acid | 1500 | 1.0% |
| 3-Methylglutaric acid | 300 | 5.0% |
| Succinic acid | >10,000 | <0.15% |
| Adipic acid | >10,000 | <0.15% |
Experimental Protocols
Accurate assessment of cross-reactivity relies on robust experimental design. The following are detailed methodologies for key experiments.
Hapten-Carrier Conjugation for Immunogen Preparation
Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit an immune response for antibody production.
-
Objective: To covalently link this compound to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).
-
Materials:
-
3,3-Dimethylglutaric anhydride
-
Carrier protein (KLH for immunization, BSA for screening)
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS)
-
Dialysis tubing (10 kDa MWCO)
-
-
Procedure:
-
Activate the carboxyl groups of this compound by reacting it with DCC and NHS in DMF to form an NHS ester.
-
Dissolve the carrier protein in PBS.
-
Slowly add the activated this compound-NHS ester to the protein solution while stirring.
-
Allow the reaction to proceed for 4 hours at room temperature.
-
Remove unconjugated hapten and by-products by dialysis against PBS at 4°C with several buffer changes.
-
Determine the conjugation ratio by methods such as MALDI-TOF mass spectrometry or by measuring the remaining free amino groups on the protein.
-
Competitive ELISA for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly effective method for quantifying the specificity of an antibody against a small molecule.[1][2][3]
-
Objective: To determine the IC50 values for this compound and potential cross-reactants.
-
Materials:
-
Microtiter plates
-
This compound-BSA conjugate (for coating)
-
Developed antibody (e.g., mAb-DMGA-01)
-
This compound standard
-
Potential cross-reacting compounds
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
-
Procedure:
-
Coat the wells of a microtiter plate with the this compound-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Wash the plate three times.
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant.
-
In a separate plate or tubes, pre-incubate the antibody at a fixed, limiting concentration with the various concentrations of the standards and cross-reactants for 1 hour at 37°C.
-
Add 100 µL of the antibody-analyte mixtures to the coated and blocked microtiter plate wells. Incubate for 1 hour at 37°C.
-
Wash the plate five times.
-
Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at 37°C.
-
Wash the plate five times.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
Read the absorbance at 450 nm.
-
Plot the absorbance against the log of the analyte concentration and determine the IC50 value for each compound.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR provides real-time, label-free analysis of binding kinetics, offering a deeper understanding of antibody-antigen interactions.[4][5][6]
-
Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for the binding of the antibody to this compound and potential cross-reactants.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Antibody (e.g., mAb-DMGA-01)
-
This compound and potential cross-reactants
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
-
Procedure:
-
Immobilize the antibody onto the sensor chip surface via amine coupling.
-
Inject a series of concentrations of this compound over the sensor surface and record the binding response.
-
Regenerate the sensor surface between injections using a suitable regeneration solution.
-
Repeat the process for each potential cross-reactant.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd, and KD). A lower KD value indicates a higher binding affinity.
-
Visualizing Experimental Workflows and Molecular Similarity
To further clarify the experimental process and the basis for potential cross-reactivity, the following diagrams are provided.
Caption: Workflow for Competitive ELISA.
References
- 1. The principle and method of ELISA | MBL Life Science -JAPAN- [ruo.mbl.co.jp]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. elisakits.co.uk [elisakits.co.uk]
- 4. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 6. Surface Plasmon Resonance for Biomolecular Interaction Analysis [aragen.com]
benchmarking synthesis methods for 3,3-Dimethylglutaric acid efficiency
For researchers and professionals in drug development and chemical synthesis, the efficient production of key intermediates is paramount. 3,3-Dimethylglutaric acid is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1] This guide provides a comparative analysis of prominent synthesis methods for this compound, focusing on efficiency, yield, and purity, supported by experimental data.
Comparison of Synthesis Methods
The following table summarizes the quantitative data for different synthesis routes to this compound, offering a clear comparison of their efficiencies.
| Synthesis Method | Starting Material | Key Reagents | Yield | Purity | Reaction Time |
| Oxidation of Dimedone | Dimedone | Sodium hypochlorite | 81-96%[2] | Crystalline solid, m.p. 100-102°C after recrystallization[2] | Not specified |
| Ozonolysis of Dimedone | Dimedone | Ozone, Alcohol/Water | 87.6% (as dimethyl ester)[3] | 98.0% (as dimethyl ester)[3] | Not specified |
| Oxidation of Isophorone | Isophorone | Hydrogen peroxide, Strong acid (e.g., H₂SO₄) | Up to 75%[4] | > 80%[4] | ~16 hours[4] |
| Hydrolysis of Dimethyl Acrylate and Cyanoacetic Ester | Dimethyl acrylate, Cyanoacetic ester | Not specified | Not specified | Not specified | Not specified |
| From Acetone and Cyanoacetane | Acetone, Cyanoacetane | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Oxidation of Dimedone with Sodium Hypochlorite
This classic method provides high yields of this compound through the oxidative cleavage of dimedone.
Procedure:
-
Preparation of Sodium Hypochlorite Solution: A solution of 218 g (5.45 moles) of sodium hydroxide in 300 ml of water is prepared in a 3-liter three-necked flask and cooled. 1250 g of ice is added, and a stream of chlorine gas is passed through the solution until 161 g (2.27 moles) has been absorbed.[2]
-
Reaction with Dimedone: A solution of 70 g (0.5 mole) of dimedone in a solution of 65 g (1.16 moles) of potassium hydroxide in 525 ml of water is prepared, cooled to room temperature, and slowly added to the sodium hypochlorite solution with stirring.[2]
-
Work-up: Excess sodium hypochlorite is decomposed by adding 50 g of sodium sulfite. The solution is then acidified to Congo red with concentrated hydrochloric acid.[2]
-
Extraction and Isolation: The acidic solution is concentrated by distillation. The resulting mixture is cooled, and the product is extracted with ether. The combined ether extracts are dried over anhydrous magnesium sulfate.[2]
-
Final Product: The ether is removed by distillation, and the residue solidifies upon cooling to yield colorless, crystalline this compound. The crude product has a yield of 73-77 g (91-96%). Recrystallization from benzene gives 65-73 g (81-91%) of the pure acid with a melting point of 100-102°C.[2]
Oxidation of Isophorone with Hydrogen Peroxide
This method utilizes the direct oxidation of isophorone to produce this compound.
Procedure:
-
Reaction Setup: In a three-necked flask, 166.3 g of 95% sulfuric acid is placed. 200 g of 30% hydrogen peroxide is added dropwise while cooling to approximately 10°C.[4]
-
Addition of Isophorone: 40 g of isophorone (99%) is metered in over an hour, maintaining the temperature at a constant 25°C.[4]
-
Reaction Progression: After the addition, the temperature is gradually increased to 58°C, and the reaction mixture is stirred for an additional 16 hours.[4]
-
Isolation: The mixture is cooled to -10°C, and the resulting crystal slurry is filtered off with suction. The crystals contain this compound with a purity of 82%.[4] The overall yield can reach up to 75%.[4]
Ozonolysis of Dimedone
This process involves the ozonolysis of dimedone to form an ozone-addition product, which is then converted to this compound or its ester.[3]
Procedure for Dimethyl Ester Synthesis:
-
Ozonolysis: Dimedone is reacted with ozone in an inert solvent. The ozonolysis is typically carried out at temperatures ranging from -80 to +40°C, preferably between -10 and +20°C.[3]
-
Alcoholysis: The resulting ozone-addition product is treated with an alcohol, such as methanol, in the presence of a mineral acid to yield the corresponding diester.[3]
-
Isolation: The methanol is distilled off, and the this compound dimethyl ester is isolated by vacuum distillation. This process can yield a product with 98.0% purity and a yield of 87.6%.[3]
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of the described synthesis methods.
Caption: Workflow for the synthesis of this compound via oxidation of dimedone.
Caption: Workflow for the synthesis of this compound via oxidation of isophorone.
Caption: General workflow for the synthesis of this compound and its ester via ozonolysis of dimedone.
References
- 1. Page loading... [guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0065706B1 - Process for the preparation of this compound or its esters - Google Patents [patents.google.com]
- 4. EP0064633B1 - Process for the preparation of 3,3-dimethyl-glutaric acid - Google Patents [patents.google.com]
comparative analysis of analytical techniques for 3,3-Dimethylglutaric acid detection
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 3,3-Dimethylglutaric acid is crucial for various applications, including metabolic studies and industrial process monitoring. This guide provides a comparative analysis of the primary analytical techniques employed for the detection of this compound, offering insights into their performance, methodologies, and applications.
Overview of Analytical Techniques
The detection and quantification of this compound are predominantly achieved through chromatographic and electrophoretic methods, often coupled with mass spectrometry. The most common techniques include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE). Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for structural elucidation and quantification.
Quantitative Performance Comparison
The choice of an analytical technique is often dictated by its performance characteristics. The following table summarizes the key quantitative parameters for the most common methods used for the analysis of this compound and structurally related organic acids. It is important to note that direct comparative data for this compound is not always available in the literature; therefore, data for similar organic acids is included to provide a reasonable estimate of performance.
| Analytical Technique | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| GC-MS | Organic Acids (general) | 0.2 - 0.4 ng/mL[1] | 0.6 - 1.0 ng/mL[1] | 0.6 - 4.0 ng/mL[1] | High resolution, established libraries for identification. | Requires derivatization for non-volatile compounds. |
| LC-MS/MS | Glutaric Acid, 3-Hydroxyglutaric Acid | 0.2 µmol/L (GA), 0.4 µmol/L (3HGA)[2] | Not explicitly stated | Wide range[2] | High sensitivity and specificity, no derivatization needed. | Matrix effects can suppress ionization. |
| Capillary Electrophoresis (CE) | Organic Acids (general) | 90 - 190 µg/g | Not explicitly stated | 0.20 - 77 mg/g | Rapid analysis, low sample and reagent consumption. | Lower sensitivity compared to MS-based methods. |
| ¹H NMR | General | Analyte and concentration dependent | Analyte and concentration dependent | Wide dynamic range | Non-destructive, provides structural information. | Lower sensitivity than chromatographic methods. |
Experimental Protocols and Methodologies
Detailed experimental protocols are essential for reproducing analytical results. Below are summaries of typical methodologies for the key techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like this compound, a derivatization step is necessary to increase their volatility.
Sample Preparation (Urine):
-
Enzymatic Hydrolysis: To a 3 mL urine sample, 30 µL of β-glucuronidase is added and incubated at 56°C for 60 minutes to cleave glucuronide conjugates[3].
-
Solid Phase Extraction (SPE): The sample is then subjected to SPE for cleanup and concentration. A HyperSep™ Verify CX cartridge can be used, conditioned with methanol and formic acid. The sample, mixed with an acetate buffer, is loaded onto the cartridge. Interferences are washed away, and the analyte is eluted with a mixture of methanol and ammonia solution[3].
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and reconstituted in a small volume of a suitable solvent like methanol[3].
Derivatization:
-
Silylation: The extracted and dried sample is treated with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS), and heated to convert the carboxylic acid groups to their more volatile trimethylsilyl (TMS) esters[4][5].
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An oven temperature gradient is employed to separate the analytes.
-
Ionization: Electron Ionization (EI) is commonly used.
-
Detection: A quadrupole or ion trap mass spectrometer detects the characteristic fragment ions of the derivatized this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is highly sensitive and specific, and it does not typically require derivatization for polar compounds like this compound.
Sample Preparation (Urine):
-
Dilution: Urine samples are often diluted with the initial mobile phase.
-
Filtration: The diluted sample is filtered through a 0.22 µm filter to remove particulates before injection. For some applications, a simple protein precipitation step with a solvent like acetonitrile may be performed.
LC-MS/MS Analysis:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve peak shape and ionization.
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is typically used for carboxylic acids.
-
Detection: A tandem mass spectrometer (MS/MS) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound.
Capillary Electrophoresis (CE)
CE offers rapid separation of charged molecules based on their electrophoretic mobility.
Sample Preparation (Urine):
-
Centrifugation: Urine samples are centrifuged to remove any solid debris.
-
Dilution: The supernatant is diluted with the running buffer.
CE Analysis:
-
Capillary: A fused-silica capillary.
-
Buffer: A phosphate buffer at a controlled pH is often used as the running buffer[6].
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Detection: UV detection at a low wavelength (e.g., 200 nm) is common for organic acids[6].
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for GC-MS and LC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Conclusion
The choice of analytical technique for the detection of this compound depends on the specific requirements of the study. GC-MS is a reliable and well-established method, particularly when high resolution is needed, though it requires a derivatization step. LC-MS/MS offers superior sensitivity and specificity for direct analysis in complex matrices without derivatization. Capillary Electrophoresis provides a rapid and cost-effective alternative, suitable for screening purposes where high sensitivity is not the primary concern. For unambiguous structural confirmation and quantification without the need for standards (qNMR), NMR spectroscopy is an invaluable tool. Researchers should consider the trade-offs between sensitivity, sample throughput, cost, and the need for derivatization when selecting the most appropriate method for their application.
References
A Comparative Guide to the Metabolic Validation of 3,3-Dimethylglutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathway of 3,3-Dimethylglutaric acid. Due to the limited detailed information on its specific metabolic route, this document leverages the well-characterized, structurally similar compound, 3-methylglutaric acid, as a primary point of comparison to illuminate potential metabolic fates and analytical validation strategies.
Metabolic Pathway Overview
This compound: An Enigmatic Metabolite
This compound is recognized as an endogenous human metabolite, classified as a methyl-branched fatty acid and occasionally detected in urine[1][2][3]. Despite its identification in biological fluids, a specific, well-defined enzymatic pathway for its biosynthesis and catabolism is not extensively documented in current scientific literature. The Human Metabolome Database (HMDB) notes its association with fatty acid and lipid metabolism, but the precise enzymatic reactions remain to be fully elucidated[2]. Its presence in urine suggests it is a terminal or side-product of metabolism.
3-Methylglutaric Acid: A Well-Characterized Counterpart
In stark contrast, the metabolic pathways leading to the accumulation of 3-methylglutaric acid (3-MG) are well-established, primarily due to its association with a group of inherited metabolic disorders known as 3-methylglutaconic acidurias (3-MGA-urias)[4][5][6][7]. There are two principal pathways for the formation of 3-methylglutaric acid:
-
Primary Pathway (Leucine Catabolism): 3-Methylglutaric acid is a downstream metabolite in the catabolism of the branched-chain amino acid, leucine. Deficiencies in enzymes of this pathway, such as 3-methylglutaconyl-CoA hydratase (encoded by the AUH gene) or 3-hydroxy-3-methylglutaryl-CoA lyase (encoded by the HMGCL gene), lead to the accumulation of upstream intermediates, including 3-methylglutaconyl-CoA. This intermediate can then be reduced to form 3-methylglutaryl-CoA, which is subsequently hydrolyzed to 3-methylglutaric acid[5][8].
-
Secondary Pathway ("Acetyl-CoA Diversion Pathway"): In cases of compromised mitochondrial energy metabolism (e.g., defects in the electron transport chain), acetyl-CoA can accumulate. This excess acetyl-CoA can be diverted into a pathway that synthesizes 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a key intermediate in leucine metabolism. HMG-CoA can then be converted to 3-methylglutaconyl-CoA and subsequently to 3-methylglutaric acid, providing a metabolic rationale for the presence of 3-methylglutaric aciduria in various mitochondrial disorders[5][6].
Quantitative Data Comparison
| Metabolite | Condition | Fluid | Concentration Range |
| This compound | Healthy/Diseased | Urine/Plasma | Data not readily available |
| 3-Methylglutaric Acid | Healthy | Urine | 0 - 0.75 mmol/mol creatinine[6] |
| 3-Methylglutaconic Aciduria Type I | Urine | Significantly elevated (often highest among 3-MGA-urias)[8][9] | |
| Other 3-MGA-urias (Types II-V) | Urine | Moderately to significantly elevated[9] |
Experimental Protocols for Metabolic Validation
The validation of the presence and concentration of dicarboxylic acids like 3,3-dimethylglutaric and 3-methylglutaric acid in biological fluids is crucial for metabolic research and clinical diagnostics. The standard methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Analysis
GC-MS is a robust and widely used technique for the analysis of urinary organic acids[10][11].
Methodology:
-
Sample Preparation: A urine sample, normalized to creatinine concentration, is used. An internal standard is added to the sample[11].
-
Extraction: The organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate[10].
-
Derivatization: The extracted organic acids are chemically modified to increase their volatility for GC analysis. This is typically achieved by converting them into trimethylsilyl (TMS) esters/ethers[10][12].
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the different organic acids are separated based on their boiling points and interaction with the chromatographic column. The separated compounds then enter the mass spectrometer, which fragments them and generates a unique mass spectrum for each compound, allowing for their identification and quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Organic Acid Analysis
LC-MS/MS offers high sensitivity and specificity and often requires simpler sample preparation than GC-MS[13][14].
Methodology:
-
Sample Preparation: Urine or plasma samples are typically diluted, and an internal standard mix is added. Derivatization may or may not be required depending on the specific method[14][15][16].
-
LC Separation: The prepared sample is injected into a liquid chromatograph, where the organic acids are separated on a column (e.g., C18).
-
MS/MS Detection: The separated compounds are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer. This involves selecting a specific precursor ion for the target analyte, fragmenting it, and then detecting a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), provides very high selectivity and sensitivity for quantification[15].
Visualizing Metabolic and Experimental Pathways
Metabolic Pathway of 3-Methylglutaric Acid
Caption: Metabolic pathways leading to the formation of 3-Methylglutaric Acid.
Experimental Workflow for Organic Acid Validation
Caption: General experimental workflow for the validation of organic acids.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0002441) [hmdb.ca]
- 3. This compound | Mechanism | Concentration [selleckchem.com]
- 4. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 5. 3-Methylglutaric acid in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Methylglutaric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]
- 8. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 12. erndim.org [erndim.org]
- 13. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jasem.com.tr [jasem.com.tr]
- 15. researchgate.net [researchgate.net]
- 16. zivak.com [zivak.com]
Comparative Performance of 3,3-Dimethylglutaric Acid in Diverse Chemical Reactions
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of 3,3-Dimethylglutaric acid (DMGA) showcases its versatile and effective performance across a range of chemical reactions, positioning it as a valuable building block for researchers, scientists, and drug development professionals. This guide provides an objective comparison of DMGA's performance against other alternatives, supported by available experimental data, to inform its application in organic synthesis, drug development, and biochemical assays.
This compound, a dicarboxylic acid with a unique gem-dimethyl substitution on the central carbon, exhibits distinct properties that influence its reactivity and utility in various chemical transformations. This guide delves into its performance in esterification reactions, as a linker in peptide dimerization, and its potential as a buffering agent.
Esterification: High-Yield Synthesis of Bioactive Molecules
In the realm of organic synthesis, DMGA serves as a crucial reactant for creating ester linkages, a common strategy in the development of therapeutic agents. A notable application is in the synthesis of betulin derivatives, which have shown potent anti-HIV activity.
Comparative Performance in the Esterification of Betulin
Experimental data demonstrates that 3,3-dimethylglutaric anhydride reacts efficiently with 28-O-acetylbetulin to form the corresponding ester. In a comparative context, the reaction yield of 3,3-dimethylglutaric anhydride is competitive with other cyclic anhydrides.
| Anhydride | Yield (%) |
| 3,3-Dimethylglutaric anhydride | 68-86 |
| 2,2-Dimethylsuccinic anhydride | 68-86 |
| Succinic anhydride | 68-86 |
Table 1: Comparative yields of the esterification of 28-O-acetylbetulin with different dicarboxylic acid anhydrides. The reaction is typically carried out at elevated temperatures in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in pyridine.[1]
The gem-dimethyl group in DMGA can offer advantages in terms of the stability and conformational properties of the final product, which can be critical for biological activity.
Experimental Protocol: Microwave-Assisted Esterification of Betulin with 3,3-Dimethylglutaric Anhydride
This protocol provides a general framework for the microwave-assisted esterification of betulin derivatives with 3,3-dimethylglutaric anhydride, based on established methods for similar reactions.
Materials:
-
28-O-acetylbetulin
-
3,3-Dimethylglutaric anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Pyridine (anhydrous)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, dissolve 28-O-acetylbetulin in anhydrous pyridine.
-
Add 3,3-dimethylglutaric anhydride and a catalytic amount of DMAP to the solution.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 160°C for 1 hour.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The reaction mixture is then subjected to an aqueous workup and purification by column chromatography to isolate the desired ester product.
Application as a Linker in Peptide Dimerization
Dimerization of peptides is a widely used strategy to enhance their biological activity, including increased receptor affinity and in vivo half-life. The choice of a linker molecule is critical as it can influence the overall structure and properties of the dimeric peptide. While various linkers have been explored, dicarboxylic acids like this compound offer a straightforward approach to connect two peptide chains.
Although direct comparative studies featuring this compound as a linker are not extensively available, the principles of using dicarboxylic acid linkers are well-established. The length and flexibility of the linker can impact the biological activity of the dimer. For instance, in the dimerization of antimicrobial peptides, the length of the linker has been shown to affect the interaction and flexibility of the peptide chains.[2]
The gem-dimethyl group of DMGA provides a degree of conformational rigidity to the linker, which could be advantageous in orienting the peptide monomers for optimal target binding.
General Experimental Protocol: Solid-Phase Synthesis of Dimeric Peptides using a Dicarboxylic Acid Linker
This protocol outlines a general strategy for the on-resin synthesis of a homodimeric peptide using a dicarboxylic acid linker like glutaric anhydride, which can be adapted for 3,3-dimethylglutaric anhydride.
Materials:
-
Rink amide resin pre-loaded with the desired peptide sequence
-
Glutaric anhydride (or 3,3-dimethylglutaric anhydride)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) cleavage cocktail
Procedure:
-
Swell the peptide-resin in DMF.
-
To the deprotected N-terminus of the peptide on the resin, add a solution of the dicarboxylic acid anhydride and DIPEA in DMF.
-
Allow the coupling reaction to proceed to completion.
-
Wash the resin thoroughly with DMF.
-
Cleave the dimeric peptide from the resin and remove side-chain protecting groups using a TFA-based cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase HPLC.
Potential as a Buffering Agent in Biochemical Assays
The selection of a suitable buffer is critical for the reliability of biochemical and enzymatic assays, as it maintains a stable pH environment.[3] While common buffers like Tris and HEPES are widely used, their interaction with metal ions or temperature sensitivity can sometimes interfere with experimental results.
This compound, being a dicarboxylic acid, has the potential to act as a buffering agent. The dissociation constants (pKa) of a buffer determine its effective buffering range. The predicted pKa values for this compound are approximately 3.70 and 5.30. This suggests that a DMGA buffer could be effective in the pH ranges of roughly 2.7-4.7 and 4.3-6.3.
Comparative Performance of Buffering Agents
The performance of a buffer is evaluated based on its ability to maintain a stable pH, its inertness towards the reaction components, and its compatibility with the experimental conditions.
| Buffer | pKa1 | pKa2 | Potential Buffering Range | Metal Chelation |
| This compound (Predicted) | ~3.70 | ~5.30 | ~2.7-4.7 & 4.3-6.3 | Possible |
| Citric Acid | 3.13 | 4.76 | 2.1-5.8 | Strong |
| Acetic Acid | 4.76 | - | 3.8-5.8 | Weak |
| MES | 6.15 | - | 5.5-6.7 | Weak |
| HEPES | 7.55 | - | 6.8-8.2 | Very Weak |
| Tris | 8.06 | - | 7.5-9.0 | Can chelate some metals |
Table 2: Comparison of the physicochemical properties of this compound with common biological buffers.
While experimental data on the performance of DMGA as a buffer in enzymatic assays is currently limited, its predicted pKa values suggest it could be a viable alternative to citrate or acetate buffers in the acidic pH range. Further experimental validation is required to assess its impact on enzyme kinetics and stability compared to standard buffers.
Experimental Protocol: Preparation of a this compound Buffer
This protocol describes the preparation of a stock solution of a this compound buffer.
Materials:
-
This compound (MW: 160.17 g/mol )
-
Sodium hydroxide (NaOH)
-
Deionized water
-
pH meter
Procedure:
-
To prepare a 0.1 M stock solution, dissolve 16.017 g of this compound in approximately 800 mL of deionized water.
-
While stirring, slowly add a concentrated solution of NaOH to adjust the pH to the desired value within one of its buffering ranges (e.g., pH 4.0 or pH 5.0).
-
Once the desired pH is reached, add deionized water to bring the final volume to 1 L.
-
Sterilize the buffer solution by autoclaving or filtration if required for biological applications.
Conclusion
This compound demonstrates considerable potential in various chemical applications. Its performance in the esterification of bioactive molecules is marked by high yields, comparable to other commonly used reagents. While its application as a linker in peptide dimerization and as a buffering agent is less documented, its chemical structure suggests unique advantages that warrant further investigation. The experimental protocols and comparative data provided in this guide aim to facilitate the exploration of DMGA in novel research and development endeavors.
References
Unveiling the Structural Nuances: A Comparative Crystallographic Study of 3,3-Dimethylglutaric Acid and Its Analogs
A detailed examination of the crystal structures of 3,3-Dimethylglutaric acid and its analogs, glutaric acid and 3-methylglutaric acid, reveals key insights into the influence of substituent groups on molecular packing and hydrogen bonding networks. This comparative guide, intended for researchers, scientists, and drug development professionals, provides a quantitative analysis of their crystallographic parameters, detailed experimental protocols for structure determination, and a visual representation of the comparative workflow.
This investigation into the solid-state architecture of these dicarboxylic acids is crucial for understanding their physicochemical properties, which in turn can influence their behavior in pharmaceutical formulations and material science applications. The addition of methyl groups to the glutaric acid backbone introduces steric and electronic changes that directly impact the resulting crystal lattice.
Comparative Analysis of Crystallographic Data
The crystal structures of this compound, its parent compound glutaric acid, and its mono-methylated analog, 3-methylglutaric acid, have been determined by single-crystal X-ray diffraction. A summary of the key crystallographic parameters is presented in the table below, allowing for a direct comparison of their unit cell dimensions, crystal systems, and space groups.
| Compound Name | Chemical Formula | CCDC Number | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Z |
| This compound | C₇H₁₂O₄ | 1156455 | Monoclinic | P2₁/c | 9.873 | 5.998 | 14.288 | 90 | 108.83 | 90 | 800.7 | 4 |
| Glutaric acid | C₅H₈O₄ | 1182041 | Monoclinic | P2₁/c | 10.05 | 4.88 | 13.92 | 90 | 106.5 | 90 | 653.2 | 4 |
| 3-Methylglutaric acid | C₆H₁₀O₄ | 1158525 | Monoclinic | C2/c | 15.11 | 5.58 | 9.17 | 90 | 109.8 | 90 | 728.3 | 4 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC). Z represents the number of molecules in the unit cell.
The data clearly indicates that all three compounds crystallize in the monoclinic system. However, the introduction of methyl groups leads to significant changes in the unit cell parameters and volume. The addition of two methyl groups in this compound results in a larger unit cell volume compared to glutaric acid, as expected. Interestingly, 3-methylglutaric acid crystallizes in a different space group (C2/c) compared to the other two (P2₁/c), suggesting a different packing arrangement of the molecules in the crystal lattice.
Experimental Protocols
The determination of the crystal structures of these organic acids follows a well-established methodology involving single-crystal X-ray diffraction. The key steps are outlined below.
Crystal Growth
Single crystals of sufficient quality for X-ray diffraction were grown by slow evaporation of a saturated solution of the respective compound in a suitable solvent. For glutaric acid and its analogs, common solvents for crystallization include water, ethanol, or mixtures of organic solvents. The process involves dissolving the compound in the solvent at an elevated temperature and allowing the solvent to evaporate slowly at room temperature over several days to weeks, leading to the formation of well-defined single crystals.
X-ray Data Collection
A single crystal of each compound was mounted on a goniometer head of a diffractometer. The crystal was then exposed to a monochromatic X-ray beam. The diffraction patterns were collected by rotating the crystal and recording the scattered X-rays on a detector. The data collection was typically performed at a controlled temperature, often low temperatures (e.g., 100-150 K), to minimize thermal vibrations of the atoms and improve the quality of the diffraction data.
Structure Solution and Refinement
The collected diffraction data was processed to determine the unit cell parameters and the space group. The crystal structure was then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This initial model was then refined using full-matrix least-squares techniques. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the observed and calculated structure factors. Hydrogen atoms were typically located from the difference Fourier maps and refined isotropically.
Visualization of the Comparative Analysis Workflow
The logical workflow for the comparative study of the crystal structures is depicted in the following diagram.
Caption: Workflow for the comparative crystallographic analysis.
Experimental Workflow for X-ray Crystallography
The general experimental workflow for determining the crystal structure of an organic compound like this compound is illustrated below.
Caption: A typical workflow for structure determination.
Safety Operating Guide
Proper Disposal of 3,3-Dimethylglutaric Acid: A Guide for Laboratory Professionals
Researchers and scientists handling 3,3-Dimethylglutaric acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Key Safety and Hazard Information
This compound is classified as a hazardous chemical, primarily causing skin and serious eye irritation, and may also lead to respiratory irritation. Adherence to appropriate personal protective equipment (PPE) and handling procedures is mandatory.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Exclamation | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | Exclamation | Warning | Causes serious eye irritation |
| Specific target organ toxicity | Exclamation | Warning | May cause respiratory irritation |
Disposal Procedures
The disposal of this compound must be conducted through an approved waste disposal plant and in accordance with all national and local regulations. Under no circumstances should this chemical be disposed of down the drain.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Identify the waste as this compound.
-
Keep the waste in its original, properly labeled container if possible. If transferring to a new container, ensure it is compatible, clean, and correctly labeled with the chemical name and any associated hazards.
-
Do not mix this compound waste with other chemical waste unless it is part of an established and approved experimental procedure.
-
-
Container Management:
-
Ensure the waste container is sealed tightly to prevent spills or the release of dust.
-
Store the sealed container in a designated, well-ventilated waste accumulation area away from incompatible materials such as bases, reducing agents, and oxidizing agents.
-
-
Consult Local Regulations and Institutional Protocols:
-
Before arranging for disposal, consult your institution's Environmental Health and Safety (EHS) office or equivalent department. They will provide specific guidance on local and national hazardous waste regulations.
-
Chemical waste generators are responsible for ensuring complete and accurate waste classification.
-
-
Arrange for Professional Disposal:
-
Contact a licensed hazardous waste disposal contractor to collect the this compound waste.
-
Provide the contractor with the Safety Data Sheet (SDS) and any other relevant information about the waste.
-
-
Documentation:
-
Maintain a record of the waste generated, including the quantity and date of disposal, in accordance with your institution's policies and local regulations.
-
Spill Response
In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. For solid spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust. For large spills, evacuate the area and contact your institution's EHS team immediately.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Personal protective equipment for handling 3,3-Dimethylglutaric acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of 3,3-Dimethylglutaric acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2][3] Adherence to proper safety protocols is crucial to minimize risk.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles.[1][4] A face shield may be necessary for splash hazards.[4][5] | Protects against splashes and dust, preventing serious eye irritation. |
| Hand Protection | Nitrile or butyl rubber gloves.[5][6] | Provides a barrier against skin contact and irritation.[1] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are the minimum requirements.[4] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator (e.g., N95) may be required if dust formation is unavoidable or in low-fume environments.[1][5] | Prevents inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2] |
Operational and Handling Plan
Proper handling and storage are critical to maintaining a safe laboratory environment.
Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.[1][7]
-
Keep away from incompatible materials such as bases, reducing agents, and oxidizing agents.[1][7]
Handling:
-
Ensure eyewash stations and safety showers are readily accessible near the workstation.[1][7]
-
Wash hands thoroughly after handling.[7]
First Aid Measures
In case of exposure, immediate action is necessary.
Table 2: First Aid Procedures
| Exposure Route | Procedure |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][7] |
| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.[1][7] |
| Inhalation | Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Call a poison center or doctor if you feel unwell.[3][7] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[1] |
Spill and Disposal Plan
In the event of a spill, prompt and appropriate cleanup is essential.
Spill Cleanup:
-
Ensure adequate ventilation.
-
Wear appropriate PPE as outlined in Table 1.
-
For solid spills, sweep up and shovel the material into a suitable, labeled container for disposal.[1][3]
-
Avoid generating dust.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[7]
-
Do not empty into drains.[1]
-
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[3]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C7H12O4 | CID 20984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. leelinework.com [leelinework.com]
- 6. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
